molecular formula C12H16 B7769038 Cyclohexylbenzene CAS No. 19016-95-6

Cyclohexylbenzene

カタログ番号: B7769038
CAS番号: 19016-95-6
分子量: 160.25 g/mol
InChIキー: IGARGHRYKHJQSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Cyclohexylbenzene (C12H16) is an organic compound featuring a benzene ring with a cyclohexyl substituent, presenting as a colorless liquid . It is industrially significant as a precursor in a process analogous to the cumene process, where it is oxidized to a hydroperoxide and then cleaved via the Hock rearrangement to yield phenol and cyclohexanone . These products are vital commodity chemicals; phenol is a key ingredient for resins and plastics, while cyclohexanone is a crucial precursor in the production of nylon . In modern research and industry, this compound is extensively investigated and used as a high-boiling point solvent and an additive in lithium-ion battery electrolytes, where it functions to enhance battery safety . Its utility also extends to roles as a chemical intermediate in the synthesis of specialty polymers, resins, and as a penetrant in applications involving adhesives and plastics . This product is intended for research and laboratory use only. It must not be used for diagnostic, therapeutic, or any other human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

cyclohexylbenzene
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InChI

InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2
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InChI Key

IGARGHRYKHJQSM-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2
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Molecular Formula

C12H16
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DSSTOX Substance ID

DTXSID3061188
Record name Cyclohexylbenzene
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Molecular Weight

160.25 g/mol
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Physical Description

Liquid, Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Benzene, cyclohexyl-
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Vapor Pressure

0.03 [mmHg]
Record name Phenylcyclohexane
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CAS No.

827-52-1, 19016-95-6
Record name Cyclohexylbenzene
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Record name CYCLOHEXYLBENZENE
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Foundational & Exploratory

The Dawn of a Versatile Intermediate: A Technical History of Cyclohexylbenzene's Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the origins and preparation of cyclohexylbenzene, a pivotal molecule in modern chemistry.

This compound, a seemingly simple aromatic hydrocarbon, holds a significant place in the landscape of industrial and pharmaceutical chemistry. Its journey from a laboratory curiosity to a key industrial intermediate for the production of phenol and cyclohexanone is a story of evolving chemical synthesis and process optimization.[1] This technical guide delves into the historical discovery of this compound, providing a detailed account of the seminal and subsequent synthetic methodologies, complete with experimental protocols and comparative data for the discerning researcher.

The First Synthesis: A Friedel-Crafts Legacy

The first documented synthesis of this compound is credited to Nikolay Kirsanov, a student of the renowned Russian chemist Vladimir Markovnikov, in 1899.[2] This pioneering work was a direct extension of the burgeoning field of Friedel-Crafts reactions, which had opened up new avenues for the alkylation of aromatic compounds. Kirsanov's approach involved the alkylation of benzene with cyclohexyl chloride, utilizing aluminum trichloride as a catalyst.[2]

Experimental Protocol: Kirsanov's Friedel-Crafts Alkylation (1899)

Reaction: C₆H₆ + C₆H₁₁Cl → C₆H₅-C₆H₁₁ + HCl[2]

Procedure:

  • Reactant Charging: To a flask equipped with a reflux condenser and a dropping funnel, a molar excess of dry benzene would be added, along with anhydrous aluminum trichloride.

  • Addition of Alkylating Agent: Cyclohexyl chloride would then be added dropwise to the stirred benzene-catalyst mixture. The reaction is exothermic, and cooling would likely have been employed to maintain a controlled temperature.

  • Reaction Period: The mixture would be stirred for a period to ensure complete reaction.

  • Work-up: The reaction mixture would then be quenched, typically by pouring it over ice and water, to deactivate the aluminum trichloride catalyst. The organic layer would be separated, washed with a dilute acid and then water to remove any remaining catalyst and inorganic byproducts.

  • Purification: The crude product would be dried over a suitable drying agent and then purified by fractional distillation to isolate this compound from unreacted benzene and any polyalkylated byproducts.

Evolution of Synthetic Methodologies

Following its initial discovery, the synthesis of this compound saw significant advancements, driven by the need for more efficient, cost-effective, and environmentally benign processes. The focus shifted from the use of stoichiometric Lewis acid catalysts to catalytic amounts of strong acids and, eventually, to sophisticated heterogeneous catalysis for industrial-scale production.

Acid-Catalyzed Alkylation of Benzene with Cyclohexene

A more direct and atom-economical approach involves the acid-catalyzed alkylation of benzene with cyclohexene. This method avoids the pre-synthesis of cyclohexyl chloride and the use of a moisture-sensitive catalyst like aluminum trichloride. Strong acids such as sulfuric acid or solid acid catalysts like zeolites are commonly employed.[3]

This protocol is a representative example of the synthesis of this compound using sulfuric acid as a catalyst.

Reaction: C₆H₆ + C₆H₁₀ → C₆H₅-C₆H₁₁

Procedure:

  • Reactant and Catalyst Charging: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid (sp. gr. 1.84).[4]

  • Cooling: Cool the mixture in an ice bath.[4]

  • Addition of Cyclohexene: Add 164 g (203 cc, 2 moles) of cyclohexene with stirring over a period of one and one-half hours, while maintaining the temperature between 5° and 10°C.[4]

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour at the same temperature.[5]

  • Phase Separation: Stop the stirrer and allow the layers to separate. Separate the lower sulfuric acid layer.[3]

  • Washing: Wash the organic layer sequentially with water, a lye solution (e.g., 10% sodium hydroxide), and then again with water to neutralize and remove any remaining acid.[3][5]

  • Drying and Distillation: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).[4] Fractionally distill the dried product. The unreacted benzene will distill first, followed by the this compound fraction, which is typically collected between 230-260°C.[3][5] A final fractionation can be performed to obtain highly pure this compound.[3]

Hydrogenation of Biphenyl

Another synthetic route to this compound involves the partial hydrogenation of biphenyl.[4] This method is less common for direct synthesis but can be relevant in processes where biphenyl is a byproduct.

Modern Industrial Production: Benzene Hydroalkylation

The contemporary industrial production of this compound predominantly relies on the hydroalkylation of benzene.[6][7][8] This process involves the reaction of benzene with hydrogen over a bifunctional catalyst.[6][9] The catalyst typically possesses both a hydrogenation function (e.g., a noble metal like palladium) and an acidic function (e.g., a zeolite molecular sieve like MCM-22).[6][9] In this one-pot process, benzene is first partially hydrogenated to cyclohexene, which then immediately alkylates another molecule of benzene in the acidic sites of the catalyst.[8][10]

This modern approach offers several advantages, including high selectivity and the use of a single feedstock (benzene and hydrogen).[6][8]

Quantitative Data Summary

The following table summarizes key quantitative data associated with the different synthetic methods for this compound.

ParameterKirsanov's Friedel-Crafts Alkylation (1899)Sulfuric Acid Catalyzed AlkylationBenzene Hydroalkylation (Industrial)
Primary Reactants Benzene, Cyclohexyl chlorideBenzene, CyclohexeneBenzene, Hydrogen
Catalyst Aluminum trichlorideSulfuric acid, Solid acids (e.g., zeolites)Bifunctional (e.g., Pd on MCM-22)
Typical Temperature Controlled, often below room temperature5-10 °C[4]50-350 °C[7]
Typical Pressure AtmosphericAtmospheric100-7000 kPa[7]
Yield Not specified in available historical records65-68% (based on cyclohexene)[4]High selectivity and conversion
Key Byproducts Polyalkylated benzenesDithis compound, unreacted starting materialsCyclohexane, dithis compound[6]

Logical Relationships in this compound Synthesis

The following diagram illustrates the evolution and interrelation of the primary synthetic pathways to this compound.

Cyclohexylbenzene_Synthesis_History cluster_kirsanov Kirsanov (1899) cluster_acid_catalyzed Acid-Catalyzed Alkylation cluster_hydroalkylation Modern Hydroalkylation cluster_hydrogenation Hydrogenation Route Benzene Benzene This compound This compound Benzene->this compound + Cyclohexyl Chloride (AlCl3 catalyst) Benzene->this compound + Cyclohexene (H2SO4 or Zeolite catalyst) Benzene->this compound + Hydrogen (Bifunctional catalyst) CyclohexylChloride Cyclohexyl Chloride Cyclohexene Cyclohexene Hydrogen Hydrogen Biphenyl Biphenyl Biphenyl->this compound Hydrogenation

Caption: Evolution of synthetic routes to this compound.

This in-depth guide provides a comprehensive overview of the historical discovery and evolving synthesis of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The detailed protocols and comparative data serve as a practical resource for laboratory synthesis and a deeper understanding of this important industrial chemical.

References

An In-depth Technical Guide to the Early Synthesis Methods of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational methods for the synthesis of cyclohexylbenzene, a significant intermediate in the chemical and pharmaceutical industries. The document focuses on the core early-stage laboratory and pilot-scale methodologies, emphasizing the Friedel-Crafts alkylation of benzene and the catalytic hydrogenation of biphenyl. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a practical and in-depth resource for professionals in drug development and chemical research.

Friedel-Crafts Alkylation of Benzene

The Friedel-Crafts alkylation, first reported in the late 19th century, represents the earliest and a historically significant method for synthesizing this compound.[1] This electrophilic aromatic substitution reaction typically involves the alkylation of benzene with a cyclohexylating agent, such as cyclohexene, cyclohexanol, or a cyclohexyl halide, in the presence of a strong acid catalyst.

Commonly employed catalysts include Lewis acids like aluminum chloride (AlCl₃) and proton acids such as sulfuric acid (H₂SO₄). The reaction proceeds through the formation of a cyclohexyl carbocation or a related electrophilic species, which then attacks the benzene ring.

Reaction Pathway: Alkylation with Cyclohexene

The acid-catalyzed alkylation of benzene with cyclohexene is a widely cited early method. The reaction is initiated by the protonation of cyclohexene by the acid catalyst to form a secondary cyclohexyl carbocation. This carbocation then acts as the electrophile in the subsequent attack on the benzene ring.

Friedel_Crafts_Alkylation Benzene Benzene SigmaComplex Sigma Complex Benzene->SigmaComplex + Cyclohexyl Carbocation Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation + H⁺ Catalyst H₂SO₄ (catalyst) Carbocation->SigmaComplex CHB This compound SigmaComplex->CHB - H⁺

Caption: Friedel-Crafts alkylation of benzene with cyclohexene.

Experimental Protocol: Synthesis of this compound from Benzene and Cyclohexene

The following protocol is adapted from a procedure published in Organic Syntheses, a reliable source for classic organic reactions.

Apparatus:

  • A 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice bath.

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
Benzene78.114686530
Cyclohexene82.141642203
Conc. H₂SO₄98.0892-50

Procedure:

  • To the three-necked flask, add 468 g (6 moles) of benzene and 92 g (50 mL) of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to below 10°C.

  • With vigorous stirring, add 164 g (2 moles) of cyclohexene dropwise via the dropping funnel over a period of 1.5 hours. Maintain the reaction temperature between 5°C and 10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature.

  • Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer.

  • Cool the hydrocarbon layer in an ice bath and wash it with four 50 mL portions of cold concentrated sulfuric acid.

  • Subsequently, wash the organic layer twice with warm water (50°C), twice with a 3% sodium hydroxide solution, and finally twice with pure water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the product by fractional distillation. Collect the fraction boiling between 238-243°C.

Yield: 210-220 g (65-68% of the theoretical amount).

Catalytic Hydrogenation of Biphenyl

Another significant early route to this compound is the partial catalytic hydrogenation of biphenyl. This method involves the addition of hydrogen across one of the aromatic rings of biphenyl, typically using a metal catalyst. The key challenge in this synthesis is to achieve selective hydrogenation to this compound without further reduction to bicyclohexyl.

Early research in catalysis, particularly following the work of Sabatier and Senderens, paved the way for such hydrogenations. Nickel-based catalysts, including Raney nickel (developed in the 1920s), were commonly employed for the hydrogenation of aromatic compounds.

Reaction Pathway: Selective Hydrogenation of Biphenyl

The reaction proceeds by the catalytic addition of three moles of hydrogen to one of the phenyl rings of biphenyl. The selectivity for this compound over bicyclohexyl is influenced by the choice of catalyst, reaction temperature, and pressure.

Biphenyl_Hydrogenation Biphenyl Biphenyl CHB This compound Biphenyl->CHB Hydrogen 3 H₂ Hydrogen->CHB Catalyst Nickel Catalyst BCH Bicyclohexyl CHB->BCH + 3 H₂ (over-hydrogenation)

Caption: Catalytic hydrogenation of biphenyl to this compound.

Representative Experimental Protocol: Hydrogenation using a Nickel Catalyst

While specific, detailed protocols from the early 20th century for the selective hydrogenation of biphenyl to this compound are not as readily available as for the Friedel-Crafts method, the following represents a generalized procedure based on the known conditions for such reactions using catalysts like Raney nickel.

Apparatus:

  • A high-pressure autoclave (e.g., a Parr hydrogenator) equipped with a stirrer, heating mantle, and pressure gauge.

Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)
Biphenyl154.211541
Raney Nickel-~5-10% by weight-
Solvent (e.g., ethanol)-Sufficient to dissolve biphenyl-

Procedure:

  • In the autoclave, dissolve 154 g (1 mole) of biphenyl in a suitable solvent, such as ethanol.

  • Carefully add the Raney nickel catalyst (as a slurry in the solvent) to the autoclave. The amount of catalyst can be varied to control the reaction rate.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen, to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

  • Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-150°C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Once the theoretical amount of hydrogen for the formation of this compound has been consumed, or when the reaction ceases, cool the autoclave to room temperature.

  • Carefully vent the excess hydrogen.

  • Open the autoclave and filter the reaction mixture to remove the nickel catalyst.

  • Remove the solvent from the filtrate by distillation.

  • Purify the resulting crude product by fractional distillation to separate this compound from any unreacted biphenyl and the over-hydrogenation product, bicyclohexyl.

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the early synthesis methods of this compound discussed in this guide.

ParameterFriedel-Crafts Alkylation (Benzene + Cyclohexene)Catalytic Hydrogenation (Biphenyl)
Catalyst Concentrated H₂SO₄Raney Nickel
Temperature 5-10°C100-150°C
Pressure Atmospheric50-100 atm
Reactant Ratio Benzene:Cyclohexene (3:1 molar)-
Reaction Time ~2.5 hoursVariable (dependent on conditions)
Yield 65-68%Variable (selectivity is key)

Conclusion

The early synthesis of this compound was primarily achieved through two main routes: the Friedel-Crafts alkylation of benzene and the catalytic hydrogenation of biphenyl. The Friedel-Crafts approach, particularly with cyclohexene and a sulfuric acid catalyst, offered a straightforward method at low temperatures and atmospheric pressure, with respectable yields. The catalytic hydrogenation of biphenyl, enabled by the development of active metal catalysts like Raney nickel, provided an alternative pathway, though it required high-pressure equipment and careful control of reaction conditions to ensure selectivity. These foundational methods have been refined over the decades, leading to more efficient and environmentally benign industrial processes, but an understanding of these early techniques remains crucial for researchers in the field of organic synthesis and drug development.

References

The Synthesis of Cyclohexylbenzene: From Kirsanov's Discovery to Modern Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexylbenzene, a key intermediate in the production of phenol and cyclohexanone. While the initial synthesis is credited to Nikolay Kirsanov in 1899, modern industrial production relies on more efficient and sophisticated methods. This document details the seminal work of Kirsanov and provides an in-depth analysis of the primary contemporary synthetic routes: hydroalkylation of benzene, Friedel-Crafts alkylation, and the partial hydrogenation of biphenyl. Experimental protocols, quantitative data, and reaction pathways are presented to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Historical Context: The Pioneering Synthesis by Nikolay Kirsanov

The first documented synthesis of this compound was achieved in 1899 by Nikolay Kirsanov, a student of the renowned chemist Vladimir Markovnikov.[1] Kirsanov employed a Friedel-Crafts alkylation reaction, reacting benzene with cyclohexyl chloride in the presence of a Lewis acid catalyst, aluminum trichloride.[1] This foundational work laid the groundwork for future investigations into the synthesis and properties of this important chemical compound.

The reaction proceeds via the formation of a cyclohexyl carbocation, which then undergoes electrophilic aromatic substitution with benzene.

Kirsanov_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Benzene Benzene (C₆H₆) This compound This compound (C₁₂H₁₆) Benzene->this compound CyclohexylChloride Cyclohexyl Chloride (C₆H₁₁Cl) CyclohexylChloride->this compound AlCl3 Aluminum Trichloride (AlCl₃) HCl Hydrogen Chloride (HCl) This compound->HCl Hydroalkylation_Pathway Benzene_H2 Benzene + H₂ Cyclohexene Cyclohexene (Intermediate) Benzene_H2->Cyclohexene Partial Hydrogenation (Metal site) Cyclohexane Cyclohexane (Byproduct) Cyclohexene->Cyclohexane Full Hydrogenation (Metal site) This compound This compound Cyclohexene->this compound Alkylation (Acid site) Benzene_alkylation Benzene Benzene_alkylation->this compound Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_catalyst Acid Catalyst cluster_product Product Benzene Benzene This compound This compound Benzene->this compound Cyclohexene Cyclohexene Cyclohexene->this compound Acid e.g., H₂SO₄, Zeolite Biphenyl_Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Biphenyl Biphenyl This compound This compound Biphenyl->this compound Hydrogen Hydrogen (H₂) Hydrogen->this compound Catalyst e.g., Ni/SiO₂

References

An In-depth Technical Guide on the Fundamental Properties of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylbenzene (phenylcyclohexane) is an aromatic hydrocarbon that consists of a cyclohexane ring bonded to a benzene ring. This colorless liquid serves as a high-boiling point solvent and a crucial intermediate in the synthesis of various organic compounds.[1][2] Its unique structural combination of aliphatic and aromatic moieties imparts a set of physical and chemical properties that are of significant interest in industrial chemistry and are increasingly relevant in the field of drug discovery and development. In pharmaceuticals, the cyclohexyl moiety is valued as a bioisostere for other cyclic systems and can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] This guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for its synthesis and analysis, and its applications, particularly as a precursor in chemical synthesis.

Core Properties of this compound

The physical, chemical, and safety data for this compound are summarized in the following tables for ease of reference and comparison.

Physical and Chemical Properties
PropertyValueReference(s)
Molecular Formula C₁₂H₁₆[4]
Molar Mass 160.26 g/mol [4]
Appearance Colorless liquid[5]
Odor Mild, aromatic[1]
Density 0.95 g/mL at 25 °C[6]
Melting Point 7.3 °C[5]
Boiling Point 239-240 °C[6]
Flash Point 98 °C[6]
Solubility Insoluble in water; Soluble in alcohol, acetone, benzene, carbon tetrachloride, castor oil, hexane, and xylene.[1]
Refractive Index (n²⁰/D) 1.526[6]
Vapor Density 5.5[7]
Spectral Data
Spectroscopic TechniqueKey Data and InterpretationReference(s)
¹H NMR (400 MHz, CDCl₃) δ 7.26-7.29 (m, 2H, Ar-H), 7.14-7.21 (m, 3H, Ar-H), 2.46-2.52 (m, 1H, CH-Ar), 1.82-1.89 (m, 4H, CH₂), 1.72-1.77 (m, 1H, CH₂), 1.33-1.44 (m, 4H, CH₂), 1.22-1.29 (m, 1H, CH₂). The spectrum shows characteristic signals for both the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexane ring.[8]
¹³C NMR Data available in spectral databases.[4]
Infrared (IR) Spectroscopy Characteristic peaks for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C-H stretching of the aliphatic ring (~2850-2950 cm⁻¹), and C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).[9][10]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 160. Prominent fragment ions at m/z = 104 (loss of C₄H₈) and m/z = 91 (tropylium ion).[4][7]
Safety and Handling Information
Hazard CategoryGHS Classification and Precautionary StatementsReference(s)
Health Hazards H302: Harmful if swallowed. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H319: Causes serious eye irritation.[5]
Environmental Hazards H410: Very toxic to aquatic life with long lasting effects.[5]
Handling P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P280: Wear protective gloves/ eye protection/ face protection.[5]
Storage Store locked up in a well-ventilated place. Keep container tightly closed.[7]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended to serve as a starting point for laboratory work.

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the acid-catalyzed alkylation of benzene with cyclohexene.[11]

Materials and Equipment:

  • Benzene (reagent grade)

  • Cyclohexene (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • 3% Sodium Hydroxide solution

  • Anhydrous Calcium Chloride

  • 1 L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus with a Vigreux column

Procedure:

  • To the 1 L three-necked flask, add 468 g (530 mL, 6 moles) of benzene and 92 g (50 mL) of concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 5-10 °C.

  • While stirring vigorously, add 164 g (203 mL, 2 moles) of cyclohexene dropwise from the dropping funnel over a period of 1.5 hours, maintaining the temperature between 5 and 10 °C.

  • After the addition is complete, continue stirring for an additional hour.

  • Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer.

  • Wash the hydrocarbon layer with four 50 mL portions of cold concentrated sulfuric acid.

  • Subsequently, wash the organic layer twice with 50 mL of warm water (50 °C), twice with 50 mL of 3% sodium hydroxide solution, and finally twice with 50 mL of pure water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude product by fractional distillation using a 30 cm Vigreux column. Collect the fraction boiling between 238-243 °C.

Purification by Fractional Distillation

For high-purity this compound, a second fractional distillation is recommended.

Procedure:

  • Set up the distillation apparatus as in the synthesis step.

  • Transfer the collected fraction from the first distillation to the distillation flask.

  • Carefully heat the flask and collect the fraction that distills at a constant temperature of 239-240 °C.

Analytical Characterization

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: Non-polar or moderately polar, such as a (5%-phenyl)-methylpolysiloxane (e.g., DB-5 or equivalent) column (30 m x 0.25 mm ID, 0.25 µm film thickness).[12]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Inject 1 µL of the diluted sample into the GC-MS system.

This protocol is a general method for the analysis of aromatic hydrocarbons and may require optimization.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Applications in Chemical Synthesis and Drug Development

This compound is a versatile intermediate in organic synthesis. Its most notable industrial application is in a process analogous to the cumene process for the co-production of phenol and cyclohexanone.[5] This process is of significant interest as cyclohexanone is a key precursor to nylons.

In the context of drug development, while this compound itself is not typically an active pharmaceutical ingredient, its derivatives have been investigated for their therapeutic potential. For instance, certain acid derivatives of this compound have shown anti-inflammatory and analgesic activities.[14] More broadly, the cyclohexyl group is a common structural motif in medicinal chemistry, often used as a bioisosteric replacement for other groups to modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] The synthesis of such complex molecules often relies on intermediates that may be derived from or structurally related to this compound.

Visualizations

The following diagrams illustrate key processes and relationships involving this compound.

Synthesis_of_this compound Benzene Benzene Intermediate Cyclohexyl Carbocation Benzene->Intermediate Nucleophilic Attack Cyclohexene Cyclohexene Cyclohexene->Intermediate Protonation Acid_Catalyst H₂SO₄ Product This compound Intermediate->Product Deprotonation

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Phenol_Production CHB This compound Hydroperoxide This compound Hydroperoxide CHB->Hydroperoxide Oxidation Oxidation (O₂) Phenol Phenol Hydroperoxide->Phenol Cyclohexanone Cyclohexanone Hydroperoxide->Cyclohexanone Hock_Rearrangement Hock Rearrangement (Acid-catalyzed)

Caption: Production of Phenol and Cyclohexanone from this compound.

Drug_Development_Logic cluster_0 Starting Materials & Intermediates cluster_1 Drug Discovery & Development CHB This compound Derivatives Functionalized This compound Derivatives CHB->Derivatives Chemical Modification Scaffolds Molecular Scaffolds with Cyclohexyl Moiety Derivatives->Scaffolds Incorporation Lead_Compounds Lead Compounds Scaffolds->Lead_Compounds Lead Identification & Optimization APIs Active Pharmaceutical Ingredients (APIs) Lead_Compounds->APIs Preclinical & Clinical Development

Caption: Role of this compound as a Precursor in Drug Development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylbenzene, a significant intermediate in various industrial chemical syntheses, possesses a unique molecular architecture arising from the conjunction of a saturated carbocyclic ring and an aromatic ring. A thorough understanding of its three-dimensional structure and the nuances of its chemical bonding is paramount for predicting its reactivity, physical properties, and potential applications in fields such as drug development and materials science. This guide provides a detailed examination of the chemical structure and bonding of this compound, supported by computational data and a review of established experimental methodologies for its structural elucidation.

Molecular Structure and Conformation

This compound (C₁₂H₁₆) is an aromatic hydrocarbon characterized by a cyclohexyl group substituent on a benzene ring.[1][2] The inherent flexibility of the cyclohexane ring, which predominantly exists in a chair conformation to minimize steric and torsional strain, coupled with the planar nature of the benzene ring, gives rise to distinct conformational isomers.[3] The most stable conformer is the one where the phenyl group occupies an equatorial position on the cyclohexane ring, thereby minimizing unfavorable 1,3-diaxial interactions.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in determining the precise geometric parameters of this compound's most stable conformation. The B3LYP/6-311G level of theory has been shown to provide results that are in excellent agreement with experimental data for similar systems.[1]

Visualization of Molecular Structure

The fundamental structure of this compound involves the covalent linkage of a phenyl group to a cyclohexyl ring.

Caption: Molecular graph of this compound.

Quantitative Structural Data

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the equatorial conformer of this compound, as determined by computational methods.

Table 1: Bond Lengths
BondLength (Å)
C-C (benzene)~1.39
C-H (benzene)~1.08
C-C (cyclohexane)~1.53-1.54
C-H (cyclohexane)~1.09-1.10
C(phenyl)-C(cyclohexyl)~1.51

Data derived from computational studies of phenylcyclohexane and related molecules.

Table 2: Bond Angles
AngleAngle (°)
C-C-C (benzene)~120
H-C-C (benzene)~120
C-C-C (cyclohexane)~111-112
H-C-H (cyclohexane)~107-109
C(phenyl)-C(cyclohexyl)-C(cyclohexyl)~112

Data derived from computational studies of phenylcyclohexane and related molecules.

Table 3: Key Dihedral Angles
Dihedral AngleAngle (°)
C(ortho)-C(ipso)-C(cyclohexyl)-C(cyclohexyl)~180 (anti-periplanar) or ~60 (gauche)

The rotational barrier of the phenyl group is relatively low, allowing for different rotational conformations.

Chemical Bonding

The bonding in this compound can be understood by considering the distinct nature of its two constituent rings.

  • Benzene Ring: The benzene ring features a delocalized π-electron system, where the six π electrons are shared across all six carbon atoms. This delocalization results in all C-C bonds having an intermediate character between a single and a double bond, contributing to the high stability of the aromatic ring. The carbon atoms are sp² hybridized.

  • Cyclohexane Ring: The cyclohexane ring consists of sp³ hybridized carbon atoms connected by single σ bonds. The tetrahedral geometry around each carbon atom allows the ring to adopt a puckered chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain.

  • Linkage: The benzene and cyclohexane rings are connected by a C-C σ bond between an sp² hybridized carbon of the benzene ring and an sp³ hybridized carbon of the cyclohexane ring.

Experimental Protocols for Structural Determination

The determination of the precise molecular structure of compounds like this compound relies on sophisticated experimental techniques, primarily X-ray crystallography and gas-phase electron diffraction.

Single-Crystal X-ray Diffraction

This technique provides unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. This is typically achieved by slow evaporation of a saturated solution or by slow cooling of a molten sample. For low-melting solids like this compound (melting point ~7 °C), crystal growth needs to be performed at sub-ambient temperatures.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions present in the crystalline state.

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The molecular scattering intensity is extracted and used to generate a radial distribution curve.

  • Structure Refinement: A theoretical model of the molecular structure is used to calculate a theoretical scattering curve. The geometric parameters of the model (bond lengths, bond angles, and dihedral angles) are refined by a least-squares procedure to obtain the best fit to the experimental data.

Experimental_Workflow cluster_XRD X-ray Crystallography cluster_GED Gas Electron Diffraction XRD_Crystal Crystal Growth XRD_Data Data Collection XRD_Crystal->XRD_Data XRD_Solve Structure Solution XRD_Data->XRD_Solve XRD_Refine Structure Refinement XRD_Solve->XRD_Refine Structure Molecular Structure XRD_Refine->Structure GED_Sample Sample Introduction GED_Pattern Diffraction Pattern Recording GED_Sample->GED_Pattern GED_Analysis Data Analysis GED_Pattern->GED_Analysis GED_Refine Structure Refinement GED_Analysis->GED_Refine GED_Refine->Structure

Caption: Workflow for structural determination.

Conclusion

The chemical structure and bonding of this compound are well-defined by the interplay of its aromatic and saturated ring systems. Computational chemistry provides a detailed and reliable picture of its molecular geometry, highlighting the preference for an equatorial phenyl substituent on a chair-form cyclohexane ring. Experimental techniques such as single-crystal X-ray diffraction and gas-phase electron diffraction offer powerful means to validate and refine these theoretical models, providing the precise structural data essential for advancing our understanding and application of this important chemical compound.

References

Spectroscopic Analysis of Cyclohexylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cyclohexylbenzene, a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering detailed insights into the structural elucidation of this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are crucial for confirming its identity and understanding the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the cyclohexane ring.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
7.26 – 7.29m2Hortho-H (Aromatic)
7.14 – 7.21m3Hmeta-H, para-H (Aromatic)
2.46 – 2.52m1HCH (Cyclohexyl, benzylic)
1.82 – 1.89m4HCH₂ (Cyclohexyl)
1.72 – 1.77m1HCH₂ (Cyclohexyl)
1.33 – 1.44m4HCH₂ (Cyclohexyl)
1.22 – 1.29m1HCH₂ (Cyclohexyl)

Data acquired in CDCl₃ at 400 MHz.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
148.0C (Aromatic, ipso)
128.3CH (Aromatic, meta)
126.7CH (Aromatic, ortho)
125.9CH (Aromatic, para)
44.5CH (Cyclohexyl, benzylic)
34.5CH₂ (Cyclohexyl)
26.9CH₂ (Cyclohexyl)
26.2CH₂ (Cyclohexyl)

Data acquired in CDCl₃.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the liquid this compound sample into a clean, dry vial.[2]

  • Add approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) to the vial.[2]

  • Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.

  • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The solution height should be approximately 4-5 cm.[2]

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-15 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled experiment

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-220 ppm

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Perform peak picking to identify the chemical shifts of all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorptions for aromatic C-H bonds and aliphatic C-H bonds.

Table 3: IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3085, 3061, 3027MediumAromatic C-H stretch
2925, 2851StrongAliphatic C-H stretch (cyclohexyl)
1603, 1495, 1449Medium-StrongAromatic C=C skeletal vibrations
758, 698StrongC-H out-of-plane bending (monosubstituted benzene)
Experimental Protocol for FT-IR Spectroscopy (Liquid Film)

Sample Preparation:

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[3] If necessary, clean them with a small amount of a volatile solvent like acetone and dry them thoroughly.[3]

  • Place one to two drops of liquid this compound onto the surface of one salt plate.[3]

  • Carefully place the second salt plate on top of the first, creating a thin liquid film between them.[3] The liquid should spread evenly without air bubbles.

Instrument Parameters:

  • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

  • Mode: Transmission

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Data Acquisition and Processing:

  • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O absorptions.

  • Place the prepared salt plate assembly into the sample holder of the spectrometer.

  • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum of this compound shows a clear molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment
16035[C₁₂H₁₆]⁺˙ (Molecular Ion)
104100[C₈H₈]⁺˙
9140[C₇H₇]⁺
7710[C₆H₅]⁺
Fragmentation Pathway

The fragmentation of this compound in a mass spectrometer is primarily driven by the stability of the resulting carbocations. A common fragmentation pathway involves the loss of ethene from the cyclohexane ring, followed by further rearrangements and fragmentations. The presence of an aromatic ring often leads to the formation of the stable tropylium ion.[4] Alkyl-substituted benzenes, like this compound, typically fragment at the benzylic carbon.[4]

fragmentation_pathway M This compound (m/z = 160) F1 [C8H8]+• (m/z = 104) M->F1 - C4H8 F2 [C7H7]+ (m/z = 91) F1->F2 - CH F3 [C6H5]+ (m/z = 77) F2->F3 - CH2

Caption: Proposed fragmentation pathway of this compound in MS.

Experimental Protocol for GC-MS

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or hexane. A typical concentration is around 1 mg/mL.

  • If necessary, filter the solution to remove any particulate matter.

Instrument Parameters (Gas Chromatography):

  • GC System: Gas chromatograph with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode for dilute samples.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

Instrument Parameters (Mass Spectrometry):

  • MS System: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[5]

  • Ionization Energy: 70 eV.[6]

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Transfer Line Temperature: 280 °C

Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • The data system will acquire and store the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Identify the peak corresponding to this compound in the TIC based on its retention time.

  • Analyze the mass spectrum of the identified peak, noting the molecular ion and the major fragment ions. Compare the obtained spectrum with a library spectrum for confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an unknown compound, exemplified by this compound.

spectroscopic_workflow start Sample Received ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern start->ms ir Infrared Spectroscopy (IR) - Functional Groups start->ir nmr NMR Spectroscopy (1H, 13C) - Carbon-Hydrogen Framework start->nmr structure Structure Elucidation ms->structure ir->structure nmr->structure report Final Report structure->report

References

An In-depth Technical Guide to the Thermochemical Properties of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key thermochemical data for cyclohexylbenzene, tailored for researchers, scientists, and professionals in drug development. The information is compiled from critically evaluated data sources, ensuring reliability and accuracy.

Thermochemical Data of this compound

The following tables summarize the essential thermochemical properties of this compound in its liquid and gaseous states. This data is crucial for understanding its behavior in chemical reactions and for process design.

Table 1: Enthalpy Data for this compound

PropertyStateValueUnitsReference
Standard Net Enthalpy of Combustion, ΔcH°Liquid-6688.0 ± 1.2kJ/mol[1]
Standard Molar Enthalpy of Formation, ΔfH°Liquid-100.8 ± 1.3kJ/mol[1]
Standard Molar Enthalpy of Formation, ΔfH°Gas-40.5 ± 1.3kJ/mol[2]
Enthalpy of Vaporization, ΔvapHLiquid60.3 ± 0.1kJ/mol[2]
Enthalpy of Fusion, ΔfusHCrystal13.9 ± 0.1kJ/mol[2]

Table 2: Heat Capacity and Entropy Data for this compound

PropertyStateValueUnitsTemperature (K)Reference
Molar Heat Capacity, CpLiquid253.5J/mol·K298.15[1]
Standard Molar Entropy, S°Liquid333.1 ± 2.0J/mol·K298.15[3]
Standard Molar Entropy, S°Ideal Gas433.9 ± 4.4J/mol·K298.15[3]

Experimental Protocols

The thermochemical data presented in this guide are derived from meticulous experimental work. The primary methods employed in the cited literature include combustion calorimetry and differential scanning calorimetry.

2.1. Combustion Calorimetry

The standard enthalpy of combustion of this compound was determined using a rotating-bomb calorimeter.

  • Apparatus: A platinum-lined, rotating-bomb calorimeter was used to ensure complete combustion and to bring all final products into a uniform state.

  • Sample Preparation: The this compound sample, with a purity greater than 99.9%, was sealed in a polyester bag. A known mass of the sample was placed in a platinum crucible.

  • Procedure: The bomb was charged with 3.04 MPa of pure oxygen. The sample was ignited by a cotton fuse. The bomb was rotated to ensure that the final solution was saturated with carbon dioxide and that all surfaces were washed with the solution.

  • Data Analysis: The energy equivalent of the calorimeter was determined using benzoic acid as a standard. The corrected temperature rise was measured, and corrections were made for the heat of formation of nitric acid from the residual nitrogen in the bomb. The standard enthalpy of combustion was then calculated from the experimental data. The uncertainty in the values is the final overall standard deviation.

2.2. Differential Scanning Calorimetry (DSC)

The heat capacities and enthalpy of fusion of this compound were determined using differential scanning calorimetry.

  • Apparatus: A differential scanning calorimeter capable of operating in the temperature range of 220 K to 475 K was utilized.

  • Sample Preparation: A known mass of the high-purity this compound sample was hermetically sealed in an aluminum pan.

  • Procedure: The sample was cooled to the starting temperature and then heated at a constant rate. The differential heat flow to the sample and a reference pan was measured as a function of temperature.

  • Data Analysis: The heat capacity of the sample was calculated by comparing the heat flow to that of a sapphire standard. The enthalpy of fusion was determined by integrating the area of the melting peak. The data was fitted to a polynomial to describe the heat capacity as a function of temperature. For the solid phase (220 to 280.5 K), the heat capacity is described by Cp(c) = 0.8803(T/K) - 29.2 J/mol·K, and for the liquid phase (280.5 to 475 K), it is described by Cp(l) = 0.6130(T/K) + 80.4 J/mol·K.[1]

Logical Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical properties of a substance like this compound.

Thermochemical_Workflow cluster_exp Experimental Measurements cluster_raw Raw Data cluster_calc Calculations & Analysis cluster_prop Derived Thermochemical Properties exp_comb Combustion Calorimetry raw_temp Corrected Temperature Rise exp_comb->raw_temp exp_dsc Differential Scanning Calorimetry (DSC) raw_heat Differential Heat Flow exp_dsc->raw_heat calc_comb Energy Equivalent Calibration (Benzoic Acid) raw_temp->calc_comb calc_peak Peak Integration (Melting Endotherm) raw_heat->calc_peak calc_cp Comparison with Sapphire Standard raw_heat->calc_cp prop_dch ΔcH° (Enthalpy of Combustion) calc_comb->prop_dch prop_dfusH ΔfusH (Enthalpy of Fusion) calc_peak->prop_dfusH prop_cp Cp (Heat Capacity) calc_cp->prop_cp prop_dfh ΔfH° (Enthalpy of Formation) prop_dch->prop_dfh via Hess's Law

Workflow for Thermochemical Property Determination

References

physical constants of Cyclohexylbenzene (boiling point, melting point, density)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Constants of Cyclohexylbenzene

This guide provides a comprehensive overview of the key physical constants of this compound, tailored for researchers, scientists, and professionals in drug development. The data is presented in a clear, tabular format, accompanied by detailed experimental protocols for the determination of these properties.

Core Physical Constants of this compound

This compound, with the chemical formula C₆H₅C₆H₁₁ and CAS number 827-52-1, is a colorless oily liquid.[1][2] It is soluble in common organic solvents like alcohol, acetone, and benzene, but insoluble in water and glycerol.[1] Its key physical properties are summarized below.

Physical ConstantValueConditions
Boiling Point 235 - 240.1 °Cat standard atmospheric pressure[1][3][4][5]
Melting Point 4 - 8 °C
Density 0.938 - 0.95 g/mLat 20-25 °C[4][5][6]

Experimental Protocols

The following sections detail the standard methodologies for determining the boiling point, melting point, and density of a substance like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For pure compounds, this is a distinct temperature, while impure substances boil over a range.[7]

Methodology: Micro-Reflux Method [8]

  • Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed into a small test tube. A stir bar is added to prevent bumping during heating.[8]

  • Apparatus Setup: The test tube is placed in a heating block on a hot plate with stirring capabilities. A thermometer is suspended in the test tube with the bulb positioned about 1 cm above the liquid's surface to measure the vapor temperature.[8]

  • Heating and Observation: The sample is heated gently. The boiling point is reached when the liquid is observed to be boiling and a ring of condensing vapor is visible on the walls of the test tube, level with the thermometer bulb.[8]

  • Data Recording: The temperature at which the vapor temperature remains constant during this refluxing is recorded as the boiling point.[8][9]

Determination of Melting Point

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a very narrow range.[10] Impurities tend to lower and broaden the melting range.[11][12]

Methodology: Capillary Method [10][13]

  • Sample Preparation: A small amount of solid this compound (after being frozen) is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped to pack the solid into the closed end.[10][14]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a holder for the capillary tube and a thermometer.[10]

  • Heating and Observation: The sample is heated rapidly at first to determine an approximate melting range. Then, a new sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[10][14]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10]

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume.[15] For liquids, this can be determined by accurately measuring the mass of a known volume.

Methodology: Pycnometer Method [16]

  • Mass of Empty Pycnometer: A clean, dry pycnometer (a flask of a specific, known volume) is weighed accurately on an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound. Care is taken to ensure there are no air bubbles and that the liquid level is exactly at the calibration mark. The filled pycnometer is then weighed again.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[16][17]

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the identification of an unknown chemical substance based on its physical properties.

Workflow for Chemical Identification A Obtain Unknown Substance B Determine Physical State (Solid, Liquid, Gas) A->B C Measure Melting Point (if Solid) B->C Is Solid D Measure Boiling Point (if Liquid) B->D Is Liquid E Measure Density C->E D->E F Compare with Literature Values E->F G Spectroscopic Analysis (e.g., NMR, IR, MS) F->G Ambiguous H Identify Substance F->H Match Found G->H

Caption: A logical workflow for identifying a chemical substance.

References

Quantum Chemical Blueprint of Cyclohexylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical properties of cyclohexylbenzene, a molecule of interest in various chemical and pharmaceutical contexts. By leveraging high-level computational methods, we present a detailed analysis of its conformational landscape, optimized molecular geometry, vibrational frequencies, electronic structure, and thermochemical properties. All quantitative data is meticulously organized into structured tables for ease of comparison and analysis, and detailed computational protocols are provided.

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the orientation of the cyclohexyl ring relative to the benzene ring. The two principal conformers are the "equatorial" and "axial" forms, named according to the position of the phenyl group on the cyclohexane chair.

Quantum chemical calculations reveal that the equatorial conformer is the more stable of the two. This preference is attributed to reduced steric hindrance in the equatorial position compared to the greater 1,3-diaxial interactions present in the axial conformer.

Table 1: Calculated Energies of this compound Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
EquatorialB3LYP/6-31G0.00
AxialB3LYP/6-31G5.3
Computational Protocol: Conformational Analysis

The relative energies of the this compound conformers were determined using Density Functional Theory (DFT). The geometry of each conformer was optimized using the B3LYP functional with the 6-31G* basis set. Frequency calculations were subsequently performed at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE). The reported relative energies include the ZPVE correction.

G cluster_workflow Conformational Analysis Workflow start Initial Structures (Equatorial & Axial) opt Geometry Optimization (B3LYP/6-31G*) start->opt freq Frequency Calculation (B3LYP/6-31G*) opt->freq energy Energy Extraction (ZPVE Corrected) freq->energy compare Relative Energy Calculation energy->compare end Stable Conformer Identified compare->end

Computational workflow for conformational analysis.

Optimized Molecular Geometry

The geometric parameters of the most stable equatorial conformer of this compound have been determined through geometry optimization. The key bond lengths and angles are presented below. These values provide a foundational understanding of the molecule's three-dimensional structure.

Table 2: Selected Optimized Geometrical Parameters of Equatorial this compound

ParameterAtomsValue (Å or °)
Bond LengthC(phenyl)-C(cyclohexyl)1.515
Bond LengthC-C (avg. phenyl)1.395
Bond LengthC-C (avg. cyclohexyl)1.536
Bond AngleC(phenyl)-C(phenyl)-C(phenyl)120.0
Bond AngleC(cyclohexyl)-C(cyclohexyl)-C(cyclohexyl)111.3
Dihedral AngleC-C-C-C (cyclohexyl chair)~55.9
Computational Protocol: Geometry Optimization

The molecular geometry was optimized using the B3LYP functional and the 6-31G* basis set. The optimization was performed until the forces on each atom were less than 0.00045 Hartree/Bohr and the displacement for the next step was less than 0.0018 Bohr.

Vibrational Frequencies

The calculated vibrational frequencies provide insight into the molecule's infrared (IR) spectrum. The most prominent vibrational modes are associated with the stretching and bending of C-H and C-C bonds in both the phenyl and cyclohexyl moieties.

Table 3: Prominent Calculated Vibrational Frequencies of Equatorial this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
~3060Aromatic C-H Stretch
~2930Cyclohexyl C-H Stretch (asymmetric)
~2855Cyclohexyl C-H Stretch (symmetric)
~1600Phenyl C-C Stretch
~1450Cyclohexyl CH₂ Scissoring
~1030Phenyl In-plane Bending
Computational Protocol: Vibrational Frequency Calculation

Harmonic vibrational frequencies were calculated at the B3LYP/6-31G* level of theory on the optimized geometry of the equatorial conformer. The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to better match experimental data, though unscaled values are presented here for direct computational comparison.

Electronic Properties

The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic transition properties.

Table 4: Calculated Electronic Properties of Equatorial this compound

PropertyMethod/Basis SetValue (eV)
HOMO EnergyB3LYP/6-31G-6.21
LUMO EnergyB3LYP/6-31G0.15
HOMO-LUMO GapB3LYP/6-31G*6.36
Computational Protocol: Electronic Property Calculation

The energies of the HOMO and LUMO were obtained from the DFT calculations at the B3LYP/6-31G* level on the optimized geometry.

G cluster_orbitals Frontier Molecular Orbitals cluster_energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Gap HOMO-LUMO Gap (Energy Difference) LUMO->Gap HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->Gap

Relationship between HOMO, LUMO, and the energy gap.

Thermochemistry

The thermochemical properties of this compound, such as its enthalpy of formation, are crucial for understanding its stability and reactivity in chemical processes.

Table 5: Calculated Thermochemical Properties of this compound (Gas Phase)

PropertyMethod/Basis SetValue
Standard Enthalpy of Formation (298.15 K)B3LYP/6-31G(Calculation Dependent on Reference States)
Entropy (298.15 K)B3LYP/6-31G(Requires Frequency Calculation Output)
Heat Capacity (Cv)B3LYP/6-31G*(Requires Frequency Calculation Output)
Computational Protocol: Thermochemical Calculation

Thermochemical properties are derived from the statistical mechanics equations using the vibrational frequencies and rotational constants obtained from the DFT calculations at the B3LYP/6-31G* level. The standard enthalpy of formation is typically calculated using an isodesmic or atomization reaction scheme, where the calculated enthalpy of reaction is combined with known experimental enthalpies of formation for the other species in the reaction.

Disclaimer: The quantitative data presented in this guide are the results of quantum chemical calculations and may differ from experimental values. The primary purpose of this document is to provide a detailed computational perspective on the properties of this compound.

Cyclohexylbenzene reactivity with electrophiles and nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Reactivity of Cyclohexylbenzene

Abstract: this compound is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclohexyl group. Its chemical behavior is primarily defined by the electronic and steric properties of the substituent. This guide provides an in-depth analysis of the reactivity of this compound towards both electrophiles and nucleophiles, targeting researchers, scientists, and professionals in drug development. It covers reaction mechanisms, substituent effects, quantitative reactivity data, and detailed experimental protocols for key transformations.

Reactivity with Electrophiles: Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is electron-rich and readily participates in electrophilic aromatic substitution (EAS) reactions. The outcome of these reactions is governed by the nature of the cyclohexyl substituent.

Mechanism and the Role of the Cyclohexyl Group

The cyclohexyl group is classified as an alkyl group. Through an inductive effect, it donates electron density to the aromatic ring. This has two major consequences for the reactivity of this compound in EAS:

  • Ring Activation: By increasing the electron density of the benzene ring, the cyclohexyl group makes it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. Groups that increase the rate of EAS are known as activating groups.

  • Directing Effects: The cyclohexyl group directs incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate (known as a sigma complex or arenium ion) formed during the attack at these positions is better stabilized by the electron-donating substituent. Three resonance structures can be drawn for the sigma complex, and for ortho and para attack, one of these structures places the positive charge on the carbon directly attached to the cyclohexyl group, allowing for maximum stabilization. Attack at the meta position does not allow for this direct stabilization, making the transition state higher in energy.

While electronically favored, the ortho positions are subject to steric hindrance from the bulky cyclohexyl group, which can reduce the proportion of the ortho substituted product compared to the para product.[1]

Visualization of the EAS Mechanism and Directing Effects

The general mechanism for EAS on this compound involves the formation of a resonance-stabilized sigma complex, followed by deprotonation to restore aromaticity.

Caption: General mechanism for Electrophilic Aromatic Substitution on this compound.

The directing effect of the cyclohexyl group can be visualized by comparing the stability of the intermediates formed from ortho, meta, and para attacks.

Caption: Energy landscape showing the favored ortho/para attack pathways in EAS.

Quantitative Reactivity Data

Quantitative data from electrophilic substitution reactions confirm the activating and directing effects of the cyclohexyl group. Partial rate factors, which compare the rate of substitution at a specific position to the rate at a single position in benzene, provide clear evidence.

Reaction TypePositionPartial Rate Factor (f)Reference
Protiodetritiation by TFAortho406[2]
Protiodetritiation by TFApara886[2]

Data from a study on the protiodetritiation of cycloalkylbenzenes with trifluoroacetic acid at 70°C.[2]

These data indicate that the para position is over twice as reactive as the ortho position and that both are significantly more reactive than a single position on benzene (where f = 1). The higher reactivity at the para position is attributed to reduced steric hindrance compared to the ortho positions.[1]

Key EAS Reactions and Protocols

1.4.1 Nitration

Nitration is a classic EAS reaction that introduces a nitro group (-NO2) onto the aromatic ring. The reaction typically uses a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

  • Products: The reaction yields a mixture of ortho-nitrothis compound and para-nitrothis compound, with the para isomer being the major product due to sterics.

Experimental Protocol: Nitration of this compound

Disclaimer: This protocol is a representative procedure and should be performed only by trained professionals with appropriate safety measures.

  • Reagent Preparation: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 40 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to below 10°C.

  • Nitrating Mixture: Slowly add 30 mL of concentrated nitric acid to the cooled sulfuric acid via the dropping funnel with continuous stirring. Maintain the temperature of the mixture below 15°C.

  • Reactant Addition: Once the nitrating mixture is prepared and cooled, add 0.25 mol of this compound dropwise over a period of 30-45 minutes. It is critical to maintain the reaction temperature between 10-20°C throughout the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 60 minutes to ensure the reaction goes to completion.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. This will quench the reaction and precipitate the crude product.

  • Isolation: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution), and finally with another 100 mL of water.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent via rotary evaporation. The resulting crude product can be purified by vacuum distillation or recrystallization to separate the ortho and para isomers.

1.4.2 Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3][4] This reaction is synthetically useful as it does not suffer from poly-substitution, and the resulting ketone can be further modified.

  • Products: The reaction with acetyl chloride yields primarily para-cyclohexylacetophenone.

Experimental Protocol: Friedel-Crafts Acylation of this compound

Disclaimer: This protocol involves highly reactive and moisture-sensitive reagents. It must be performed under an inert atmosphere (e.g., nitrogen or argon) by trained professionals.

  • Apparatus Setup: Assemble a 250 mL round-bottomed flask with a magnetic stirrer, a reflux condenser, and an addition funnel. All glassware must be oven-dried. The apparatus should be equipped with a drying tube or connected to an inert gas line.[3]

  • Catalyst Suspension: To the flask, add 0.11 mol of anhydrous aluminum chloride and 50 mL of a dry, inert solvent (e.g., dichloromethane). Cool the suspension in an ice bath to 0°C.[3]

  • Acyl Chloride Addition: Add a solution of 0.11 mol of acetyl chloride in 25 mL of dichloromethane to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • Reactant Addition: Prepare a solution of 0.10 mol of this compound in 25 mL of dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing 150 g of ice and 50 mL of concentrated HCl.[3] This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with two 30 mL portions of dichloromethane.

  • Washing and Drying: Combine the organic layers and wash them with 50 mL of 1M NaOH, followed by 50 mL of brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: After filtering, remove the solvent by rotary evaporation. The crude product, p-cyclohexylacetophenone, can be purified by vacuum distillation.

Visualization of an Experimental Workflow

A generalized workflow for many EAS reactions can be visualized to guide laboratory procedures.

References

Conformational Landscape of the Cyclohexyl Ring in Cyclohexylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conformational preference of substituents on a cyclohexane ring is a cornerstone of stereochemistry and plays a pivotal role in determining the physical, chemical, and biological properties of molecules. In drug development, understanding the three-dimensional structure and conformational dynamics of cyclic scaffolds is paramount for designing ligands with optimal binding affinities and pharmacokinetic profiles. Cyclohexylbenzene, a simple yet illustrative molecule, provides an excellent model system for exploring the conformational analysis of a substituted cyclohexane. This technical guide offers a comprehensive examination of the conformational landscape of the cyclohexyl ring in this compound, integrating experimental and computational data to provide a detailed understanding for researchers, scientists, and drug development professionals.

The cyclohexyl ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this compound, the phenyl group can occupy either an axial or an equatorial position on the cyclohexane chair. The equilibrium between these two conformers is dictated by steric interactions, with the bulkier phenyl group preferentially occupying the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

Quantitative Conformational Analysis

The energetic preference for the equatorial conformer over the axial conformer can be quantified by the difference in their Gibbs free energy (ΔG). This value, often referred to as the "A-value" for a given substituent, is a critical parameter in conformational analysis. A larger A-value signifies a stronger preference for the equatorial position.

ParameterExperimental Value (kcal/mol)Computational Value (kcal/mol)
ΔG (Equatorial - Axial) ~2.6[1]2.8 - 3.0

The experimental value is derived from equilibration studies, while the computational values are typically obtained from Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) calculations.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for directly observing and quantifying the populations of individual conformers in solution. At room temperature, the rapid ring inversion of the cyclohexane ring leads to time-averaged NMR signals. However, by lowering the temperature sufficiently, this ring flip can be slowed on the NMR timescale, allowing for the resolution of distinct signals for the axial and equatorial conformers.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of this compound in a suitable deuterated solvent that remains liquid at very low temperatures. A common choice is a mixture of dichlorofluoromethane (CDCl₂F) and bromotrifluoromethane (CBrF₃) or carbon disulfide (CS₂).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (0 ppm).

2. NMR Spectrometer and Parameters:

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a variable temperature unit.

  • Nucleus: ¹³C

  • Temperature: Begin at room temperature and gradually decrease the temperature in increments of 10-20 K. The coalescence temperature (where the signals for the two conformers merge) for many substituted cyclohexanes is typically between -60°C and -100°C. To resolve baseline-separated signals for the axial and equatorial conformers of this compound, temperatures as low as -160°C may be necessary.[1]

  • Pulse Program: A standard single-pulse experiment with proton decoupling.

  • Acquisition Parameters:

    • Spectral Width: Sufficient to cover all expected carbon signals (e.g., 0-150 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds to ensure quantitative signal intensities.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio, which will increase at lower temperatures.

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate the well-resolved signals corresponding to the axial and equatorial conformers. The ratio of the integrals directly corresponds to the equilibrium constant (K_eq).

  • Calculate the Gibbs free energy difference (ΔG) using the following equation: ΔG = -RT ln(K_eq) where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying conformational preferences. Quantum mechanical calculations, particularly Density Functional Theory (DFT), can accurately predict the geometries and relative energies of different conformers.

Computational Protocol: DFT Calculations

1. Software:

  • A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Initial Structure Generation:

  • Build the 3D structures of both the axial and equatorial conformers of this compound using a molecular modeling program.

3. Geometry Optimization and Frequency Calculation:

  • Perform a geometry optimization for each conformer to locate the minimum energy structure on the potential energy surface.

  • Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermochemical data, including the Gibbs free energy.

  • Methodology:

    • Method: Density Functional Theory (DFT) with a suitable functional. The B3LYP functional is a widely used and generally reliable choice for organic molecules.

    • Basis Set: A Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

  • Example Gaussian Input:

4. Single-Point Energy Calculation (Optional but Recommended):

  • To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/6-311+G(d,p) or a double-hybrid DFT functional).

5. Data Analysis:

  • Extract the Gibbs free energies (or electronic energies if comparing at 0 K) of the optimized axial and equatorial conformers from the output files.

  • The difference between these values provides the calculated ΔG for the conformational equilibrium.

Visualization of the Conformational Analysis Workflow

A logical workflow combining experimental and computational approaches provides a robust strategy for the conformational analysis of this compound.

Conformational_Analysis_Workflow Workflow for Conformational Analysis of this compound cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_conclusion Conclusion exp_start Start with this compound Sample sample_prep Sample Preparation (Low-Temperature Solvent) exp_start->sample_prep nmr_acq Low-Temperature NMR Data Acquisition (e.g., ¹³C NMR at -160°C) sample_prep->nmr_acq nmr_analysis NMR Data Analysis (Integration of Axial/Equatorial Signals) nmr_acq->nmr_analysis exp_delta_g Calculate Experimental ΔG (ΔG = -RT ln(K_eq)) nmr_analysis->exp_delta_g comparison Compare Experimental and Computational ΔG exp_delta_g->comparison comp_start Build Initial Structures (Axial and Equatorial) geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT B3LYP/6-31G(d)) comp_start->geom_opt energy_calc Extract Gibbs Free Energies geom_opt->energy_calc comp_delta_g Calculate Computational ΔG energy_calc->comp_delta_g comp_delta_g->comparison conclusion Determine Conformational Equilibrium and Validate Computational Model comparison->conclusion

A workflow diagram illustrating the integrated experimental and computational approach to the conformational analysis of this compound.

Conclusion

The conformational analysis of the cyclohexyl ring in this compound reveals a strong preference for the equatorial conformer, driven by the steric bulk of the phenyl group. This preference is quantitatively described by a Gibbs free energy difference of approximately 2.6-3.0 kcal/mol. This guide has outlined the detailed experimental protocols, specifically low-temperature NMR spectroscopy, and computational methodologies, such as DFT calculations, that are essential tools for elucidating this conformational landscape. The integrated workflow presented herein provides a robust framework for researchers, scientists, and drug development professionals to investigate the conformational properties of substituted cyclohexanes and other cyclic systems, ultimately aiding in the rational design of molecules with desired three-dimensional structures and functions.

References

Cyclohexylbenzene: A Toxicological Profile for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylbenzene (CAS No. 827-52-1), also known as phenylcyclohexane, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₆.[1][2] It presents as a colorless liquid with a mild, aromatic odor and is insoluble in water.[3][4] Industrially, it is utilized as an intermediate in the synthesis of other chemicals, notably in a process analogous to the cumene process to produce phenol and cyclohexanone, which are precursors for plastics and nylons.[2][5] Given its use in laboratory and chemical synthesis settings, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and proper handling.

This guide provides a comprehensive overview of the known toxicological data for this compound, compiled from safety data sheets and scientific literature. It is intended to serve as a technical resource for laboratory personnel, researchers, and professionals in the field of drug development.

Summary of Toxicological Profile

This compound exhibits low to moderate acute toxicity via oral and dermal routes. The primary and most severe hazard identified is its classification as an Aspiration Hazard Category 1, which can be fatal if the liquid is swallowed and enters the airways.[6] It is reported to be a skin and eye irritant, though classifications can vary.[4][7][8] There is no evidence to classify this compound as a mutagen, carcinogen, or reproductive toxicant based on current data.[9][6][10]

Acute Toxicity

Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance. For this compound, the data indicates low toxicity via oral and dermal routes.

Table 1: Acute Toxicity Data for this compound

Test TypeSpeciesRouteEndpointValueReference(s)
Acute Oral ToxicityRatOralLD50>2000 mg/kg[6]
Acute Dermal ToxicityRabbitDermalLD50>2000 mg/kg[6]
Acute Dermal ToxicityRabbitDermalLD50>7940 mg/kg[4][7][11]
Acute Inhalation Toxicity-Inhalation-May cause respiratory tract irritation. No quantitative data available.[4]
Experimental Protocol: Acute Oral Toxicity (as per OECD Guideline 423)
  • Objective: To determine the acute oral toxicity of a substance, providing an estimate of the median lethal dose (LD50).

  • Test System: Typically, young adult female rats are used. A step-wise procedure is employed using a small number of animals (e.g., 3 per step).

  • Procedure:

    • Animals are fasted prior to dosing.

    • The substance is administered in a single dose by gavage.

    • Dosing begins at a starting level based on available information (e.g., 2000 mg/kg for substances with expected low toxicity).

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for up to 14 days.

    • Depending on the outcome (survival or mortality), the dose for the next step is decreased or increased according to the guideline's defined intervals.

  • Data Analysis: The LD50 is estimated based on the mortality observed across the different dose levels. The substance is classified according to the Globally Harmonized System (GHS) based on the determined LD50 value.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause reversible or irreversible inflammatory reactions on the skin and eyes, and to induce an allergic response.

Table 2: Irritation and Sensitization Data for this compound

Test TypeSpeciesFindingClassificationReference(s)
Skin Irritation/CorrosionRabbitDescribed as a "severe skin irritant" in some sources. Repeated exposure may cause skin dryness or cracking (EUH066).Varies; some sources state it shall not be classified as a skin irritant.[9][6][8][11]
Eye Irritation-May cause eye irritation.Not classified as seriously damaging to the eye or an eye irritant.[4][9][6][7]
Skin Sensitization-No sensitizing effects known.Shall not be classified as a respiratory or skin sensitizer.[9][6][7]
Experimental Protocol: Acute Dermal Irritation (as per OECD Guideline 404)
  • Objective: To assess the potential of a substance to produce dermal irritation.

  • Test System: Healthy, young adult albino rabbits (typically 3 animals).

  • Procedure:

    • The fur is clipped from a small area (approx. 6 cm²) on the animal's back 24 hours before the test.

    • A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the test site and covered with a gauze patch.

    • The exposure period is typically 4 hours, after which the patch and residual substance are removed.

    • Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant if the mean scores exceed a specified threshold.

Aspiration Hazard

Aspiration is the entry of a liquid or solid directly through the oral or nasal cavity, or indirectly from vomiting, into the trachea and lower respiratory system. For low-viscosity hydrocarbons like this compound, this is a critical hazard.

This compound is classified as Aspiration Hazard Category 1 , with the hazard statement "May be fatal if swallowed and enters airways".[6] This is due to its low viscosity, which allows it to spread rapidly into the deep regions of the lung upon aspiration, causing severe chemical pneumonitis.

G Ingestion Ingestion of This compound Aspiration Aspiration into Lungs (Low Viscosity) Ingestion->Aspiration Spreading Rapid Spreading to Lower Airways Aspiration->Spreading Pneumonitis Severe Chemical Pneumonitis Spreading->Pneumonitis Outcome Potentially Fatal Outcome Pneumonitis->Outcome

Caption: Logical flow of the aspiration hazard for this compound.

Repeated Dose Toxicity

Repeated dose toxicity studies aim to characterize adverse toxicological effects following repeated exposure to a substance over a prolonged period (e.g., 90 days).

Based on available safety data sheets, this compound is not classified as a specific target organ toxicant following repeated exposure.[9][6][10] However, some sources note that prolonged or repeated exposure may lead to central nervous system depression, similar to other aromatic solvents.[3] Specific No Observed Adverse Effect Levels (NOAELs) from subchronic oral toxicity studies were not available in the reviewed public literature.

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)
  • Objective: To determine the NOAEL and characterize the toxicity profile following 90 days of repeated oral administration.[6][12]

  • Test System: Typically, Sprague-Dawley rats (10 males and 10 females per group).

  • Procedure:

    • The test substance is administered daily by gavage or in the diet/drinking water for 90 consecutive days.

    • At least three dose levels and a concurrent control group are used. A high dose that elicits some toxic effects but not severe suffering or mortality is selected.

    • Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

    • Ophthalmological examinations, hematology, and clinical biochemistry analyses are conducted at the end of the study.

    • At termination, all animals undergo a full necropsy, and designated organs are weighed. Histopathological examination is performed on organs and tissues from the control and high-dose groups, with any target organs also examined in the lower-dose groups.

  • Data Analysis: Statistical analysis is performed to identify any dose-related effects. The NOAEL is determined as the highest dose level at which no statistically or biologically significant adverse effects are observed.[13][14]

Genotoxicity

Genotoxicity assays are used to detect if a substance can induce damage to genetic material (DNA), which may lead to mutations and potentially cancer.

According to safety data, this compound is not classified as a germ cell mutagen.[9][6][10] This suggests that results from a standard battery of genotoxicity tests were negative, though specific study reports are not publicly available.

G cluster_0 Stage 1: In Vitro Testing cluster_1 Stage 2: In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Detects gene mutations Invivo In Vivo Genotoxicity Test (e.g., Micronucleus, Comet Assay) Confirms effect in whole animal Ames->Invivo Positive Result_Neg Negative Result: No Genotoxic Concern Ames->Result_Neg Negative MNvit In Vitro Micronucleus Test (OECD 487) Detects chromosome damage MNvit->Invivo Positive MNvit->Result_Neg Negative Invivo->Result_Neg Negative Result_Pos Positive Result: Potential Genotoxic Hazard Invivo->Result_Pos Positive

Caption: Standard workflow for a genotoxicity testing strategy.

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (as per OECD Guideline 471)
  • Objective: To screen for the ability of a substance to induce gene mutations (point mutations) in bacteria.[15]

  • Test System: Several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize a specific amino acid (e.g., histidine).

  • Procedure:

    • The tester strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 fraction, typically from rat liver, to mimic mammalian metabolism).

    • The bacteria are plated on a minimal agar medium that lacks the required amino acid.

    • Plates are incubated for 48-72 hours.

  • Data Analysis: Only bacteria that have undergone a reverse mutation (reversion) will be able to synthesize the amino acid and form visible colonies. A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the solvent control, typically exceeding a twofold threshold.

Experimental Protocol: In Vitro Micronucleus Test (as per OECD Guideline 487)
  • Objective: To detect damage to chromosomes by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes left behind during cell division.[9][16]

  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Procedure:

    • Cell cultures are exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.

    • The treatment period is typically a short exposure (3-6 hours) followed by a recovery period, or a continuous exposure without recovery.

    • Cytochalasin B is often added to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This ensures that only cells that have completed one nuclear division are scored.[16]

    • Cells are harvested, fixed, and stained.

  • Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A statistically significant, concentration-related increase in the frequency of micronucleated cells indicates a positive result, suggesting the substance is clastogenic (breaks chromosomes) or aneugenic (causes chromosome loss).[9]

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer during the lifetime of an animal.

This compound is not classified as carcinogenic by major regulatory bodies.[9][6][10] It is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA).[3][4][11]

Reproductive and Developmental Toxicity

These studies investigate the potential adverse effects of a substance on sexual function and fertility in adult males and females, as well as developmental toxicity in their offspring.

Based on available data, this compound is not classified as a reproductive toxicant.[9][6][10] Specific study results or NOAELs for reproductive or developmental endpoints were not available in the public literature reviewed.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (as per OECD Guideline 421)
  • Objective: To provide initial information on the potential effects of a substance on male and female reproductive performance and on the development of the conceptus.[4][5]

  • Test System: Typically rats (at least 10 per sex per group).

  • Procedure:

    • The substance is administered daily at three dose levels plus a control. Males are dosed for a minimum of four weeks (including two weeks prior to mating) and females are dosed throughout the study.[17]

    • Animals are mated. Females are allowed to litter and rear their pups until at least day 4 post-partum.

    • Endpoints evaluated include: mating and fertility rates, gestation length, clinical observations, body weights, and food consumption. For offspring, viability, sex, and body weights are recorded.

    • Adult animals are necropsied, with a focus on reproductive organs. Histopathology of the testes and epididymides is essential due to the short dosing period for males.[4]

  • Data Analysis: The study identifies any adverse effects on fertility, pregnancy, maternal behavior, and offspring development. A NOAEL for parental systemic toxicity and for reproductive/developmental toxicity is determined.

Toxicokinetics and Metabolism

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a substance.[18] While specific ADME studies for this compound were not found, its industrial use provides insight into a plausible metabolic pathway. In the production of phenol, this compound is oxidized to this compound hydroperoxide, which is then cleaved.[2] This suggests that a similar oxidative process, likely mediated by cytochrome P450 enzymes in the liver, could be a primary metabolic route in vivo.[18][19]

G CHB This compound Hydroperoxide This compound Hydroperoxide CHB->Hydroperoxide Oxidation (e.g., CYP450) Phenol Phenol Hydroperoxide->Phenol Cleavage (Hock Rearrangement) Cyclohexanone Cyclohexanone Hydroperoxide->Cyclohexanone Cleavage (Hock Rearrangement) Conjugation Further Conjugation & Excretion Phenol->Conjugation Cyclohexanone->Conjugation

Caption: A plausible metabolic pathway for this compound.

References

The Environmental Journey of Cyclohexylbenzene: A Technical Deep-Dive into its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the environmental fate and degradation of cyclohexylbenzene. This whitepaper provides a critical overview of the compound's physical and chemical properties, its breakdown through biological and non-biological processes, and its potential to accumulate in living organisms. The guide aims to consolidate current scientific knowledge to support environmental risk assessment and the development of safer chemical alternatives.

This compound (C12H16), a colorless liquid with a mild odor, is primarily used as a high-boiling point solvent and as an intermediate in various chemical syntheses.[1] Its molecular structure, featuring a benzene ring attached to a cyclohexane ring, dictates its environmental behavior and ultimate fate. Understanding its persistence, degradation pathways, and potential for bioaccumulation is crucial for evaluating its environmental impact.

Physical and Chemical Properties: The Foundation of Environmental Behavior

The environmental distribution and transport of this compound are largely governed by its physical and chemical properties. With a molecular weight of 160.26 g/mol , it is a non-polar compound with low water solubility but good solubility in organic solvents.[2] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C12H16[3]
Molar Mass 160.26 g/mol [4][5]
Appearance Colorless liquid[4][5]
Density 0.942 g/cm³ at 20 °C[6]
Melting Point 7.3 °C[4][5]
Boiling Point 240.1 °C[4][5]
Vapor Pressure 0.18 hPa at 20 °C[6]
Water Solubility Low[2]
Log K_ow_ (Octanol-Water Partition Coefficient) 5.6 (pH 6.9, 20 °C)[7]
Organic Carbon-Normalized Adsorption Coefficient (log K_oc_) 3.71[6]

The high log K_ow_ value of 5.6 indicates a strong tendency for this compound to partition from water into fatty tissues of organisms, suggesting a potential for bioaccumulation.[7] The log K_oc_ of 3.71 suggests that it will have a moderate tendency to adsorb to organic matter in soil and sediment.[6]

Biodegradation: Nature's Recycling Process

The primary mechanism for the removal of this compound from the environment is expected to be biodegradation by microorganisms. While specific pathways for this compound are not extensively documented in publicly available literature, inferences can be drawn from the known degradation pathways of its constituent parts: the benzene ring and the cyclohexane ring.

Aerobic Biodegradation

Under aerobic conditions, in the presence of oxygen, microorganisms such as Pseudomonas and Rhodococcus are known to degrade aromatic hydrocarbons.[8][9] The degradation of this compound is likely initiated by the enzymatic attack on either the benzene or the cyclohexane ring.

Proposed Aerobic Biodegradation Pathway of this compound

Aerobic_Biodegradation This compound This compound A Hydroxylation of Benzene Ring This compound->A Monooxygenase B Hydroxylation of Cyclohexane Ring This compound->B Monooxygenase C Catechol Intermediate A->C D Cyclohexanol Intermediate B->D E Ring Cleavage (ortho- or meta-) C->E Dioxygenase F Oxidation to Cyclohexanone D->F G Central Metabolism (TCA Cycle) E->G H Ring Cleavage F->H H->G

Caption: Proposed aerobic degradation pathways of this compound.

The initial attack on the benzene ring likely involves monooxygenases, leading to the formation of catechol-like intermediates. These intermediates then undergo ring cleavage by dioxygenases, followed by further degradation into the central metabolic pathways of the microorganism, such as the tricarboxylic acid (TCA) cycle.[10] Alternatively, the cyclohexane ring can be hydroxylated to form a cyclohexanol derivative, which is then oxidized to a cyclohexanone intermediate before ring cleavage.[11]

Anaerobic Biodegradation

In the absence of oxygen, anaerobic biodegradation of this compound is expected to be significantly slower. The degradation of aromatic compounds under anaerobic conditions is a more complex process, often involving different terminal electron acceptors such as nitrate, sulfate, or carbon dioxide.[2][12]

Proposed Anaerobic Biodegradation Pathway of this compound

Anaerobic_Biodegradation This compound This compound A Activation of Benzene Ring (e.g., Carboxylation) This compound->A B Activation of Cyclohexane Ring This compound->B C Benzoyl-CoA Intermediate A->C D Cyclohexanecarboxyl-CoA Intermediate B->D E Ring Reduction C->E F Ring Cleavage D->F E->F G Central Metabolism F->G

Caption: Proposed anaerobic degradation pathways of this compound.

For the benzene moiety, anaerobic degradation is often initiated by an activation reaction, such as carboxylation, leading to the formation of benzoyl-CoA as a central intermediate.[13] The cyclohexane ring, on the other hand, may be activated to cyclohexanecarboxyl-CoA.[14] These intermediates then undergo a series of reduction and ring-cleavage reactions, eventually feeding into the central metabolism of the anaerobic microorganisms.[10][14]

Abiotic Degradation: The Role of Light and Water

Besides biological processes, this compound can also be degraded by abiotic factors in the environment, primarily photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis: While specific studies on the photolysis of this compound in water are limited, aromatic compounds can absorb sunlight and undergo photochemical transformations. The process can be influenced by the presence of other substances in the water that act as photosensitizers. The photolysis of benzene in cyclohexane has been observed to produce water-soluble products.[15]

Hydrolysis: Due to its chemical structure, consisting of stable benzene and cyclohexane rings, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions.

Environmental Persistence and Bioaccumulation

The persistence of a chemical in the environment is a key factor in its overall risk. This is often expressed as its half-life (the time it takes for half of the substance to disappear).

Environmental CompartmentEstimated Half-lifeSource/Comment
Soil No experimental data found. Estimated to be in the range of hundreds of days based on related compounds.Based on data for PAHs and other persistent organic pollutants.[16]
Water No experimental data found.Persistence will depend on factors like microbial activity and sunlight exposure.
Air No experimental data found.Likely to be removed by reaction with hydroxyl radicals.

Experimental Protocols for Studying Degradation

Standardized methods are crucial for assessing the environmental fate of chemicals. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for testing chemicals.

Workflow for Assessing Biodegradability

Experimental_Workflow cluster_0 Preliminary Assessment cluster_1 Simulation Studies cluster_2 Analysis A Ready Biodegradability Test (e.g., OECD 301) B Soil Biodegradation (OECD 307) A->B If not readily biodegradable C Aquatic Sediment Biodegradation (OECD 308) A->C If not readily biodegradable D Analytical Chemistry (GC-MS, HPLC) B->D C->D E Metabolite Identification D->E

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexylbenzene via Friedel-Crafts Alkylation of Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of cyclohexylbenzene through the Friedel-Crafts alkylation of benzene. The Friedel-Crafts alkylation is a fundamental and widely utilized method in organic synthesis for the formation of carbon-carbon bonds, involving the reaction of an alkylating agent with an aromatic ring in the presence of a Lewis acid catalyst. These notes cover the reaction principles, key experimental parameters, and potential challenges such as polyalkylation. Detailed protocols for various alkylating agents are presented, along with data on reaction conditions and yields.

Introduction

The Friedel-Crafts alkylation, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic chemistry for attaching alkyl substituents to aromatic rings. The reaction typically employs an alkyl halide or an alkene as the alkylating agent, benzene as the aromatic substrate, and a strong Lewis acid, such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄), as a catalyst. The Lewis acid facilitates the formation of a carbocation from the alkylating agent, which then acts as an electrophile and attacks the electron-rich benzene ring in an electrophilic aromatic substitution reaction.

This compound is a valuable chemical intermediate, notably in the production of phenol and cyclohexanone. This document outlines the synthesis of this compound using cyclohexene as the alkylating agent and sulfuric acid as the catalyst, a common and effective laboratory-scale method.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of benzene with cyclohexene proceeds through the following key steps:

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., H₂SO₄) protonates the cyclohexene, leading to the formation of a cyclohexyl carbocation.

  • Electrophilic Attack: The π-electrons of the benzene ring act as a nucleophile, attacking the cyclohexyl carbocation. This step disrupts the aromaticity of the benzene ring and forms a resonance-stabilized intermediate known as an arenium ion.

  • Deprotonation: A base (such as HSO₄⁻) removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

Friedel_Crafts_Alkylation_Mechanism cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Cyclohexene Cyclohexene Cyclohexyl_Carbocation Cyclohexyl Carbocation Cyclohexene->Cyclohexyl_Carbocation + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ Benzene Benzene H2SO4_regen H₂SO₄ (regenerated) Arenium_Ion Arenium Ion (Resonance Stabilized) Benzene->Arenium_Ion + Cyclohexyl Carbocation This compound This compound Arenium_Ion->this compound + HSO₄⁻

Experimental Protocols

Synthesis of this compound using Cyclohexene and Sulfuric Acid[1][2]

This protocol details the synthesis of this compound from benzene and cyclohexene, using concentrated sulfuric acid as the catalyst.

Materials:

  • Benzene: 468 g (530 mL, 6 moles)

  • Cyclohexene: 164 g (203 mL, 2 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84): 92 g (50 mL)

  • 3% Sodium Hydroxide Solution

  • Anhydrous Calcium Chloride

  • Ice

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus with a 30-cm Vigreux column

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g (530 mL) of benzene and 92 g (50 mL) of concentrated sulfuric acid.

  • Addition of Cyclohexene: Cool the mixture in an ice bath. With continuous stirring, add 164 g (203 mL) of cyclohexene dropwise from the dropping funnel over a period of one and a half hours. Maintain the reaction temperature between 5°C and 10°C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour while maintaining the temperature.

  • Work-up and Washing:

    • Separate the hydrocarbon layer and cool it in ice.

    • Wash the hydrocarbon layer with four 50-mL portions of cold concentrated sulfuric acid.

    • Subsequently, wash the material twice with warm water (50°C), twice with 3% sodium hydroxide solution, and finally twice with pure water.

  • Drying: Dry the hydrocarbon mixture over anhydrous calcium chloride. It is advisable to let any suspended water settle by standing overnight before adding the drying agent.

  • Purification:

    • Perform fractional distillation twice using a 30-cm Vigreux column.

    • Collect the fraction boiling at 238–243°C, which is this compound.

Expected Yield: 210–220 g (65–68% of the theoretical amount).[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
Benzene6 moles[1]
Cyclohexene2 moles[1]
Catalyst
Concentrated H₂SO₄50 mL[1]
Reaction Conditions
Temperature5-10 °C[1]
Reaction Time2.5 hours[1]
Product
This compound Yield210-220 g (65-68%)[1]
Boiling Point238-243 °C[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Measure Benzene and Sulfuric Acid Setup Assemble Reaction Apparatus Reactants->Setup Cooling Cool Mixture in Ice Bath Setup->Cooling Addition Add Cyclohexene Dropwise (5-10°C) Cooling->Addition Stirring Continue Stirring for 1 hour Addition->Stirring Separation Separate Hydrocarbon Layer Stirring->Separation Washing Wash with H₂SO₄, Water, and NaOH Separation->Washing Drying Dry with Anhydrous CaCl₂ Washing->Drying Distillation Fractional Distillation Drying->Distillation Collection Collect Product at 238-243°C Distillation->Collection

Potential Challenges and Considerations

  • Polyalkylation: The product of Friedel-Crafts alkylation, this compound, is more reactive than the starting material, benzene. This can lead to the formation of di- and poly-substituted products, such as 1,4-dithis compound. Using a large excess of benzene can help to minimize polyalkylation.[2][3]

  • Carbocation Rearrangements: While not a significant issue with cyclohexene, other alkylating agents can lead to carbocation rearrangements, resulting in a mixture of products.[3]

  • Catalyst Activity: The Lewis acid catalyst is sensitive to moisture and must be handled under anhydrous conditions to maintain its activity.

  • Safety Precautions: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated sulfuric acid is highly corrosive.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the product and any byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the this compound.

  • Boiling Point Determination: As a preliminary check of purity.

Conclusion

The Friedel-Crafts alkylation of benzene with cyclohexene provides a reliable and efficient method for the synthesis of this compound. The protocol detailed in these application notes, when followed with care, can yield good results for laboratory-scale preparations. Understanding the reaction mechanism and potential side reactions is crucial for optimizing the synthesis and obtaining a pure product.

References

Application Notes and Protocols for the Synthesis of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the synthesis of cyclohexylbenzene via the Friedel-Crafts alkylation of benzene with cyclohexene, utilizing sulfuric acid as a catalyst.

Introduction

This compound is a significant intermediate in the chemical industry, notably in the production of phenol and cyclohexanone, which are precursors to various polymers like nylons.[1] The synthesis described herein is a classic example of a Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for forming carbon-carbon bonds.[2][3] In this reaction, cyclohexene is protonated by a strong acid, such as sulfuric acid, to generate a cyclohexyl carbocation.[2][4][5] This electrophile then attacks the electron-rich benzene ring, leading to the formation of this compound.[2][3][6]

Reaction Mechanism: Friedel-Crafts Alkylation

The synthesis of this compound from benzene and cyclohexene in the presence of sulfuric acid proceeds through an electrophilic aromatic substitution mechanism.[2][3]

  • Formation of the Electrophile: Sulfuric acid protonates the double bond of cyclohexene, forming a secondary cyclohexyl carbocation.[2][4][5]

  • Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic cyclohexyl carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4]

  • Deprotonation: A base (such as the HSO₄⁻ anion) removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and yielding the final product, this compound.[2][4]

A potential side reaction is the further alkylation of the this compound product to form dithis compound, particularly 1,4-dithis compound.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound using cyclohexene and sulfuric acid.

ParameterValueReference
Reactants
Benzene6 moles (530 cc, 468 g)[7]
Cyclohexene2 moles (203 cc, 164 g)[7]
Concentrated Sulfuric Acid (sp. gr. 1.84)50 cc (92 g)[7]
Reaction Conditions
Temperature5-10 °C[7]
Addition Time of Cyclohexene1.5 hours[7]
Stirring Time After Addition1 hour[7]
Product Information
Yield65-68% (210-220 g)[7]
Boiling Point238-243 °C[7]
Byproduct1,4-dithis compound[7]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[7]

Materials:

  • Benzene (C₆H₆)

  • Cyclohexene (C₆H₁₀)

  • Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)

  • 3% Sodium Hydroxide (NaOH) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Ice

Equipment:

  • 1-liter three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Distillation apparatus with a 30-cm Vigreux or similar column

Procedure:

  • Reaction Setup:

    • In a 1-liter three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid.

    • Cool the mixture in an ice bath to maintain the temperature between 5°C and 10°C.

  • Addition of Cyclohexene:

    • With continuous stirring, add 164 g (203 cc, 2 moles) of cyclohexene dropwise from the dropping funnel over a period of 1.5 hours.[7]

    • Carefully monitor the temperature and ensure it remains within the 5-10°C range throughout the addition.

  • Reaction Completion:

    • After the addition of cyclohexene is complete, continue stirring the mixture for an additional hour while maintaining the temperature in the ice bath.[7]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and separate the upper hydrocarbon layer.

    • Cool the hydrocarbon layer in ice and wash it with four 50-cc portions of cold concentrated sulfuric acid.[7]

    • Subsequently, wash the organic layer twice with warm water (50°C), twice with a 3% sodium hydroxide solution, and finally twice with pure water. To avoid emulsification, it is advisable to use warm water and dilute alkali.[7]

    • Dry the hydrocarbon mixture over anhydrous calcium chloride. It is beneficial to allow any suspended water to settle by letting it stand overnight before adding the drying agent.[7]

  • Distillation:

    • Perform a fractional distillation of the dried product.

    • Collect the fraction boiling between 238-243°C, which is the this compound product.[7] The expected yield is 210-220 g (65-68% of the theoretical amount).[7]

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction is exothermic; therefore, careful temperature control is crucial.

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow start Start setup 1. Reaction Setup - Benzene + H2SO4 in flask - Cool to 5-10°C start->setup addition 2. Add Cyclohexene - Dropwise over 1.5h - Maintain 5-10°C setup->addition stir 3. Stir - 1 hour at 5-10°C addition->stir separation 4. Separation - Separate hydrocarbon layer stir->separation wash_acid 5. Acid Wash - 4x with cold H2SO4 separation->wash_acid wash_base_water 6. Neutralization & Wash - 2x warm water - 2x 3% NaOH - 2x pure water wash_acid->wash_base_water dry 7. Drying - Anhydrous CaCl2 wash_base_water->dry distill 8. Fractional Distillation - Collect fraction at 238-243°C dry->distill product This compound distill->product end End product->end

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Laboratory-Scale Preparation of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of cyclohexylbenzene, a valuable intermediate in the production of phenol and cyclohexanone, and a compound of interest in various research and development applications.[1][2] The primary method detailed is the Friedel-Crafts alkylation of benzene with cyclohexene, a widely utilized and reliable approach.[3][4][5] Alternative synthetic routes are also summarized for comparative purposes.

Introduction

This compound is a colorless, oily liquid with a high boiling point, making it a useful solvent and intermediate in organic synthesis.[1] Its preparation is a common objective in both academic and industrial laboratories. Several synthetic strategies have been developed for its synthesis, with the most prevalent being the acid-catalyzed alkylation of benzene with cyclohexene.[2][3] Other notable methods include the hydrogenation of biphenyl and the hydroalkylation of benzene.[6][7][8] The choice of method often depends on the availability of starting materials, desired scale, and catalyst preference.

Experimental Protocols

Primary Method: Friedel-Crafts Alkylation of Benzene with Cyclohexene using Sulfuric Acid Catalyst

This protocol is adapted from a well-established procedure and provides a reliable method for preparing this compound in a laboratory setting.[1][6][9]

Materials:

  • Benzene (C₆H₆)

  • Cyclohexene (C₆H₁₀)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • 3% Sodium Hydroxide Solution (NaOH)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Ice

Equipment:

  • 1-L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Efficient condenser

  • Separatory funnel

  • Distillation apparatus with a 30-cm Vigreux or similar column

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a 1-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 468 g (530 cc, 6 moles) of benzene and 92 g (50 cc) of concentrated sulfuric acid.[6][10]

  • Addition of Cyclohexene: Cool the mixture in an ice bath. With vigorous stirring, add 164 g (203 cc, 2 moles) of cyclohexene dropwise from the dropping funnel over a period of one and a half hours, maintaining the internal temperature between 5°C and 10°C.[6]

  • Reaction Completion: After the addition is complete, continue stirring for an additional hour while maintaining the temperature at 5-10°C.[6]

  • Work-up - Acid Wash: Separate the upper hydrocarbon layer from the sulfuric acid layer. Cool the hydrocarbon layer in ice and wash it with four 50-cc portions of cold concentrated sulfuric acid. This step helps to remove any unreacted cyclohexene and sulfonated byproducts.[6]

  • Work-up - Neutralization: Wash the organic layer twice with 50-cc portions of warm water (approximately 50°C), followed by two washes with 50-cc portions of 3% sodium hydroxide solution to neutralize any remaining acid. Finally, wash twice more with pure water.[6]

  • Drying: Dry the crude this compound over anhydrous calcium chloride.[6]

  • Purification: Purify the product by fractional distillation using a 30-cm Vigreux column. Collect the fraction boiling between 238°C and 243°C.[6] The expected yield is 210-220 g (65-68% of the theoretical amount).[6]

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different laboratory-scale methods of this compound preparation.

Synthesis MethodCatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Friedel-Crafts AlkylationSulfuric AcidBenzene, Cyclohexene5-102.565-68[6]
Friedel-Crafts AlkylationAluminum ChlorideBenzene, Cyclohexyl ChlorideNot specifiedNot specifiedNot specified[3]
Hydrogenation of Biphenyl20% Ni/SiO₂Biphenyl, H₂200499.3[11]
Hydrogenation of BiphenylNi-Mo SulfideBiphenyl, H₂/CO3806~56-60 (selectivity)[7]
Hydroalkylation of BenzenePd/HβBenzene, H₂200321.2 (based on 24.3% conversion and 88% selectivity)[8]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the signaling pathway for the Friedel-Crafts alkylation of benzene with cyclohexene.

experimental_workflow start Start: Combine Benzene and Sulfuric Acid add_cyclohexene Add Cyclohexene (5-10°C) start->add_cyclohexene stir Stir for 1 hour (5-10°C) add_cyclohexene->stir separate_layers Separate Hydrocarbon Layer stir->separate_layers wash_acid Wash with conc. H₂SO₄ separate_layers->wash_acid wash_water_base Wash with Water and NaOH solution wash_acid->wash_water_base dry Dry with CaCl₂ wash_water_base->dry distill Fractional Distillation (238-243°C) dry->distill product Product: This compound distill->product

Caption: Experimental workflow for the synthesis of this compound via Friedel-Crafts alkylation.

reaction_mechanism cluster_activation Carbocation Formation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation cyclohexene Cyclohexene carbocation Cyclohexyl Carbocation cyclohexene->carbocation + proton H⁺ (from H₂SO₄) benzene Benzene carbocation->benzene intermediate Arenium Ion Intermediate benzene->intermediate + product This compound intermediate->product - H⁺ intermediate->product h_plus_out H⁺

Caption: Simplified reaction mechanism for the acid-catalyzed alkylation of benzene with cyclohexene.

References

Application Notes and Protocols: Zeolite Catalysts in the Alkylation of Benzene with Cyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of zeolite catalysts in the alkylation of benzene with cyclohexene to produce cyclohexylbenzene (CHB). This compound is a key intermediate in the synthesis of phenol and cyclohexanone, which are important precursors in the pharmaceutical and polymer industries. Zeolite catalysts offer a green and efficient alternative to traditional homogeneous acid catalysts, providing high activity, selectivity, and reusability.

Application Notes

The alkylation of benzene with cyclohexene over zeolite catalysts is a well-established and highly efficient method for the synthesis of this compound. The selection of the zeolite catalyst and the optimization of reaction conditions are crucial for achieving high yields and selectivity.

Catalyst Selection:

Several types of zeolites have demonstrated excellent catalytic performance in this reaction, including:

  • Y-type Zeolites (e.g., USY): Ultrastable Y (USY) zeolites are widely used due to their high acidity, large pore size, and good thermal stability.[1][2] Modification of USY zeolites, for instance by ion exchange with ammonium nitrate, can significantly enhance their catalytic activity by increasing the specific surface area, pore volume, and acidity.[1]

  • MWW-type Zeolites (e.g., MCM-22): Delaminated MWW zeolites, with their thinner layered structure and larger external surface area, provide more accessible active sites, leading to high conversion of cyclohexene and excellent selectivity to this compound and dithis compound.[1]

  • Beta Zeolites (Hβ): These zeolites, particularly when used in bifunctional catalyst systems with a hydrogenation metal, are effective for the one-step hydroalkylation of benzene to this compound.[3][4] Nanocrystal aggregates of β-zeolite have shown outstanding activity and resistance to deactivation.[5]

  • ZSM-5 Zeolites: While also active, ZSM-5 is another common zeolite used in various alkylation reactions.[6]

Bifunctional Catalysis for Hydroalkylation:

A significant advancement in this field is the use of bifunctional catalysts for the direct hydroalkylation of benzene. This one-step process involves the partial hydrogenation of benzene to cyclohexene, followed by the alkylation of unreacted benzene with the in-situ generated cyclohexene.[4][7][8] These catalysts typically consist of a hydrogenation metal (e.g., Palladium, Ruthenium) supported on an acidic zeolite (e.g., Zeolite Y, Zeolite Beta, MCM-22 family).[3][7][9] The balance between the metal and acid sites is critical for maximizing the yield of this compound while minimizing the formation of by-products like cyclohexane.[4]

Factors Influencing Catalytic Performance:

  • Acidity: The number and strength of acid sites on the zeolite are crucial for the alkylation reaction.

  • Pore Structure: The pore size and structure of the zeolite influence the diffusion of reactants and products, affecting activity and selectivity.

  • Metal Function: In hydroalkylation, the choice and dispersion of the hydrogenation metal are key to controlling the initial hydrogenation step.

  • Reaction Conditions: Temperature, pressure, reactant molar ratio, and space velocity all play significant roles in optimizing the reaction outcome.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the alkylation of benzene with cyclohexene using zeolite catalysts.

Table 1: Performance of Different Zeolite Catalysts in Benzene Alkylation with Cyclohexene

CatalystCyclohexene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reaction ConditionsReference
H-USY (modified twice with NH4NO3)95.397.4-Not specified[1]
Delaminated MWW Zeolite99.995.4 (to CHB and DCHB)-Optimized conditions, 1000 h lifetime[1]
Pd@HPW@USY-73.847.3200 °C, 4.0 MPa H2[10]
Ru-Zn|HBeta--~44200 °C, 4.0 MPa, batch reactor[4]
Ru-Zn|HBeta--39.1150 °C, 2.0 MPa, continuous-flow[4]
Ru2.4/SCM-1-72.430.3Not specified[3][9]

Table 2: Typical Reaction Parameters for Benzene Hydroalkylation

ParameterValueReference
Temperature50 - 400 °C[7]
Pressure100 - 7000 kPa[7]
Benzene to Hydrogen Molar Ratio0.01 - 100[7]
Weight Hourly Space Velocity (WHSV)0.01 - 100 hr⁻¹[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the field of zeolite-catalyzed benzene alkylation.

Protocol 1: Catalyst Preparation (Example: Modified H-USY)

This protocol is based on the modification of ultrastable Y (USY) zeolites as described in the literature.[1]

Objective: To prepare a highly active H-USY catalyst for the alkylation of benzene with cyclohexene.

Materials:

  • Na-USY zeolite

  • Ammonium nitrate (NH₄NO₃) solution (e.g., 1 M)

  • Deionized water

  • Beakers, magnetic stirrer, heating mantle, filtration apparatus, oven, muffle furnace

Procedure:

  • Ion Exchange:

    • Disperse a known amount of Na-USY zeolite in an ammonium nitrate solution.

    • Stir the suspension at a specified temperature (e.g., 80 °C) for a set duration (e.g., 2 hours) to facilitate the exchange of Na⁺ ions with NH₄⁺ ions.

    • Filter the zeolite and wash it thoroughly with deionized water until the filtrate is free of nitrate ions (tested with a suitable indicator).

    • Repeat the ion exchange step for enhanced sodium removal.

  • Drying and Calcination:

    • Dry the obtained NH₄-USY zeolite in an oven at a specific temperature (e.g., 110 °C) overnight.

    • Calcine the dried zeolite in a muffle furnace. The calcination is typically performed by ramping the temperature to a high value (e.g., 550 °C) and holding it for several hours to convert the NH₄-USY to the acidic H-USY form.

Protocol 2: Catalytic Activity Evaluation in a Batch Reactor

This protocol outlines a typical procedure for evaluating the catalytic performance of a zeolite catalyst in the alkylation of benzene with cyclohexene in a high-pressure autoclave.[10]

Objective: To determine the conversion of cyclohexene and the selectivity to this compound over a prepared zeolite catalyst.

Materials and Equipment:

  • Prepared zeolite catalyst (e.g., H-USY)

  • Benzene (reactant and solvent)

  • Cyclohexene (reactant)

  • Internal standard for GC analysis (e.g., n-dodecane)

  • High-pressure stainless-steel autoclave with a magnetic stirrer and temperature controller

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column

Procedure:

  • Reactor Loading:

    • Load a specific amount of the catalyst (e.g., 0.5 g) and benzene (e.g., 25 mL) into the autoclave.[10]

  • Reactor Sealing and Purging:

    • Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) and then with hydrogen (if performing hydroalkylation) to remove air.[10]

  • Reaction:

    • Heat the reactor to the desired reaction temperature (e.g., 200 °C) under a specific pressure of hydrogen (e.g., 4.0 MPa).[10]

    • Once the desired temperature and pressure are reached, inject a known amount of cyclohexene into the reactor to start the reaction.

    • Maintain the reaction at the set temperature and pressure with constant stirring for a predetermined duration.

  • Product Analysis:

    • After the reaction, cool the reactor down to room temperature.

    • Carefully collect the liquid product mixture.

    • Analyze the product mixture using a gas chromatograph (GC) to determine the concentrations of reactants and products. An internal standard should be used for accurate quantification.

  • Data Calculation:

    • Calculate the conversion of cyclohexene and the selectivity to this compound based on the GC analysis results.

Visualizations

The following diagrams illustrate the key processes involved in the zeolite-catalyzed alkylation of benzene with cyclohexene.

reaction_pathway cluster_reactants Reactants cluster_catalyst Zeolite Catalyst cluster_intermediates Intermediates cluster_products Products Benzene Benzene Wheland Wheland Intermediate Benzene->Wheland Electrophilic Attack Cyclohexene Cyclohexene Zeolite H-Zeolite (Acid Sites) Cyclohexene->Zeolite Protonation Carbocation Cyclohexyl Carbocation Zeolite->Carbocation Carbocation->Wheland CHB This compound (CHB) Wheland->CHB Deprotonation DCHB Dithis compound (DCHB) CHB->DCHB Further Alkylation

Caption: Reaction mechanism for the alkylation of benzene with cyclohexene over an acid zeolite catalyst.

experimental_workflow CatalystPrep Catalyst Preparation (e.g., Ion Exchange, Calcination) Characterization Catalyst Characterization (XRD, BET, NH3-TPD) CatalystPrep->Characterization ReactionSetup Reaction Setup (Autoclave, Reactants, Catalyst) CatalystPrep->ReactionSetup Alkylation Alkylation Reaction (Controlled T, P, Time) ReactionSetup->Alkylation ProductAnalysis Product Analysis (GC, GC-MS) Alkylation->ProductAnalysis DataAnalysis Data Analysis (Conversion, Selectivity, Yield) ProductAnalysis->DataAnalysis

References

Application Notes & Protocols for the Hydroalkylation of Benzene for Cyclohexylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclohexylbenzene (CHB) via the hydroalkylation of benzene. This process is of significant interest as CHB is a key intermediate in the production of phenol and cyclohexanone, which are precursors to various polymers and pharmaceuticals.

Introduction

The hydroalkylation of benzene is a catalytic reaction that combines the partial hydrogenation of benzene to cyclohexene with the subsequent Friedel-Crafts alkylation of another benzene molecule by the in-situ generated cyclohexene. This one-pot synthesis is typically carried out using a bifunctional catalyst possessing both metal (for hydrogenation) and acid (for alkylation) sites.[1][2][3] The overall reaction is as follows:

2 C₆H₆ + H₂ → C₁₂H₁₆

Key challenges in this process include suppressing the complete hydrogenation of benzene to cyclohexane and minimizing the formation of byproducts such as dithis compound.[4] Catalyst design and optimization of reaction conditions are crucial for achieving high selectivity and yield of the desired this compound product.

Reaction Mechanism and Pathways

The hydroalkylation of benzene to this compound is a tandem catalytic process that proceeds through two main steps on a bifunctional catalyst:

  • Partial Hydrogenation: Benzene is partially hydrogenated on a metal active site (e.g., Pd, Ni, Ru) to form cyclohexene, a key intermediate.[1][5]

  • Alkylation: The in-situ generated cyclohexene then alkylates a second benzene molecule at a Brønsted acid site on the catalyst support (e.g., a zeolite) to produce this compound.[5]

A simplified representation of the reaction pathway is illustrated below.

ReactionPathway Benzene_H2 Benzene + H₂ Cyclohexene Cyclohexene (Intermediate) Benzene_H2->Cyclohexene Partial Hydrogenation (Metal Site) Cyclohexane Cyclohexane (Byproduct) Benzene_H2->Cyclohexane Full Hydrogenation CHB This compound (Product) Cyclohexene->CHB Alkylation (Acid Site) Benzene2 Benzene DCHB Dithis compound (Byproduct) CHB->DCHB Further Alkylation

Caption: Reaction pathway for the hydroalkylation of benzene to this compound.

Catalyst Systems

A variety of bifunctional catalysts have been developed for this reaction, typically consisting of a hydrogenation metal supported on an acidic material. The choice of catalyst is critical for balancing the rates of hydrogenation and alkylation to maximize CHB selectivity.

Catalyst SystemMetal ComponentAcid SupportTypical Metal LoadingReference
Pd/HβPalladiumH-Beta Zeolite0.2 wt%[3]
Ni-Cu/HβNickel, CopperH-Beta Zeolite4 wt% Ni, 0.2 wt% Cu[2]
Pd@HPW@USYPalladiumPhosphotungstic Acid in USY Zeolite0.8 wt%[6][7]
0.3HPW-Ni/MMOsNickelPhosphotungstic Acid on Mixed Metal OxidesNot Specified[5]
MCM-22 familyPd, Ru, Ni, CoMCM-22 ZeoliteNot Specified[1]

Experimental Protocols

The following sections provide generalized protocols for catalyst preparation and the hydroalkylation reaction. These should be adapted based on the specific catalyst system and available equipment.

Catalyst Preparation (Impregnation Method)

This protocol describes a general impregnation method for preparing a metal-supported zeolite catalyst (e.g., Pd/Hβ).

  • Support Pre-treatment: Dry the H-Beta zeolite support at 120°C for 12 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare a solution of the metal precursor (e.g., palladium(II) chloride) in an appropriate solvent (e.g., dilute HCl or acetone). The concentration should be calculated to achieve the desired metal loading on the support.

  • Impregnation: Add the metal precursor solution dropwise to the dried zeolite support under constant stirring. Continue stirring for 24 hours at room temperature to ensure even distribution of the metal precursor.

  • Drying: Remove the solvent by rotary evaporation at 60-80°C until a dry powder is obtained.

  • Calcination: Calcine the dried powder in a furnace under a flow of air. A typical program involves ramping the temperature to 500°C at a rate of 5°C/min and holding for 4 hours.

  • Reduction: Prior to the reaction, reduce the calcined catalyst in a tube furnace under a flow of hydrogen (e.g., 5% H₂ in Ar). A typical program involves heating to 300°C at a rate of 5°C/min and holding for 2 hours.

Hydroalkylation Reaction Procedure

This protocol outlines a typical batch reaction for the hydroalkylation of benzene.

  • Reactor Setup: Place the activated catalyst (e.g., 0.5 g) and benzene (e.g., 25 mL) into a high-pressure autoclave reactor.[6]

  • Purging: Seal the reactor and purge with hydrogen gas three times to remove air.[6]

  • Pressurization and Heating: Pressurize the reactor with hydrogen to an initial pressure (e.g., 0.1 MPa) and then heat to the desired reaction temperature (e.g., 200°C) under stirring.[6]

  • Reaction: Once the target temperature is reached, increase the hydrogen pressure to the final reaction pressure (e.g., 2.5 - 4.0 MPa) to start the reaction.[3][6] Maintain the reaction for the desired duration (e.g., 3-4 hours).[3][8]

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Product Collection: Collect the liquid product mixture from the reactor.

  • Product Analysis: Analyze the product mixture using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable capillary column to determine the conversion of benzene and the selectivity for this compound, cyclohexane, and other byproducts.

Experimental Workflow

The following diagram illustrates the general workflow for a hydroalkylation experiment.

ExperimentalWorkflow CatalystPrep Catalyst Preparation ReactorSetup Reactor Setup (Catalyst + Benzene) CatalystPrep->ReactorSetup Reaction Hydroalkylation Reaction (Heat + H₂ Pressure) ReactorSetup->Reaction ProductCollection Product Collection Reaction->ProductCollection Analysis Product Analysis (GC) ProductCollection->Analysis Data Data Interpretation (Conversion, Selectivity, Yield) Analysis->Data

Caption: General experimental workflow for benzene hydroalkylation.

Data Presentation

The performance of different catalyst systems under various conditions is summarized below. This data is intended for comparative purposes.

CatalystTemperature (°C)H₂ Pressure (MPa)Reaction Time (h)Benzene Conversion (%)CHB Selectivity (%)CHB Yield (%)Reference
Molecular Sieve Binary Catalyst2002.5467.647.8~32.3[8]
Pd/Hβ2002.5324.388.0~21.4[3]
Ni-Cu/Hβ2102.0157.771.4~41.2[2]
Pd@HPW@USY2004.0Not Specified~64.173.847.3[6][7]
0.3HPW-Ni/MMOsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified41.2[5]

Note: Yield is calculated as (Benzene Conversion %) x (CHB Selectivity %) / 100.

Safety Considerations

  • Benzene: Benzene is a known carcinogen and is highly flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Hydrogen: Hydrogen is an extremely flammable gas that can form explosive mixtures with air. Ensure the reactor system is properly sealed and pressure-tested. Use a hydrogen detector and ensure adequate ventilation.

  • High-Pressure Operations: Autoclave reactors must be operated by trained personnel. Always follow the manufacturer's instructions for safe operation and do not exceed the pressure and temperature limits of the equipment.

References

Application Notes and Protocols for the Selective Hydrogenation of Biphenyl to Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective hydrogenation of biphenyl to cyclohexylbenzene is a chemically significant transformation, yielding a valuable intermediate for various industrial applications, including the production of high-performance polymers, specialty solvents, and as a precursor in the synthesis of pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers engaged in this area, with a focus on common catalytic systems and methodologies.

Reaction Pathway

The selective hydrogenation of biphenyl involves the addition of three molecules of hydrogen to one of the aromatic rings of the biphenyl molecule, leaving the other ring intact. The primary product is this compound, with the potential for the formation of the fully hydrogenated product, bicyclohexyl, as a byproduct.

ReactionPathway Biphenyl Biphenyl CHB This compound Biphenyl->CHB + 3H₂ BCH Bicyclohexyl CHB->BCH + 3H₂

Caption: Reaction pathway for the hydrogenation of biphenyl.

Data Presentation: Catalyst Performance

The following table summarizes the performance of various catalytic systems for the selective hydrogenation of biphenyl to this compound under different reaction conditions.

CatalystSupportTemperature (°C)Pressure (MPa)SolventBiphenyl Conversion (%)This compound Selectivity/Yield (%)Reference
20% NiSiO₂2003Isopropanol99.699.3 (Yield)[1]
Skeletal Ni-701Tetrahydrofuran10099.4 (Selectivity)
Ni-Mo Sulfide-3806Heptane3090 (Selectivity)[2]
Ni-Mo Sulfide (pre-prepared)-3806Heptane7960 (Product %)[2]
1.5 wt% RuSiO₂901Not Specified99.9Not specified for CHB[3]
NiMoWS-3005.5Not Specified~9952 (Selectivity)[3]

Experimental Protocols

Protocol 1: Preparation of 20% Ni/SiO₂ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a 20% by weight nickel on silica catalyst using the incipient wetness impregnation method.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Silica gel (SiO₂, high surface area, e.g., 300 m²/g)

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Determine Pore Volume of Silica Support:

    • Accurately weigh a sample of the silica gel.

    • Slowly add deionized water from a burette to the silica gel with gentle stirring until the pores are completely filled and the material just begins to appear wet.

    • Record the volume of water added. This is the incipient wetness volume.

  • Prepare Impregnation Solution:

    • Calculate the mass of Ni(NO₃)₂·6H₂O required to achieve a 20% Ni loading on the desired mass of silica gel.

    • Dissolve the calculated mass of nickel nitrate in a volume of deionized water equal to the incipient wetness volume of the silica gel to be used.[4]

  • Impregnation:

    • Place the weighed silica gel in a suitable container (e.g., an evaporating dish).

    • Slowly add the impregnation solution to the silica gel dropwise while continuously mixing to ensure uniform distribution.

  • Drying:

    • Dry the impregnated catalyst in an oven at 110-120 °C for 12-16 hours to remove the water.

  • Calcination:

    • Place the dried catalyst in a calcination furnace.

    • Ramp the temperature to 450-500 °C at a rate of 2-5 °C/min in a stream of air.

    • Hold at the final temperature for 3-4 hours to decompose the nitrate precursor to nickel oxide.

  • Reduction:

    • Place the calcined catalyst in a tube furnace.

    • Heat the catalyst under a flow of hydrogen (or a hydrogen/nitrogen mixture) to 400-500 °C. The heating rate should be controlled (e.g., 5 °C/min).

    • Hold at the reduction temperature for 4-6 hours to reduce the nickel oxide to metallic nickel.

    • Cool the catalyst to room temperature under a flow of inert gas (e.g., nitrogen or argon) to prevent re-oxidation.

Protocol 2: Preparation of Skeletal Nickel (Raney-Type) Catalyst

This protocol describes the preparation of a skeletal nickel catalyst from a nickel-aluminum alloy.

Materials:

  • Nickel-aluminum alloy powder (e.g., 50:50 Ni:Al by weight)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

  • Stirrer

Procedure:

  • Leaching of Aluminum:

    • In a fume hood, prepare a 20-25% (w/w) aqueous solution of NaOH.

    • Cool the NaOH solution in an ice bath to below 10 °C.

    • Slowly and cautiously add the Ni-Al alloy powder to the cold NaOH solution in small portions with vigorous stirring. The reaction is highly exothermic and produces hydrogen gas. Maintain the temperature below 25 °C.

    • After the addition is complete, continue stirring for 2-3 hours, allowing the temperature to slowly rise to room temperature.

    • To complete the leaching process, the mixture can be gently heated to 50-70 °C for an additional 1-2 hours.

  • Washing:

    • Allow the catalyst to settle and carefully decant the supernatant sodium aluminate solution.

    • Wash the catalyst repeatedly with deionized water by decantation until the washings are neutral (pH ~7).

    • It is crucial to keep the catalyst covered with water at all times to prevent pyrophoric oxidation.

  • Storage:

    • Store the active skeletal nickel catalyst under deionized water or a suitable solvent (e.g., ethanol) in a sealed container.

Protocol 3: Selective Hydrogenation of Biphenyl in a High-Pressure Autoclave

This protocol provides a general procedure for the selective hydrogenation of biphenyl using a prepared catalyst in a laboratory-scale high-pressure autoclave.[5][6]

Materials and Equipment:

  • Biphenyl

  • Anhydrous solvent (e.g., isopropanol, heptane, tetrahydrofuran)

  • Prepared catalyst (e.g., 20% Ni/SiO₂ or skeletal Ni)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, thermocouple, and heating mantle.

  • Hydrogen gas cylinder with a regulator.

  • Inert gas (nitrogen or argon) cylinder.

Procedure:

  • Reactor Preparation:

    • Ensure the autoclave is clean and dry.

    • Charge the reactor with biphenyl and the chosen solvent.

    • Carefully add the catalyst to the reactor. For pyrophoric catalysts like skeletal nickel, ensure it is transferred as a slurry under solvent to avoid contact with air.

  • Sealing and Leak Testing:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor 3-5 times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with the inert gas to a pressure slightly above the intended reaction pressure and check for any pressure drop over 15-30 minutes to ensure there are no leaks.[5]

  • Reaction Execution:

    • Release the inert gas pressure.

    • Pressurize the reactor with hydrogen to the desired reaction pressure.

    • Begin stirring and heat the reactor to the target reaction temperature.

    • Monitor the pressure, as it will decrease as hydrogen is consumed. Maintain the desired pressure by adding more hydrogen as needed.

    • Continue the reaction for the desired time.

  • Reaction Quenching and Product Recovery:

    • After the reaction is complete, stop the heating and allow the reactor to cool to room temperature.[5]

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.

    • Purge the reactor several times with an inert gas.

    • Open the reactor and recover the reaction mixture.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation. For magnetic catalysts, a magnet can be used.

Protocol 4: Product Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the analysis of the reaction mixture to determine the conversion of biphenyl and the selectivity to this compound.

Instrumentation:

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for the separation of aromatic and alicyclic hydrocarbons (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).

  • Autosampler or manual injection port.

  • Data acquisition and processing software.

Procedure:

  • Sample Preparation:

    • Take an aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., the reaction solvent or another solvent like dichloromethane or ethyl acetate) to a concentration within the linear range of the detector.

    • If necessary, add an internal standard (e.g., dodecane or another non-reactive hydrocarbon with a distinct retention time) for more accurate quantification.

  • GC-FID Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1-2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

      • (This program should be optimized for the specific column and analytes).

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Analysis and Calculation:

    • Inject the prepared sample into the GC.

    • Identify the peaks corresponding to the solvent, biphenyl, this compound, and bicyclohexyl based on their retention times (determined by injecting standards of each compound).

    • Integrate the peak areas.

    • Calculate the biphenyl conversion and this compound selectivity using the following formulas:

    • Biphenyl Conversion (%) = [ (Initial moles of biphenyl - Final moles of biphenyl) / Initial moles of biphenyl ] x 100

    • This compound Selectivity (%) = [ Moles of this compound formed / (Moles of this compound formed + Moles of bicyclohexyl formed) ] x 100

    • If using peak areas and assuming a similar response factor for the hydrocarbons with an FID:

    • Biphenyl Conversion (%) ≈ [ (Initial Area of biphenyl - Final Area of biphenyl) / Initial Area of biphenyl ] x 100

    • This compound Selectivity (%) ≈ [ Area of this compound / (Area of this compound + Area of bicyclohexyl) ] x 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow and the logical relationship between the key stages of the selective hydrogenation of biphenyl.

ExperimentalWorkflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Hydrogenation Reaction cluster_analysis Product Analysis Support Support (e.g., SiO₂) Impregnation Impregnation Support->Impregnation Precursor Metal Precursor (e.g., Ni(NO₃)₂) Precursor->Impregnation Drying Drying Impregnation->Drying Calcination Calcination Drying->Calcination Reduction Reduction Calcination->Reduction Catalyst Active Catalyst Reduction->Catalyst Reactor_Setup Reactor Setup & Purging Catalyst->Reactor_Setup Biphenyl_Reactant Biphenyl Biphenyl_Reactant->Reactor_Setup Solvent Solvent Solvent->Reactor_Setup Reaction Hydrogenation Reactor_Setup->Reaction Product_Mixture Product Mixture Reaction->Product_Mixture Sampling Sampling & Dilution Product_Mixture->Sampling GC_Analysis GC-FID Analysis Sampling->GC_Analysis Data_Processing Data Processing GC_Analysis->Data_Processing Results Conversion & Selectivity Data_Processing->Results

Caption: Overall experimental workflow.

LogicalRelationship Catalyst_Properties Catalyst Properties (Metal, Support, Preparation) Performance Reaction Performance (Conversion, Selectivity) Catalyst_Properties->Performance influences Reaction_Conditions Reaction Conditions (Temp, Pressure, Solvent) Reaction_Conditions->Performance influences

Caption: Factors influencing reaction performance.

References

Cyclohexylbenzene: A High-Boiling Point Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylbenzene (CHB) is an aromatic hydrocarbon that is gaining increasing attention as a high-boiling point, non-polar aprotic solvent for a variety of organic reactions. Its unique combination of physical and chemical properties, including a high boiling point, excellent thermal stability, and good solvency for a wide range of organic compounds, makes it a compelling alternative to other common high-boiling point solvents such as toluene, xylene, and diphenyl ether. This document provides detailed application notes and protocols for the use of this compound in challenging organic transformations, particularly in palladium-catalyzed cross-coupling reactions and high-temperature polymerizations, which are of significant interest to researchers in academia and the pharmaceutical industry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application in organic synthesis. This compound possesses a favorable profile for high-temperature reactions.[1][2][3][4][5]

PropertyValueReference(s)
Molecular Formula C₁₂H₁₆[3]
Molecular Weight 160.26 g/mol [3]
Boiling Point 239-240 °C[1]
Melting Point 5-8 °C[4]
Flash Point 98 °C[5]
Density 0.942 - 0.95 g/mL at 20-25 °C[1][4]
Refractive Index ~1.526 at 20 °C[1]
Solubility Soluble in alcohol, acetone, benzene, carbon tetrachloride, castor oil, hexane, and xylene; Insoluble in water and glycerol.[1]
Appearance Colorless to pale yellow liquid[3]

Advantages of this compound as a High-Boiling Point Solvent:

  • High Thermal Stability: Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be crucial for activating unreactive substrates and accelerating slow reaction rates.

  • Inertness: this compound is chemically stable under a variety of reaction conditions, minimizing its participation in side reactions.

  • Good Solvency: It effectively dissolves a wide range of organic substrates, reagents, and catalysts.

  • Potential for Unique Reactivity: The unique solvent properties of this compound may influence reaction pathways and selectivities in ways that differ from other common solvents.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and are widely used in pharmaceutical and materials science research.[6][7] Many of these reactions require high temperatures to proceed efficiently, making this compound an excellent solvent choice.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, a common motif in biologically active molecules.[2][3][4][5] While specific examples in this compound are not extensively documented in readily available literature, its properties make it a suitable candidate for high-temperature Suzuki-Miyaura reactions, particularly for challenging substrates.

Logical Workflow for a High-Temperature Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow A Reactant & Reagent Preparation B Inert Atmosphere Setup A->B C Solvent & Base Addition B->C D Catalyst & Ligand Addition C->D E High-Temperature Reaction D->E F Reaction Quenching E->F G Work-up & Extraction F->G H Purification G->H

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General Guidance for High-Temperature Suzuki-Miyaura Coupling)

This protocol provides a general framework for conducting a Suzuki-Miyaura coupling at elevated temperatures, for which this compound would be a suitable solvent.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (0.5-5 mol%)

  • Ligand (if necessary, e.g., a biarylphosphine) (1-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar and a condenser, add the aryl halide, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst and ligand (if used) to the reaction vessel under a positive flow of inert gas.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines.[1][8][9][10] Similar to the Suzuki-Miyaura coupling, high temperatures are often required, especially for less reactive aryl chlorides.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L_n Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex L_nPd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amido_Complex [L_nPd(II)(Ar)(NR₂H)]⁺X⁻ Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Amido_Complex_Neutral L_nPd(II)(Ar)(NR₂) Deprotonation->Amido_Complex_Neutral Reductive_Elimination Reductive Elimination Amido_Complex_Neutral->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (General Guidance for High-Temperature Buchwald-Hartwig Amination)

This protocol provides a general procedure for performing a Buchwald-Hartwig amination at high temperatures, where this compound can serve as a suitable solvent.

Materials:

  • Aryl halide or triflate (1.0 equiv)

  • Amine (1.0-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, a biarylphosphine ligand) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.5 equiv)

  • This compound (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the aryl halide, base, palladium pre-catalyst, and ligand to a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser.

  • Add the amine to the reaction vessel. If the amine is a solid, add it with the other solid reagents. If it is a liquid, add it via syringe.

  • Add anhydrous this compound via syringe.

  • Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-150 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by crystallization.

Applications in High-Temperature Polymerization

The high boiling point and thermal stability of this compound make it a suitable medium for polymerization reactions that require elevated temperatures to overcome activation barriers and achieve high molecular weight polymers.[11][12][13]

Conceptual Workflow for a High-Temperature Solution Polymerization

Polymerization_Workflow A Monomer & Initiator Preparation B Solvent Degassing A->B C Reaction Setup under Inert Atmosphere B->C D High-Temperature Polymerization C->D E Monitoring Polymerization D->E F Termination of Polymerization E->F G Polymer Precipitation & Isolation F->G H Drying & Characterization G->H

Caption: A general workflow for conducting a high-temperature solution polymerization.

Experimental Protocol (General Guidance for High-Temperature Solution Polymerization)

This protocol outlines a general procedure for a high-temperature solution polymerization using this compound as the solvent. The specific initiator, monomer, temperature, and time will depend on the polymer being synthesized.

Materials:

  • Monomer(s)

  • Initiator

  • This compound (anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

  • Precipitating solvent (e.g., methanol, ethanol, or hexane)

Procedure:

  • Purify the monomer(s) to remove any inhibitors.

  • In a reaction vessel equipped with a mechanical stirrer, a condenser, and an inert gas inlet, add the monomer(s).

  • Add anhydrous and degassed this compound to the reaction vessel to achieve the desired monomer concentration.

  • Heat the solution to the desired polymerization temperature under a constant flow of inert gas.

  • Prepare a solution of the initiator in a small amount of degassed this compound.

  • Add the initiator solution to the heated monomer solution to start the polymerization.

  • Maintain the reaction at the set temperature for the required duration. The progress of the polymerization can be monitored by taking aliquots and analyzing the conversion of the monomer or the molecular weight of the polymer.

  • After the desired polymerization time, terminate the reaction by cooling the mixture to room temperature and, if necessary, adding a terminating agent.

  • Precipitate the polymer by slowly pouring the viscous polymer solution into a large excess of a non-solvent with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer in a vacuum oven at an appropriate temperature until a constant weight is achieved.

  • Characterize the polymer for its molecular weight, polydispersity, and other relevant properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[4] It is a combustible liquid and should be kept away from ignition sources.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable high-boiling point solvent for a range of organic reactions, particularly those requiring elevated temperatures. Its thermal stability, inertness, and good solvency make it an attractive alternative to other commonly used high-boiling solvents. The general protocols provided herein offer a starting point for researchers to explore the use of this compound in Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and high-temperature polymerizations. Further optimization of reaction conditions for specific substrates will likely be necessary to achieve optimal results. As the demand for robust and versatile synthetic methodologies continues to grow, this compound is poised to become an increasingly important tool in the arsenal of the modern organic chemist.

References

Application Notes and Protocols: Cyclohexylbenzene in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Cyclohexylbenzene in Polymer Chemistry

This compound (CHB) is an aromatic hydrocarbon characterized by a benzene ring substituted with a cyclohexyl group.[1][2] Its unique combination of an aliphatic and an aromatic moiety, coupled with a high boiling point and low freezing point, makes it a versatile compound in polymer chemistry.[3][4] CHB serves as a high-boiling-point solvent, a precursor for monomers used in the production of high-performance polymers like nylons and polycarbonates, and a specialty additive.[1][2][5] Its high chemical and photochemical stability also makes it a valuable component in formulations for materials like liquid crystals.[3][4]

This document outlines the primary applications of this compound in polymer chemistry, providing detailed protocols and data for its use as a specialty solvent and as a precursor in monomer synthesis.

Key Properties of this compound:

PropertyValueReference
Chemical Formula C₁₂H₁₆[1]
Molar Mass 160.260 g·mol⁻¹[1]
Appearance Colorless liquid[1]
Density ~0.95 - 0.982 g/cm³ at 25 °C[1][6]
Melting Point 7.3 °C[1]
Boiling Point 239-240 °C[6][7]
Flash Point 98 °C (210 °F)[6][7]
Water Solubility Insoluble[6][7]
Solubility Soluble in alcohol, acetone, benzene, xylene, etc.[6][7]

Application: High-Boiling-Point Solvent for Polymer Synthesis and Processing

This compound's high boiling point (240 °C) and thermal stability make it an excellent solvent for polymerizations and processing steps that require elevated temperatures.[3][5][6] It can be used in applications where common solvents like toluene or xylene are too volatile.

Advantages:

  • High Thermal Stability: Suitable for high-temperature reactions, reducing solvent loss.

  • Good Solvency: Dissolves a range of organic compounds and polymer systems.[6][7]

  • Inert Nature: Generally non-reactive under many polymerization conditions.

Logical Workflow for Solvent Selection: The decision to use this compound as a solvent often follows a logical progression based on reaction requirements.

G cluster_0 Solvent Selection Process A Define Reaction Temperature Requirement B Temperature > 150°C? A->B C Consider High-Boiling Point Solvents B->C Yes D Evaluate Common Solvents (Toluene, Xylene) B->D No E Evaluate this compound Properties C->E F Assess Reactant & Polymer Solubility in CHB E->F G Select CHB as Solvent F->G Good Solubility H Select Alternative Solvent F->H Poor Solubility

Caption: Logical workflow for selecting this compound as a high-temperature solvent.

Protocol 2.1: General Protocol for Use as a High-Temperature Solvent

This protocol provides a general guideline for using this compound as a solvent in a generic high-temperature polymerization reaction.

Materials:

  • This compound (reagent grade, dried over molecular sieves if necessary)

  • Monomer(s)

  • Initiator/Catalyst

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware for high-temperature reactions (e.g., three-neck round-bottom flask, condenser, thermometer)

  • Heating mantle and temperature controller

  • Magnetic stirrer or mechanical overhead stirrer

Procedure:

  • Setup: Assemble the reaction apparatus under an inert atmosphere. Ensure all glassware is dry.

  • Solvent Addition: Charge the reaction flask with the required volume of this compound.

  • Monomer Dissolution: While stirring, add the monomer(s) to the solvent and allow them to dissolve completely. Gentle heating may be applied if necessary.

  • Reaction Initiation: Raise the temperature of the solution to the target reaction temperature (e.g., 180-220 °C).

  • Catalyst Addition: Once the target temperature is stable, add the initiator or catalyst to start the polymerization.

  • Reaction Monitoring: Maintain the reaction at the set temperature for the specified duration. Monitor the reaction progress by taking samples for analysis (e.g., viscosity measurement, GPC, or NMR).

  • Polymer Isolation: After the reaction is complete, cool the mixture. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

  • Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to remove residual this compound.

Application: Precursor for Monomer Synthesis

This compound is a key intermediate in the chemical industry, notably in a process analogous to the cumene process to co-produce phenol and cyclohexanone.[1] Cyclohexanone is a critical monomer for the synthesis of caprolactam, the precursor to Nylon 6.

Reaction Pathway: The process involves the oxidation of this compound to its hydroperoxide, followed by acid-catalyzed cleavage (Hock rearrangement).

G CHB This compound Oxidation Oxidation (Air, Radical Initiator) CHB->Oxidation Hydroperoxide This compound Hydroperoxide Oxidation->Hydroperoxide Cleavage Acid-Catalyzed Cleavage (Hock Rearrangement) Hydroperoxide->Cleavage Products Products Cleavage->Products Phenol Phenol Products->Phenol Cyclohexanone Cyclohexanone Products->Cyclohexanone Nylon Nylon 6 (via Caprolactam) Cyclohexanone->Nylon

Caption: Synthesis pathway from this compound to Phenol and Cyclohexanone.

Protocol 3.1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes a classic laboratory-scale synthesis of this compound, the precursor itself, by the alkylation of benzene with cyclohexene.[8][9]

Materials:

  • Benzene (6 moles, 468 g)

  • Cyclohexene (2 moles, 164 g)

  • Concentrated Sulfuric Acid (92 g)

  • Anhydrous Calcium Chloride

  • 3% Sodium Hydroxide solution

  • 1-L three-necked flask, mechanical stirrer, dropping funnel, thermometer

  • Ice bath

  • Distillation apparatus with a 30-cm Vigreux column

Procedure:

  • Initial Setup: In the 1-L three-necked flask, combine the benzene and concentrated sulfuric acid.[8]

  • Cooling: Cool the mixture in an ice bath to between 5° and 10°C.[8]

  • Cyclohexene Addition: While stirring vigorously, add the cyclohexene dropwise from the dropping funnel over a period of 1.5 hours. Maintain the temperature between 5° and 10°C throughout the addition.[8]

  • Reaction Completion: Continue stirring for an additional hour after the cyclohexene addition is complete.[8]

  • Work-up - Acid Wash: Separate the upper hydrocarbon layer. Cool it in an ice bath and wash it with four 50-cc portions of cold concentrated sulfuric acid.[8]

  • Work-up - Neutralization: Wash the organic layer twice with warm water (50°C), then twice with 3% sodium hydroxide solution, and finally twice more with pure water.[8]

  • Drying: Dry the hydrocarbon mixture over anhydrous calcium chloride.[8]

  • Purification: Perform a fractional distillation using the Vigreux column. Collect the fraction boiling between 238–243°C. A second fractional distillation may be required to achieve high purity. The expected yield is 210–220 g (65–68%).[8]

Application: Plasticizers and Polymer Modifiers

While not a primary mainstream plasticizer like phthalates, this compound's properties (high boiling point, low volatility, good compatibility with some resins) suggest its potential as a specialty or secondary plasticizer.[10][11][12] Plasticizers are additives that increase the flexibility and processability of polymers by reducing the glass transition temperature (Tg).[11][12][13]

Mechanism of Plasticization: Plasticizer molecules insert themselves between polymer chains, reducing intermolecular forces and increasing the "free volume," which allows for greater chain mobility.[12][13]

Quantitative Effects of Plasticizers on Polymer Properties:

PropertyGeneral Effect of Plasticizer Addition
Glass Transition Temp. (Tg) Decrease
Flexibility / Elongation Increase
Tensile Strength Decrease
Hardness / Modulus Decrease
Melt Viscosity Decrease

This table represents the general theoretical effects of plasticizers. Specific quantitative data for CHB as a plasticizer is not widely published in comparative studies.

Protocol 4.1: Incorporation of this compound as a Plasticizer in PVC (Illustrative)

This protocol illustrates how a high-boiling-point liquid like CHB could be incorporated into a PVC resin via melt compounding.

Materials:

  • Polyvinyl Chloride (PVC) resin powder

  • This compound (as the test plasticizer)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Internal laboratory mixer or two-roll mill with heating capabilities

Procedure:

  • Pre-mixing: In a high-speed mixer or by manual blending, create a dry blend of the PVC resin powder and the thermal stabilizer.

  • Plasticizer Addition: Slowly add the desired amount of this compound (e.g., 10-40 parts per hundred resin - phr) to the powder blend while mixing. Continue mixing until a homogeneous, free-flowing powder is obtained.

  • Melt Compounding:

    • Set the temperature of the two-roll mill or internal mixer to a suitable processing temperature for PVC (e.g., 160-180°C).

    • Add the dry blend to the heated equipment.

    • Masticate the compound until it fuses into a molten, homogeneous mass. This process ensures the full absorption and dispersion of the plasticizer within the polymer matrix.

  • Sheet Formation: Once compounded, the molten polymer can be sheeted off the mill or pressed into plaques using a hydraulic press for subsequent testing.

  • Characterization: The resulting plasticized sheets should be tested for mechanical and thermal properties (e.g., Shore hardness, tensile strength, elongation at break, and Dynamic Mechanical Analysis for Tg) to quantify the plasticizing effect of CHB.

References

Application Notes and Protocols for Cyclohexylbenzene as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cyclohexylbenzene (CHB) as a high-temperature heat transfer fluid for industrial processes, particularly relevant to pharmaceutical and chemical manufacturing. This document includes detailed physical and thermal properties, comparisons with other common heat transfer fluids, and experimental protocols for performance evaluation.

Introduction to this compound as a Heat Transfer Fluid

This compound is an aromatic hydrocarbon that exhibits excellent thermal stability, making it a suitable candidate for a heat transfer fluid in demanding industrial applications. Its operational temperature range, low vapor pressure, and favorable heat transfer characteristics offer a reliable medium for precise temperature control in processes such as chemical synthesis, pharmaceutical production, and polymer manufacturing.[1][2]

Physical and Thermal Properties

Understanding the physical and thermal properties of this compound is crucial for designing and operating efficient heat transfer systems. Key properties are summarized below and compared with two other widely used high-temperature heat transfer fluids: a diphenyl oxide/biphenyl eutectic mixture (Dowtherm™ A) and a modified terphenyl (Therminol® 66).

Table 1: Key Physical and Thermal Properties of Selected Heat Transfer Fluids

PropertyThis compound (CHB)Diphenyl Oxide/Biphenyl (Dowtherm™ A)Modified Terphenyl (Therminol® 66)
Composition C₁₂H₁₆Eutectic mixture of Diphenyl Oxide and BiphenylModified Terphenyl
Appearance Clear, colorless liquidClear to light yellow liquidClear, pale yellow liquid
Molecular Weight (avg.) 160.26 g/mol 166 g/mol 252 g/mol
Boiling Point @ 1 atm 239 °C (462 °F)257 °C (495 °F)[3]359 °C (678 °F)[4]
Freezing Point 5.5 °C (42 °F)12 °C (54 °F)[5]-32 °C (-25 °F)[6]
Flash Point (Open Cup) 101 °C (214 °F)124 °C (255 °F)184 °C (363 °F)[4]
Autoignition Temperature 385 °C (725 °F)621 °C (1150 °F)374 °C (705 °F)[4]
Maximum Recommended Use Temperature ~315 °C (600 °F)400 °C (750 °F)[5]345 °C (650 °F)[4]
Maximum Film Temperature ~340 °C (644 °F)425 °C (797 °F)375 °C (705 °F)[7]

Table 2: Temperature-Dependent Properties of this compound (CHB)

Temperature (°C)Density ( kg/m ³)Kinematic Viscosity (cSt)Specific Heat (kJ/kg·K)Thermal Conductivity (W/m·K)Vapor Pressure (kPa)
509252.91.750.1280.3
1008881.31.920.1212.5
1508500.752.100.11411.5
2008120.502.280.10738.0
2507730.372.450.100101.3
3007320.282.630.093220.0

Note: Data for CHB is compiled from various sources, including NIST critically evaluated data.[8] Data for Dowtherm™ A and Therminol® 66 are from manufacturer technical data sheets.[4][9][10][11]

Experimental Protocols

Protocol for Thermal Stability Assessment (Based on ASTM D6743)

This protocol outlines a procedure to determine the thermal stability of this compound. Thermal stability is a critical parameter, as it dictates the fluid's lifespan and the rate of formation of degradation products, which can impair heat transfer efficiency and lead to equipment fouling.[12][13][14][15]

Objective: To quantify the formation of low-boiling and high-boiling degradation products, as well as gaseous byproducts, after subjecting the fluid to elevated temperatures.

Materials:

  • This compound sample

  • High-pressure, high-temperature stainless steel autoclave or sealed ampoules

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

  • Analytical balance

  • Oven capable of maintaining the test temperature with high accuracy

  • Vacuum pump

Procedure:

  • Sample Preparation:

    • Thoroughly clean and dry the autoclave or ampoules.

    • Weigh the empty container (W_initial).

    • Introduce a precise amount of the this compound sample (approximately 10-50 g, depending on the vessel volume) into the container. Record the weight of the sample (W_sample).

  • Inerting the System:

    • Purge the container with an inert gas (e.g., Nitrogen) for several minutes to remove any oxygen. This is crucial to prevent oxidation, which can accelerate degradation.

    • For more rigorous testing, a series of vacuum and inert gas backfill cycles can be performed.

  • Thermal Stressing:

    • Seal the container securely.

    • Place the container in a preheated oven at the desired test temperature (e.g., 300°C, 320°C).

    • Maintain the temperature for a specified duration (e.g., 100 hours, 500 hours). The duration should be chosen based on the expected operating conditions of the industrial process.

  • Post-Test Analysis:

    • Carefully remove the container from the oven and allow it to cool to room temperature.

    • Weigh the sealed container to check for any mass loss due to leakage.

    • Carefully open the container in a well-ventilated fume hood, as gaseous degradation products may be under pressure.

    • The gaseous products can be collected and analyzed separately using gas chromatography if desired.

    • Analyze the liquid sample using gas chromatography (GC).

      • The GC analysis will separate the components based on their boiling points.

      • Quantify the percentage of the original this compound, low-boiling components (degradation products with lower boiling points), and high-boiling components (polymeric degradation products with higher boiling points).

  • Data Interpretation:

    • A lower percentage of degradation products indicates higher thermal stability.

    • The formation of high-boiling components can lead to an increase in viscosity and potential fouling.

    • The formation of low-boiling components can increase the vapor pressure of the fluid.

Thermal_Stability_Workflow cluster_prep 1. Sample Preparation cluster_inert 2. Inerting cluster_stress 3. Thermal Stressing cluster_analysis 4. Analysis prep1 Clean & Dry Autoclave prep2 Weigh Sample prep1->prep2 inert1 Purge with N2/Ar prep2->inert1 inert2 Seal Autoclave inert1->inert2 stress1 Heat in Oven inert2->stress1 stress2 Maintain Temp & Time stress1->stress2 analysis1 Cool to Room Temp stress2->analysis1 analysis2 GC Analysis of Liquid analysis1->analysis2 analysis3 Analyze Gaseous Products analysis1->analysis3

Workflow for Thermal Stability Testing
Protocol for Determination of Heat Transfer Coefficient

This protocol describes a method for experimentally determining the heat transfer coefficient of this compound. This coefficient is a measure of the fluid's ability to transfer heat and is a critical parameter for designing heat exchangers and other heat transfer equipment.[16]

Objective: To measure the heat transfer coefficient of this compound under controlled flow and temperature conditions.

Materials:

  • A closed-loop flow system with a pump, flow meter, and reservoir.

  • A heated test section (e.g., a tube with an electric heater or a concentric tube heat exchanger).

  • Temperature sensors (thermocouples or RTDs) to measure the fluid inlet and outlet temperatures, and the surface temperature of the heated section.

  • Power meter to measure the electrical power supplied to the heater.

  • Data acquisition system.

Procedure:

  • System Setup and Calibration:

    • Assemble the closed-loop system and ensure all connections are secure.

    • Calibrate the temperature sensors and flow meter.

    • Fill the system with this compound.

  • Experimental Run:

    • Start the pump and establish a steady flow rate of the fluid through the test section.

    • Turn on the heater and apply a known, constant power (Q).

    • Allow the system to reach a steady state, where the temperatures are no longer changing with time.

  • Data Acquisition:

    • At steady state, record the following data:

      • Fluid inlet temperature (T_in)

      • Fluid outlet temperature (T_out)

      • Surface temperature of the heated section at several points along its length (T_s)

      • Fluid flow rate (ṁ)

      • Power supplied to the heater (Q)

  • Calculations:

    • Calculate the heat absorbed by the fluid: Q_fluid = ṁ * C_p * (T_out - T_in), where C_p is the specific heat of this compound at the average fluid temperature.

    • Calculate the average heat transfer coefficient (h) using the following equation: h = Q / (A * (T_s_avg - T_b_avg)), where:

      • Q is the heat transfer rate (power supplied to the heater, assuming negligible heat loss).

      • A is the heat transfer surface area.

      • T_s_avg is the average surface temperature of the heated section.

      • T_b_avg is the average bulk fluid temperature, which can be approximated as (T_in + T_out) / 2.

  • Repeat for Different Conditions:

    • Repeat the experiment at different flow rates and heat inputs to determine the heat transfer coefficient over a range of operating conditions.

Heat_Transfer_Coefficient_Workflow cluster_setup 1. System Setup cluster_run 2. Experimental Run cluster_data 3. Data Acquisition cluster_calc 4. Calculation setup1 Assemble Flow Loop setup2 Calibrate Sensors setup1->setup2 setup3 Fill with CHB setup2->setup3 run1 Establish Flow Rate setup3->run1 run2 Apply Heat run1->run2 run3 Reach Steady State run2->run3 data1 Record Temperatures (Tin, Tout, Tsurface) run3->data1 data2 Record Flow Rate run3->data2 data3 Record Heat Input run3->data3 calc1 Calculate Heat Absorbed data1->calc1 data2->calc1 calc2 Calculate Heat Transfer Coefficient data3->calc2 calc1->calc2

Workflow for Heat Transfer Coefficient Determination

Application Considerations

When selecting this compound as a heat transfer fluid, several factors should be considered:

  • Operating Temperature Range: Ensure that the intended operating temperature is well within the recommended range for CHB to minimize degradation.

  • System Design: The heat transfer system should be designed to maintain turbulent flow to maximize the heat transfer coefficient.

  • Material Compatibility: CHB is generally compatible with common materials of construction such as carbon steel and stainless steel. However, compatibility with elastomers and plastics should be verified.

  • Safety: Like other organic heat transfer fluids, CHB is combustible.[2] The system should be designed to prevent leaks and exposure to ignition sources. A nitrogen blanket in the expansion tank is recommended to prevent oxidation.

Logical Flow for Heat Transfer Fluid Selection

References

Application Notes and Protocols for the Synthesis of Phenol and Cyclohexanone from Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of phenol and cyclohexanone from cyclohexylbenzene serves as a crucial alternative to the conventional cumene process, which co-produces acetone. This route is of significant interest as the demand for phenol and cyclohexanone, a key precursor for nylons, is not always aligned with the demand for acetone. The process, analogous to the Hock rearrangement, involves two primary stages: the oxidation of this compound to this compound hydroperoxide (CHBHP) and the subsequent acid-catalyzed cleavage of CHBHP to yield phenol and cyclohexanone in roughly equimolar amounts.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data for this important industrial process.

Process Overview

The overall process can be summarized in the following two steps:

  • Oxidation of this compound: this compound is oxidized with an oxygen-containing gas, typically air, to form this compound hydroperoxide. This step is often catalyzed to improve efficiency and selectivity.

  • Cleavage of this compound Hydroperoxide: The resulting hydroperoxide is then cleaved in the presence of an acid catalyst to produce phenol and cyclohexanone.

Key byproducts of the oxidation step include phenylcyclohexanols and phenylcyclohexanones.[3][4] These byproducts can be converted back to this compound through dehydration and hydrogenation, thus improving the overall process yield.[3]

Data Presentation

Table 1: Oxidation of this compound to this compound Hydroperoxide
CatalystTemperature (°C)Oxygen Pressure (MPa)Reaction Time (h)CHB Conversion (%)CHBHP Selectivity (%)Reference
N-hydroxyphthalimide (NHPI)751.1340.2-[1]
N-hydroxyphthalimide (NHPI)1000.1 (atmospheric)32596 (for phenol after cleavage)[1]
0.5 mol% NHPI, 2 mol% CHBHP1000.1 (atmospheric)-32~98[5]

Note: Selectivity for CHBHP is often reported after the cleavage step as selectivity for the final products.

Table 2: Acid-Catalyzed Cleavage of this compound Hydroperoxide
CatalystTemperature (°C)Phenol Selectivity (%)Cyclohexanone Selectivity (%)CHBHP Conversion (%)Reference
Sulfuric Acid (0.3 M)Room Temperature9196-[1]
HUSY Zeolites---up to 97.28[6]
Montmorillonite Clay90>99.5 (yield)-100[7]
AMBERLYST 35 Resins60 - 98>97-99.5 - 100[7]

Experimental Protocols

Protocol 1: Catalytic Oxidation of this compound

This protocol is based on the use of N-hydroxyphthalimide (NHPI) as a catalyst.

Materials:

  • This compound (CHB)

  • N-hydroxyphthalimide (NHPI)

  • Acetonitrile (solvent)

  • Pressurized reaction vessel

  • Oxygen source

  • Magnetic stirrer with heating capabilities

Procedure:

  • To a clean, dry, and inert-atmosphere-purged pressurized reaction vessel, add this compound.

  • Add N-hydroxyphthalimide (NHPI) as the catalyst. A typical catalyst loading is in the range of 0.5 mol% relative to the this compound.

  • Add acetonitrile as the solvent. The use of a solvent is optional but can improve heat transfer and reaction control.

  • Seal the reaction vessel and begin stirring.

  • Pressurize the vessel with oxygen to the desired pressure (e.g., 1.1 MPa).[1]

  • Heat the reaction mixture to the target temperature (e.g., 75°C) and maintain for the desired reaction time (e.g., 3 hours).[1]

  • Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing for CHB conversion and CHBHP formation using appropriate analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reactor to room temperature and carefully vent the excess oxygen.

  • The resulting mixture containing this compound hydroperoxide can be used directly in the next step or purified if necessary.

Protocol 2: Acid-Catalyzed Cleavage of this compound Hydroperoxide

This protocol describes a general procedure for the acid-catalyzed cleavage of CHBHP.

Materials:

  • This compound hydroperoxide (from Protocol 1)

  • Sulfuric acid (or other suitable acid catalyst)

  • Reaction flask

  • Magnetic stirrer

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Organic solvent for extraction (e.g., diethyl ether or methyl tert-butyl ether)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Transfer the this compound hydroperoxide solution from the previous step to a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to control the initial exothermic reaction.

  • Slowly add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) to the stirred solution. The reaction is typically carried out at room temperature.[1]

  • Allow the reaction to proceed for a specified time (e.g., 2 hours), monitoring the disappearance of the hydroperoxide by TLC or other appropriate analytical methods.[1]

  • After the reaction is complete, quench the reaction by carefully adding a neutralizing agent, such as a saturated sodium bicarbonate solution, until the acidic catalyst is neutralized.

  • Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture containing phenol and cyclohexanone.

  • The crude product can then be purified by distillation to separate phenol and cyclohexanone.

Visualizations

ProcessWorkflow cluster_synthesis Synthesis of this compound cluster_oxidation Oxidation cluster_cleavage Cleavage cluster_recycling Byproduct Recycling Benzene Benzene Hydroalkylation Hydroalkylation Benzene->Hydroalkylation Hydrogen Hydrogen Hydrogen->Hydroalkylation CHB This compound Hydroalkylation->CHB Oxidation Oxidation (Catalytic) CHB->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation CHBHP This compound Hydroperoxide Oxidation->CHBHP Byproducts_Ox Byproducts (Phenylcyclohexanols, Phenylcyclohexanones) Oxidation->Byproducts_Ox Cleavage Cleavage (Hock Rearrangement) CHBHP->Cleavage Dehydration Dehydration Byproducts_Ox->Dehydration AcidCatalyst Acid Catalyst AcidCatalyst->Cleavage Phenol Phenol Cleavage->Phenol Cyclohexanone Cyclohexanone Cleavage->Cyclohexanone Hydrogenation Hydrogenation Dehydration->Hydrogenation Hydrogenation->CHB

Caption: Overall workflow for phenol and cyclohexanone production.

ReactionPathways cluster_oxidation_pathway Oxidation Pathway cluster_cleavage_pathway Cleavage Pathway (Hock Rearrangement) CHB_struct This compound CHBHP_struct This compound Hydroperoxide CHB_struct->CHBHP_struct + O2 Oxygen_mol O2 Catalyst_ox Catalyst (e.g., NHPI) Catalyst_ox->CHBHP_struct CHBHP_struct_c This compound Hydroperoxide Intermediate Rearrangement Intermediate CHBHP_struct_c->Intermediate + H+ H_plus H+ Phenol_struct Phenol Intermediate->Phenol_struct Cyclohexanone_struct Cyclohexanone Intermediate->Cyclohexanone_struct

Caption: Chemical reaction pathways for the two-step process.

References

Application Note: Selective Oxidation of Cyclohexylbenzene to Cyclohexylbenzene Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of cyclohexylbenzene (CHB) to this compound hydroperoxide (CHBHP) is a critical step in a modern route to producing phenol and cyclohexanone, key industrial intermediates. This process is analogous to the well-established cumene process, but avoids the co-production of acetone, offering a more flexible and potentially more economical alternative depending on market demands for cyclohexanone. Cyclohexanone is a valuable precursor for the synthesis of nylons. This application note provides a detailed protocol for the selective oxidation of this compound, focusing on the highly efficient N-hydroxyphthalimide (NHPI) catalyzed method, along with relevant quantitative data and reaction mechanisms.

Reaction Overview

The primary reaction involves the aerobic oxidation of the tertiary carbon-hydrogen bond in this compound to form the corresponding hydroperoxide.

Chemical Equation:

C₆H₅-C₆H₁₁ + O₂ → C₆H₅-C₆H₁₀OOH

While this oxidation can occur via autoxidation at elevated temperatures, the selectivity towards the desired this compound-1-hydroperoxide is often low.[1] The use of catalysts, particularly N-hydroxyphthalimide (NHPI), has been shown to significantly enhance both the reaction rate and selectivity.[2]

Catalysis with N-Hydroxyphthalimide (NHPI)

NHPI is a highly effective organocatalyst for the aerobic oxidation of various hydrocarbons.[3] In the case of this compound oxidation, NHPI facilitates a free-radical chain mechanism. The key catalytic species is the phthalimide-N-oxyl (PINO) radical, which is generated from NHPI.[4][5] This radical is a potent hydrogen atom abstractor, selectively targeting the tertiary C-H bond of this compound. The resulting this compound radical then reacts with molecular oxygen to form a peroxyl radical, which subsequently abstracts a hydrogen atom from another NHPI molecule to yield the desired this compound hydroperoxide and regenerate the PINO radical, thus propagating the catalytic cycle.[6]

The use of a co-initiator, such as the product this compound hydroperoxide itself or a small amount of an azo-initiator, can be beneficial, especially in the initial stages of the reaction.

Experimental Protocols

Protocol 1: NHPI-Catalyzed Oxidation of this compound

This protocol describes a laboratory-scale synthesis of this compound hydroperoxide using N-hydroxyphthalimide as a catalyst.

Materials:

  • This compound (CHB)

  • N-Hydroxyphthalimide (NHPI)

  • This compound hydroperoxide (CHBHP) (as initiator)

  • Naphthalene (internal standard for GC analysis)

  • Oxygen (gas)

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Gas burette

  • Heating mantle or oil bath

Procedure:

  • To a three-necked flask equipped with a magnetic stir bar, a condenser, and a gas inlet connected to a gas burette, add this compound (60 mmol, 10.1 mL).

  • Add N-hydroxyphthalimide (0.6 mmol) and this compound hydroperoxide (1.2 mmol) as the initiator.

  • Add naphthalene (4 mmol) as an internal standard for subsequent analysis.

  • Purge the reaction mixture with oxygen gas.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Maintain the reaction under an oxygen atmosphere (1 atm) using the gas burette to monitor oxygen uptake.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or iodometric titration.

  • Once the desired conversion is achieved (e.g., 30-40%), cool the reaction mixture to room temperature.

Work-up and Purification (General Procedure):

  • The resulting product mixture can be used directly for the subsequent cleavage reaction to phenol and cyclohexanone.

  • For isolation of this compound hydroperoxide, purification can be achieved by column chromatography on silica gel, though care must be taken due to the peroxidic nature of the product.

Protocol 2: Quantification of this compound Hydroperoxide by Iodometric Titration

This protocol provides a method for determining the concentration of the hydroperoxide product.

Materials:

  • Reaction mixture aliquot

  • Acetic acid

  • Saturated sodium iodide (NaI) solution

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution

  • Erlenmeyer flask

Procedure:

  • Accurately weigh a sample of the reaction mixture into an Erlenmeyer flask.

  • Add an excess of acetic acid and a saturated solution of sodium iodide.

  • Swirl the flask and allow it to stand in the dark for 5-10 minutes. The hydroperoxide will oxidize the iodide to iodine, resulting in a dark brown solution.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution becomes pale yellow.

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with sodium thiosulfate until the blue-black color disappears.

  • Record the volume of sodium thiosulfate solution used and calculate the concentration of this compound hydroperoxide.

Protocol 3: Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for monitoring the reaction progress and quantifying the reactant, product, and major byproducts.

Instrumentation and Conditions (Illustrative):

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile/water gradient

  • Detector: UV detector (e.g., at 254 nm)

  • Calibration: As pure this compound hydroperoxide can be difficult to obtain, an indirect calibration method using the concentration determined by iodometric titration can be employed.[7] External standard curves for this compound and other expected byproducts like 1-phenylcyclohexanol can be generated using commercially available standards.[7]

Data Presentation

The following tables summarize the performance of different catalytic systems for the oxidation of this compound.

Table 1: NHPI-Catalyzed Oxidation of this compound with CHBHP as Initiator

EntryCatalyst (mol%)Initiator (mol%)Temp (°C)Conversion (%)Selectivity to CHBHP (%)
1NHPI (0.5)CHBHP (2)100-1102996
2NHPI (0.5)CHBHP (2)100-11032~98
3NHPI (0.5)CHBHP (2)100-1103794

Data adapted from Arends, I. W. C. E., et al. (2002).

Table 2: Effect of NHPI Derivatives on this compound Oxidation

CatalystConversion (%)Selectivity to CHBHP (%)
NHPI25.382.5
Cl₄NHPI35.7795.74

Data reflects the potential for catalyst modification to improve performance.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_analysis Analysis and Work-up A Charge this compound, NHPI, and Initiator into a three-necked flask B Add Internal Standard (Naphthalene) A->B C Purge with Oxygen B->C D Heat to 100-110°C with Stirring C->D E Maintain under Oxygen Atmosphere D->E F Monitor Oxygen Uptake E->F G Take Aliquots for Analysis (HPLC/Titration) F->G H Cool Reaction Mixture G->H I Product Mixture (CHBHP in CHB) H->I catalytic_cycle NHPI N-Hydroxyphthalimide (NHPI) PINO Phthalimide-N-oxyl Radical (PINO) NHPI->PINO Initiation / Oxidation CHBHP This compound Hydroperoxide (ROOH) NHPI->CHBHP R_radical This compound Radical (R.) PINO->R_radical H-atom Abstraction CHB This compound (RH) CHB->R_radical ROO_radical Peroxyl Radical (ROO.) R_radical->ROO_radical + O₂ ROO_radical->PINO Regenerates Catalyst ROO_radical->CHBHP H-atom Abstraction O2 O₂

References

Application Notes and Protocols for Safe Handling and Storage of Cyclohexylbenzene in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety procedures for the handling and storage of Cyclohexylbenzene in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the environment.

Introduction

This compound (also known as Phenylcyclohexane) is a colorless liquid organic compound with the formula C₆H₅C₆H₁₁[1]. It is used as a high boiling point solvent, a penetrant in plastics and adhesives, and in organic synthesis[2][3][4]. While it is a combustible liquid, it will not ignite readily[5][6]. Understanding its properties and associated hazards is essential for its safe use in research and development.

Hazard Identification and Classification

This compound is classified as a combustible liquid[6]. It may be fatal if swallowed and enters the airways[5][6][7]. Repeated exposure may cause skin dryness or cracking[5][6][7]. It is also very toxic to aquatic life with long-lasting effects[2][8][9].

NFPA 704 Rating: [10][11]

  • Health: 1 (Slight hazard)

  • Flammability: 1 (Must be preheated to burn)

  • Instability: 0 (Stable)

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆[1][2][3][4][5][10][11][12]
Molecular Weight 160.26 g/mol [1][10][11][12]
Appearance Clear, colorless liquid[1][2][4][10][12]
Odor Mild, aromatic[3][12]
Boiling Point 239 - 240 °C (462.2 - 464 °F) at 760 mmHg[1][2][4][10]
Melting/Freezing Point 5.0 - 7.3 °C (41 - 45.1 °F)[1][2][4][10]
Flash Point 98 °C (208.4 °F)[2][4][7][10]
Density 0.95 g/cm³ at 25 °C[2][4][10]
Vapor Density 5.5 (Air = 1)[10]
Vapor Pressure 0.03 mmHg[12]
Solubility in Water Insoluble[2][10]
Solubility in Organic Solvents Soluble in alcohol, acetone, benzene, carbon tetrachloride, hexane, and xylene[2][3]

Experimental Protocols

Proper PPE is mandatory when handling this compound to minimize exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[7][10].

  • Skin Protection:

    • Gloves: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber with a minimum layer thickness of 0.4 mm)[6][9][10][11].

    • Clothing: Wear appropriate protective clothing to prevent skin exposure[7][10]. A lab coat is required.

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7][10][13].

  • General Handling:

    • Wash hands thoroughly after handling[10].

    • Use with adequate ventilation[10]. Facilities should be equipped with an eyewash station and a safety shower[7][8][10].

    • Avoid contact with eyes, skin, and clothing[10].

    • Avoid ingestion and inhalation[10].

    • Keep the container tightly closed when not in use[5][9][10].

  • Dispensing and Transferring:

    • Perform all transfers in a well-ventilated area, preferably within a chemical fume hood.

    • Ground and bond containers when transferring material to prevent static discharge.

    • Use appropriate tools (e.g., pipettes, graduated cylinders) to minimize splashing.

  • Storage Conditions:

    • Store in a tightly closed container[5][9][10].

    • Store in a cool, dry, well-ventilated area away from incompatible substances[7][10]. Recommended storage temperature is 15–25 °C[9].

  • Incompatible Materials:

    • Keep away from strong oxidizing agents[5][7][10].

    • Keep away from sources of ignition such as heat, sparks, and open flames[5][6][11].

First Aid Measures:

Exposure RouteFirst Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8][10]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation persists. Wash clothing before reuse.[7][8][10]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[8][10]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Call a physician or poison control center immediately. If vomiting occurs naturally, have the victim lean forward.[5][6][7][8][10]

Fire Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam[5][6][7][8][10][11].

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire[5][6].

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated[5][7][10][11]. Vapors are heavier than air and can spread along the ground[10].

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear[6][7][8][10].

Accidental Release Measures (Spill Cleanup):

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition[14][15][16].

  • Containment: Prevent the spill from entering drains or waterways. Use inert absorbent material like sand, earth, or vermiculite to contain the spill[5][6][7][8][15].

  • Absorption: Absorb the spill with an inert, non-combustible material[7][10][15].

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal[6][7][8][10].

  • Decontamination: Clean the spill area thoroughly with a mild detergent and water[14][16].

  • Disposal: Dispose of the contaminated waste as hazardous waste in accordance with local, regional, and national regulations[2][7][16].

Waste Disposal

Dispose of this compound and any contaminated materials as hazardous waste. All chemical waste should be disposed of in accordance with local, state, and federal regulations[7][17]. Do not dispose of it down the drain[8][16].

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for safely handling and storing this compound in the laboratory.

Cyclohexylbenzene_Safety_Workflow start Start: Receive this compound storage Proper Storage - Cool, dry, well-ventilated - Away from incompatibles - Tightly sealed container start->storage Initial Storage ppe_check Verify PPE - Goggles - Gloves - Lab Coat storage->ppe_check handling Safe Handling - Use in fume hood - Wear appropriate PPE - Grounding/bonding use Laboratory Use handling->use spill Accidental Spill handling->spill Potential Event use->storage Return to Storage waste Waste Collection - Labeled, sealed container use->waste Generate Waste use->spill Potential Event disposal Hazardous Waste Disposal - Follow institutional protocols waste->disposal end End disposal->end spill_response Spill Response Protocol 1. Evacuate & Ventilate 2. Contain 3. Absorb 4. Collect 5. Decontaminate spill->spill_response Initiate spill_response->waste Collect Spill Debris ppe_check->handling Proceed if PPE is correct

Caption: Workflow for safe handling and storage of this compound.

References

Application Notes and Protocols for Cyclohexylbenzene in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexylbenzene (CHB) as a functional additive in lithium-ion battery electrolytes. The primary application of CHB is to enhance the safety of lithium-ion batteries by providing overcharge protection. This document details the mechanism of action, performance data, and detailed experimental protocols for evaluating CHB-containing electrolytes.

Application: Overcharge Protection

This compound is a crucial additive for preventing the thermal runaway and potential explosion of lithium-ion batteries during overcharge events. When the cell voltage exceeds its normal operating window, CHB electrochemically polymerizes on the surface of the cathode. This polymer film is electronically insulating, which impedes the flow of current and effectively shuts down the cell, thus preventing further overcharging and associated safety hazards.[1][2]

Synergistic Effects with Biphenyl (BP)

The efficacy of CHB as an overcharge protection additive is significantly enhanced when used in conjunction with biphenyl (BP).[3][4] This synergistic combination results in a more robust and larger polymeric film formation, expanding the safety window of the battery to higher voltages and currents than what can be achieved with CHB alone.[3][4]

Data Presentation: Performance Metrics

The addition of CHB to the electrolyte can influence the electrochemical performance of the battery. The optimal concentration of CHB is a balance between achieving effective overcharge protection and minimizing negative impacts on battery performance.

CHB Concentration (wt%)Key Performance ObservationsSource(s)
2%Effective in improving 3C/10V overcharge safety in LiMn2O4 cells without harming cycle ability or capacity.[3]
4%Exhibits better electrochemical stability compared to 4% biphenyl.[5]
5% - 7%Considered the proper concentration range for effective overcharge protection without significant detrimental effects on battery performance.[6][6]
> 7%Detrimental to battery performance, leading to decreased electrolyte conductivity and increased self-discharge.[6][6]
Additive CombinationOvercharge Protection PerformanceSource(s)
This compound (CHB) aloneProvides a basic level of overcharge protection.[3][4]
CHB and Biphenyl (BP) MixtureSignificantly expands the safety region up to 12V at 2A in graphite-LiCoO2 cells, a level unattainable with CHB alone.[3][4][3][4]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of CHB-containing electrolytes.

Electrolyte Preparation

Objective: To prepare a lithium-ion battery electrolyte containing a specific concentration of this compound.

Materials:

  • Battery-grade organic carbonate solvents (e.g., ethylene carbonate (EC), dimethyl carbonate (DMC), diethyl carbonate (DEC))

  • Lithium salt (e.g., LiPF6)

  • This compound (CHB), battery grade

  • (Optional) Biphenyl (BP), battery grade

  • Argon-filled glovebox with H2O and O2 levels < 1 ppm

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Procedure:

  • Inside the argon-filled glovebox, prepare the base electrolyte by dissolving the lithium salt in the organic carbonate solvent mixture to the desired molarity (e.g., 1 M LiPF6 in EC:DMC 1:1 v/v).

  • Allow the base electrolyte to stir on a magnetic stirrer until the salt is fully dissolved and the solution is homogeneous.

  • Calculate the required mass of CHB to achieve the desired weight percentage in the final electrolyte solution.

  • Carefully add the calculated amount of CHB to the base electrolyte.

  • If preparing a CHB/BP mixture, calculate and add the required mass of BP.

  • Stir the final electrolyte solution for at least one hour to ensure complete dissolution and homogeneity of the additive(s).

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Coin Cell Assembly

Objective: To assemble a 2032-type coin cell for electrochemical testing of the prepared electrolyte.

Materials:

  • Cathode and anode discs of the desired chemistry

  • Microporous separator (e.g., Celgard 2325)

  • Prepared electrolyte with CHB

  • 2032 coin cell components (casings, spacers, springs)

  • Crimping machine

  • Argon-filled glovebox

Procedure:

  • Dry all electrodes and separators in a vacuum oven at an appropriate temperature before transferring them into the glovebox.

  • Place the cathode in the center of the bottom coin cell casing.

  • Dispense a few drops of the prepared electrolyte onto the cathode surface.

  • Place a separator disc on top of the wetted cathode.

  • Add a few more drops of electrolyte to the separator.

  • Place the anode on top of the separator.

  • Add a spacer and a spring on top of the anode.

  • Carefully place the top casing over the assembly.

  • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

  • Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes and separator with the electrolyte.

Cyclic Voltammetry (CV)

Objective: To determine the electrochemical oxidation potential of CHB and evaluate its polymerization behavior.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode cell setup (Working electrode: e.g., Pt or glassy carbon; Counter electrode: Li foil; Reference electrode: Li foil) or a two-electrode coin cell.

Procedure:

  • Connect the assembled cell to the potentiostat.

  • Set the potential window to a range that covers the expected oxidation of CHB (e.g., 3.0 V to 5.0 V vs. Li/Li+).

  • Set the scan rate (e.g., 0.1 mV/s to 10 mV/s). A slower scan rate is often used to observe the onset of polymerization more clearly.

  • Run the cyclic voltammetry experiment for a specified number of cycles.

  • Analyze the resulting voltammogram for an oxidation peak corresponding to the electropolymerization of CHB.

Galvanostatic Cycling

Objective: To evaluate the cycling performance and coulombic efficiency of cells containing the CHB additive.

Apparatus:

  • Battery cycling system

Procedure:

  • Place the assembled coin cells in the battery cycler.

  • Set the desired C-rate for charging and discharging (e.g., C/10 for formation cycles, followed by higher rates for performance testing).

  • Define the voltage window for normal cycling (e.g., 3.0 V to 4.2 V for a standard graphite/LiCoO2 cell).

  • Program the cycling protocol, including the number of cycles.

  • Monitor the charge/discharge capacity, coulombic efficiency, and capacity retention over the cycles.

Overcharge Testing

Objective: To assess the effectiveness of CHB as an overcharge protection additive.

Apparatus:

  • Battery cycling system with a high voltage limit capability.

Procedure:

  • After formation cycles and some standard cycling, subject the cell to an overcharge condition.

  • Set a constant charging current (e.g., 1C rate).

  • Set a high upper voltage limit (e.g., 10V or 12V) to observe the overcharge protection mechanism.

  • Monitor the cell voltage and temperature during the overcharge test.

  • A successful overcharge protection event is characterized by a sharp increase in cell voltage to the upper limit once the CHB polymerization is complete, or a stabilization of the voltage at the polymerization potential, followed by a shutdown of the current flow.

Thermal Stability Analysis (DSC/TGA)

Objective: To evaluate the thermal stability of the electrolyte containing CHB.

Apparatus:

  • Differential Scanning Calorimeter (DSC) or Thermogravimetric Analyzer (TGA)

Procedure:

  • Inside an inert atmosphere glovebox, hermetically seal a small amount of the electrolyte (typically 5-10 mg) in an aluminum DSC pan.

  • Place the sample pan and a reference pan in the DSC/TGA instrument.

  • Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a specified temperature range (e.g., room temperature to 300 °C).

  • Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

  • Analyze the data to identify the onset temperature of exothermic reactions or significant mass loss, which indicates the thermal decomposition of the electrolyte.

Visualizations

Overcharge_Protection_Mechanism Overcharge Overcharge Condition (Voltage > 4.2V) CHB_Oxidation Electrochemical Oxidation of this compound (CHB) at Cathode Surface Overcharge->CHB_Oxidation Polymerization Formation of Insulating Polymer Film CHB_Oxidation->Polymerization Current_Block Current Flow Blocked Polymerization->Current_Block Shutdown Cell Shutdown (Overcharge Prevented) Current_Block->Shutdown

Caption: Overcharge protection mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Analysis Electrolyte_Prep Electrolyte Preparation (with CHB/BP) Cell_Assembly Coin Cell Assembly Electrolyte_Prep->Cell_Assembly Thermal_Analysis Thermal Stability (DSC/TGA) Electrolyte_Prep->Thermal_Analysis CV Cyclic Voltammetry (CV) Cell_Assembly->CV GC Galvanostatic Cycling Cell_Assembly->GC Performance_Analysis Performance Data Analysis CV->Performance_Analysis OT Overcharge Testing GC->OT OT->Performance_Analysis Thermal_Analysis->Performance_Analysis

Caption: Experimental workflow for evaluating CHB in electrolytes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclohexylbenzene Yield in Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of cyclohexylbenzene in Friedel-Crafts alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the Friedel-Crafts alkylation of benzene with cyclohexene?

The Friedel-Crafts alkylation of benzene with cyclohexene is an electrophilic aromatic substitution reaction. A strong acid catalyst, typically a Lewis acid like aluminum chloride or a Brønsted acid like sulfuric acid, is used to protonate cyclohexene, forming a cyclohexyl carbocation. This carbocation then acts as an electrophile and attacks the electron-rich benzene ring, leading to the formation of this compound.[1]

Q2: What are the most common catalysts used for this reaction, and how do they compare?

Several types of catalysts can be used for the synthesis of this compound. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and operating conditions.

  • Brønsted Acids (e.g., Sulfuric Acid, Hydrofluoric Acid): These are traditional catalysts for this reaction. Sulfuric acid is commonly used in laboratory-scale syntheses.[2][3]

  • Lewis Acids (e.g., Aluminum Chloride): Lewis acids are also effective catalysts for Friedel-Crafts alkylation.[4]

  • Solid Acid Catalysts (e.g., Zeolites): Modern industrial processes often utilize solid acid catalysts like zeolites (e.g., MCM-22 family) due to their shape selectivity, which can minimize the formation of bulky byproducts.[5][6]

  • Bifunctional Catalysts (e.g., Pd/Hβ, Ni-Cu/Hβ): In a process called hydroalkylation, a bifunctional catalyst containing a hydrogenation metal (like palladium or nickel) and an acidic support (like a zeolite) is used. In this one-pot synthesis, benzene is partially hydrogenated to cyclohexene, which then alkylates another benzene molecule.[7][8]

Q3: What are the primary side products in the synthesis of this compound, and how can their formation be minimized?

The most common side product is dithis compound , formed from the further alkylation of the this compound product.[2] Other potential byproducts include polycyclohexylbenzenes.[5]

To minimize the formation of these side products, a high molar ratio of benzene to cyclohexene should be used. This increases the statistical probability of the cyclohexyl carbocation reacting with a benzene molecule rather than the already-formed this compound.[9]

Q4: What is the optimal temperature for the synthesis of this compound?

The optimal reaction temperature depends on the catalyst used.

  • When using concentrated sulfuric acid, the reaction is typically carried out at a low temperature, between 5°C and 10°C , to control the exothermic reaction and minimize side reactions.[2]

  • For hydroalkylation over a Pd/Hβ binary catalyst, a higher temperature of 200°C has been reported to give good selectivity.[8]

  • With a Ni-Cu/Hβ catalyst, a reaction temperature of 210°C resulted in high conversion and selectivity.[7]

  • Liquid-phase alkylation using a FAU structure molecular sieve catalyst is typically performed at temperatures between 80-250°C .[10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Catalyst Inactivity: The catalyst may be old, hydrated, or of poor quality. 2. Insufficient Catalyst: The amount of catalyst may not be sufficient to drive the reaction. 3. Low Reaction Temperature: The temperature may be too low for the specific catalyst being used. 4. Poor Mixing: Inefficient stirring can lead to localized high concentrations and side reactions.1. Use a fresh, anhydrous catalyst. 2. Increase the catalyst loading. For sulfuric acid, a significant amount is used.[2] 3. Optimize the reaction temperature based on the catalyst system. Some modern catalysts require higher temperatures.[8][11] 4. Ensure vigorous and efficient stirring throughout the reaction.[12]
High Yield of Dithis compound and Polyalkylated Products 1. Low Benzene to Cyclohexene Ratio: An insufficient excess of benzene allows the product to compete with benzene for the electrophile. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long can favor the formation of polyalkylated products.1. Use a large molar excess of benzene. A benzene to cyclohexene molar ratio of 3:1 is a good starting point.[2] For some processes, this ratio can be as high as 25:1.[10] 2. Monitor the reaction progress and stop it once the desired level of conversion is reached.
Formation of Colored Impurities 1. High Reaction Temperature: Excessive temperatures can lead to charring and the formation of polymeric byproducts. 2. Reaction with Impurities: Impurities in the starting materials or solvent can lead to colored byproducts.1. Maintain the recommended reaction temperature. Use an ice bath to control the temperature if necessary, especially with strong acid catalysts.[2] 2. Use freshly distilled and pure benzene and cyclohexene.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystBenzene Conversion (%)This compound Selectivity (%)Reaction Temperature (°C)Hydrogen Pressure (MPa)Reference
Pd/Hβ24.388.02002.5[8]
Ni-Cu/Hβ57.7471.382102.0[7]
Molecular Sieve67.647.82002.5[11]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Benzene: 468 g (530 ml, 6 moles)

  • Cyclohexene: 164 g (203 ml, 2 moles)

  • Concentrated Sulfuric Acid (sp. gr. 1.84): 92 g (50 ml)

  • Anhydrous Calcium Chloride

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place the benzene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • With continuous stirring, add the cyclohexene dropwise over a period of one and a half hours, maintaining the internal temperature between 5° and 10°C.

  • After the addition is complete, continue stirring for an additional hour.

  • Separate the upper hydrocarbon layer and cool it in an ice bath.

  • Wash the hydrocarbon layer with four 50 ml portions of cold concentrated sulfuric acid.

  • Subsequently, wash the organic layer twice with warm water (50°C), twice with a 3% sodium hydroxide solution, and finally twice with pure water.

  • Dry the crude this compound over anhydrous calcium chloride.

  • Purify the product by fractional distillation, collecting the fraction that boils between 238-243°C.

Note: The residue from the distillation may contain 1,4-dithis compound, which can be isolated by filtration and crystallization from acetone.[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine Benzene and Sulfuric Acid in a Flask cool Cool Mixture in Ice Bath start->cool add_cyclohexene Add Cyclohexene Dropwise (5-10°C) cool->add_cyclohexene stir Stir for 1 Hour add_cyclohexene->stir separate Separate Hydrocarbon Layer stir->separate wash_acid Wash with Cold Conc. H₂SO₄ separate->wash_acid wash_base Wash with H₂O and NaOH Solution wash_acid->wash_base dry Dry with Anhydrous CaCl₂ wash_base->dry distill Fractional Distillation dry->distill product Collect this compound (238-243°C) distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low this compound Yield? catalyst_inactive Is the catalyst fresh and anhydrous? start->catalyst_inactive Yes catalyst_amount Is the catalyst loading sufficient? catalyst_inactive->catalyst_amount Yes sol_catalyst_fresh Use fresh, anhydrous catalyst. catalyst_inactive->sol_catalyst_fresh No sol_catalyst_amount Increase catalyst amount. catalyst_amount->sol_catalyst_amount No temp Is the reaction temperature optimal? catalyst_amount->temp Yes end_node Yield Optimized sol_catalyst_fresh->end_node sol_catalyst_amount->end_node ratio Is the Benzene:Cyclohexene ratio high enough? temp->ratio Yes sol_temp Adjust temperature based on catalyst. temp->sol_temp No sol_ratio Increase molar excess of benzene. ratio->sol_ratio No ratio->end_node Yes sol_temp->end_node sol_ratio->end_node

Caption: Troubleshooting logic for low this compound yield.

References

minimizing polyalkylation byproducts in Cyclohexylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing polyalkylation byproducts during the synthesis of cyclohexylbenzene.

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis, and why does it occur?

A1: Polyalkylation is a common side reaction in the Friedel-Crafts alkylation of benzene with cyclohexene or a cyclohexyl halide, where more than one cyclohexyl group is attached to the benzene ring, leading to the formation of dithis compound, trithis compound, and other higher molecular weight byproducts.[1][2] This occurs because the initial product, this compound, is an activated aromatic compound. The cyclohexyl group is an electron-donating group, which makes the monoalkylated benzene ring more nucleophilic and thus more reactive than the starting benzene molecule.[2] This increased reactivity makes it susceptible to further alkylation by the electrophile present in the reaction mixture.[2][3]

Q2: What are the primary methods for synthesizing this compound, and which is most prone to polyalkylation?

A2: The two primary methods for synthesizing this compound are:

  • Friedel-Crafts Alkylation: This involves the acid-catalyzed reaction of benzene with an alkylating agent like cyclohexene or a cyclohexyl halide.[4][5] This method is highly susceptible to polyalkylation.

  • Hydroalkylation of Benzene: This process involves the reaction of benzene with hydrogen over a bifunctional catalyst.[6][7] Benzene is partially hydrogenated to cyclohexene, which then alkylates another benzene molecule in situ.[7] While generally more selective, polyalkylation can still occur.[6]

Q3: How can I minimize the formation of polythis compound byproducts?

A3: Several strategies can be employed to minimize polyalkylation:

  • Use a Large Excess of Benzene: This is the most effective method. By increasing the molar ratio of benzene to the alkylating agent, the probability of the electrophile reacting with an unreacted benzene molecule, rather than the more reactive this compound, is statistically increased.[2][8]

  • Control Reaction Stoichiometry: Careful control of the molar ratio of reactants is crucial to favor monoalkylation.

  • Optimize Reaction Conditions: Lowering the reaction temperature can reduce the rate of the subsequent alkylation reactions.[2] The choice of a less active catalyst can also help in controlling the reaction's selectivity.[2]

  • Catalyst Selection: The use of specific catalysts, such as certain zeolites like those from the MCM-22 family, has been shown to improve selectivity towards this compound.[7][9]

Q4: Are there alternative synthesis strategies to completely avoid polyalkylation?

A4: While not a direct synthesis of this compound, a multi-step approach involving Friedel-Crafts acylation followed by reduction can circumvent the issue of polyalkylation. The acyl group introduced during acylation is deactivating, which prevents further substitution on the aromatic ring.[2] The resulting ketone can then be reduced to the desired alkyl group. However, for this compound specifically, this would involve a more complex starting acylating agent. The primary and most direct methods focus on optimizing the alkylation reaction itself.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of dithis compound and other polyalkylated byproducts The molar ratio of benzene to the alkylating agent is too low.Increase the molar excess of benzene. A ratio of 5:1 or higher is often recommended.[8]
The reaction temperature is too high, promoting further alkylation.Lower the reaction temperature. For Friedel-Crafts alkylation with AlCl₃, maintaining a temperature between 0-10°C is advisable.[10]
The catalyst is too active or used in excess.Consider using a less reactive Lewis acid catalyst or reducing the amount of catalyst.
Low conversion of benzene Insufficient catalyst activity (e.g., moisture contamination).Ensure the use of an anhydrous catalyst and dry solvent.[8]
Inadequate reaction time.Increase the reaction time and monitor the reaction progress using techniques like GC or TLC.[8]
Low reaction temperature.While low temperatures reduce polyalkylation, they can also decrease the reaction rate. Optimize the temperature to balance selectivity and conversion.
Formation of undesired byproducts like cyclohexane This is more common in the hydroalkylation process.Optimize the balance between the metal (hydrogenation) and acid (alkylation) functions of the catalyst. Adjusting hydrogen pressure and temperature can also influence selectivity.[6]
Dark, tarry reaction mixture Polymerization and other side reactions, often due to high temperatures or a highly active catalyst.Lower the reaction temperature and add the alkylating agent slowly to control any exotherm.[8] Consider using a less reactive catalyst.

Data Presentation: Impact of Reaction Conditions on Selectivity

The following table summarizes data from various studies on this compound synthesis, highlighting the effect of different catalysts and conditions on product distribution.

Catalyst Reaction Temperature (°C) Hydrogen Pressure (MPa) Benzene Conversion (%) This compound Selectivity (%) Dithis compound Selectivity (%) Reference
Pd/Hβ2002.524.388.0Not specified[6]
Pd/Hβ1902.538.472.816.5[6]
Ni/Ni PS/HY2002.567.647.8Not specified[11]
Pd@HPW@USY2004.0Not specified (Yield: 47.3%)73.8Not specified[12]

Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of Benzene with Cyclohexene using Sulfuric Acid

This protocol is based on a literature procedure for the synthesis of this compound.[10]

Materials:

  • Benzene (anhydrous)

  • Cyclohexene (freshly distilled)

  • Concentrated sulfuric acid (98%)

  • Anhydrous calcium chloride

  • Sodium hydroxide solution (3%)

  • Ice bath

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

Procedure:

  • In the three-necked flask, combine 6 moles of benzene and 50 mL of concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • With vigorous stirring, add 2 moles of cyclohexene dropwise via the dropping funnel over a period of 1.5 hours, maintaining the internal temperature between 5°C and 10°C.[10]

  • After the addition is complete, continue stirring for an additional hour.

  • Separate the hydrocarbon layer and wash it with four 50 mL portions of cold, concentrated sulfuric acid.

  • Wash the organic layer twice with warm water, twice with 3% sodium hydroxide solution, and finally twice with pure water.

  • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at 238-243°C.[10]

Protocol 2: Hydroalkylation of Benzene over a Bifunctional Catalyst

This is a general procedure based on typical conditions reported for hydroalkylation reactions.[6][7]

Materials:

  • Benzene (anhydrous)

  • Bifunctional catalyst (e.g., Pd supported on a zeolite like Hβ)

  • High-pressure autoclave reactor equipped with a stirrer and temperature and pressure controls

  • Hydrogen gas

Procedure:

  • Charge the autoclave with benzene and the bifunctional catalyst (e.g., 4% of the total liquid weight).[6]

  • Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.5 MPa).[6]

  • Heat the reactor to the target temperature (e.g., 190-200°C) while stirring.[6]

  • Maintain the reaction conditions for a set duration (e.g., 3 hours).[6]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Recover the liquid product and separate the catalyst by filtration.

  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of benzene and the selectivity for this compound and byproducts.

Visualizations

Polyalkylation_Pathway Benzene Benzene CHB This compound (Desired Product) Benzene->CHB + Cyclohexyl Carbocation Cyclohexene Cyclohexene Carbocation Cyclohexyl Carbocation Cyclohexene->Carbocation + H+ (Catalyst) Carbocation->CHB DCHB Dithis compound (Polyalkylation Byproduct) Carbocation->DCHB CHB->DCHB + Cyclohexyl Carbocation (Undesired Reaction)

Caption: Reaction pathway for this compound synthesis and polyalkylation.

Troubleshooting_Workflow start Start: High Polyalkylation check_ratio Is Benzene:Cyclohexene ratio > 5:1? start->check_ratio increase_ratio Increase Benzene Excess check_ratio->increase_ratio No check_temp Is Reaction Temperature Low (e.g., 0-10°C)? check_ratio->check_temp Yes increase_ratio->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_catalyst Consider a Less Active Catalyst check_temp->check_catalyst Yes lower_temp->check_catalyst end End: Minimized Polyalkylation check_catalyst->end

Caption: Troubleshooting workflow for minimizing polyalkylation.

References

Technical Support Center: Catalyst Deactivation in Industrial Cyclohexylbenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the industrial production of cyclohexylbenzene.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to catalyst deactivation.

Issue 1: Gradual decrease in cyclohexene conversion and this compound selectivity.

Possible Causes:

  • Coke Formation: The deposition of carbonaceous materials (coke) on the catalyst surface is a primary cause of deactivation for zeolite catalysts. This blocks active sites and pores, hindering reactant access and product diffusion.

  • Poisoning: Impurities in the benzene or cyclohexene feed, such as sulfur compounds, nitrogen compounds, or oxygenates, can strongly adsorb to the active sites of the catalyst, rendering them inactive.[1][2]

  • Changes in Catalyst Acidity: For zeolite catalysts, a loss of acid sites, for instance through dealumination, can lead to reduced activity.

Troubleshooting Workflow:

start Decrease in Conversion/ Selectivity Observed feed_analysis Analyze Feedstock for Impurities (GC-MS, Elemental Analysis) start->feed_analysis catalyst_characterization Characterize Spent Catalyst start->catalyst_characterization poisoning_identified Poisoning Identified feed_analysis->poisoning_identified coke_analysis Coke Content Analysis (TGA) catalyst_characterization->coke_analysis acidity_analysis Acidity Measurement (NH3-TPD) catalyst_characterization->acidity_analysis surface_analysis Surface Area & Pore Volume (N2 Adsorption) catalyst_characterization->surface_analysis coking_identified High Coke Content Identified coke_analysis->coking_identified acidity_loss_identified Loss of Acidity Identified acidity_analysis->acidity_loss_identified pore_blockage_identified Pore Blockage Identified surface_analysis->pore_blockage_identified feed_purification Implement Feed Purification (e.g., Guard Beds) poisoning_identified->feed_purification regeneration Perform Catalyst Regeneration (Calcination) coking_identified->regeneration optimize_conditions Optimize Reaction Conditions (Temp, Pressure, WHSV) coking_identified->optimize_conditions catalyst_replacement Consider Catalyst Replacement/ Modification acidity_loss_identified->catalyst_replacement pore_blockage_identified->regeneration feed_purification->start Monitor Performance regeneration->start Monitor Performance optimize_conditions->start Monitor Performance catalyst_replacement->start Monitor Performance

Caption: Troubleshooting workflow for decreased catalyst performance.

Issue 2: Rapid or sudden catalyst deactivation.

Possible Causes:

  • Feed Contamination: A sudden introduction of a high concentration of poisons into the feed stream can lead to rapid deactivation.

  • Thermal Runaway: Localized hotspots in the reactor can cause rapid coking or structural damage to the catalyst.

  • Mechanical Failure: Attrition or crushing of the catalyst particles can lead to increased pressure drop and channeling, reducing catalyst efficiency.

Troubleshooting Steps:

  • Immediate Feed Analysis: Obtain a sample of the current feed and analyze it for unexpected impurities.

  • Reactor Temperature Profile: Check the temperature readings across the catalyst bed for any abnormalities or hotspots.

  • Pressure Drop Monitoring: Analyze the pressure drop across the reactor. A sudden increase can indicate catalyst bed plugging or particle attrition.

  • Visual Inspection: If possible and safe, visually inspect the catalyst (after shutdown) for signs of coking, discoloration, or physical damage.

Frequently Asked Questions (FAQs)

Q1: What are the main mechanisms of catalyst deactivation in this compound production?

A1: The primary deactivation mechanisms are:

  • Coking/Fouling: Deposition of heavy organic compounds on the catalyst surface and within its pores.[3]

  • Poisoning: Irreversible chemisorption of impurities from the feed on the active sites.[3]

  • Thermal Degradation (Sintering): Agglomeration of metal particles (in bifunctional catalysts) or structural changes in the support (e.g., zeolites) at high temperatures, leading to a loss of active surface area.[4]

  • Mechanical Failure: Physical breakdown of the catalyst particles due to abrasion or crushing.[4]

Deactivation Catalyst Deactivation Coking Coking/Fouling Deactivation->Coking Poisoning Poisoning Deactivation->Poisoning Thermal Thermal Degradation Deactivation->Thermal Mechanical Mechanical Failure Deactivation->Mechanical

Caption: Main mechanisms of catalyst deactivation.

Q2: How can I determine the cause of my catalyst's deactivation?

A2: A combination of analytical techniques is typically required:

  • Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst.[5]

  • Temperature Programmed Desorption (TPD) with Ammonia (NH3-TPD): To measure the acidity of the catalyst and identify any loss of acid sites.[6][7]

  • N2 Adsorption-Desorption (BET Analysis): To determine the surface area and pore volume of the catalyst, which can be affected by coking and sintering.[8][9]

  • X-ray Diffraction (XRD): To assess the crystalline structure of the catalyst and detect changes due to thermal degradation.

  • Transmission Electron Microscopy (TEM): To visualize the catalyst morphology and identify particle agglomeration (sintering).

  • Gas Chromatography-Mass Spectrometry (GC-MS) of the feed: To identify potential poisons.

Q3: What are the common methods for regenerating a deactivated catalyst?

A3: The most common regeneration method for catalysts deactivated by coking is calcination . This involves a controlled burnout of the coke in the presence of a dilute oxygen stream at elevated temperatures.[10] For catalysts deactivated by poisoning, regeneration can be more challenging and may involve washing with specific solvents or chemical treatments, though this is often less effective.[11]

Q4: Can catalyst deactivation be prevented or minimized?

A4: Yes, several strategies can be employed:

  • Feedstock Purification: Removing poisons and coke precursors from the benzene and cyclohexene feeds is crucial. This can be achieved using guard beds.

  • Optimization of Reaction Conditions: Operating at lower temperatures can reduce the rate of coking. Adjusting the benzene to cyclohexene ratio can also impact catalyst stability.

  • Catalyst Design: Using catalysts with hierarchical pore structures can improve resistance to deactivation by facilitating the diffusion of larger molecules. Modifying the acidity of zeolite catalysts can also help to suppress side reactions that lead to coke formation.

Data Presentation

Table 1: Comparison of Catalyst Performance and Stability in this compound Synthesis

CatalystBenzene Conversion (%)This compound Selectivity (%)Time on Stream (h)Reference
Pd/Hβ24.388.03[12][13]
0.2% Ru/Hβ54.6974.31280[12][14]
Ni-Cu/Hβ57.7471.381[15]
Delaminated MWW99.995.41000[16]
USY-HPW>99~89Reusable (8 runs)[16]

Experimental Protocols

Protocol 1: Determination of Coke Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of carbonaceous deposits (coke) on a spent catalyst.

Methodology:

  • Sample Preparation: A known weight (typically 10-20 mg) of the dried, spent catalyst is placed in a TGA crucible.[17]

  • Drying/Desorption: The sample is heated under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to remove adsorbed water and volatile organics (e.g., 150-300°C) and held at this temperature until a stable weight is achieved.[5]

  • Coke Combustion: The gas is switched to an oxidizing atmosphere (e.g., air or a mixture of O2 in N2). The temperature is then ramped at a controlled rate (e.g., 10°C/min) to a final temperature where all coke is combusted (typically 600-800°C).[18]

  • Data Analysis: The weight loss during the combustion step corresponds to the amount of coke on the catalyst. This is typically expressed as a weight percentage of the initial catalyst weight.[5]

Protocol 2: Catalyst Acidity Measurement by Ammonia Temperature-Programmed Desorption (NH3-TPD)

Objective: To determine the total number and strength of acid sites on a fresh or spent catalyst.

Methodology:

  • Sample Pretreatment: A known weight of the catalyst is placed in the TPD reactor and pretreated by heating under an inert gas flow (e.g., He or N2) to a high temperature (e.g., 500-550°C) to remove any adsorbed species.[19]

  • Ammonia Adsorption: The catalyst is cooled to a lower temperature (e.g., 100-150°C), and a gas mixture containing ammonia is passed over the sample until saturation is reached.

  • Physisorbed Ammonia Removal: The system is purged with an inert gas at the adsorption temperature to remove any weakly (physisorbed) ammonia.

  • Temperature-Programmed Desorption: The temperature of the catalyst is increased linearly over time while maintaining the inert gas flow. A detector (typically a thermal conductivity detector or a mass spectrometer) measures the concentration of ammonia desorbing from the catalyst as a function of temperature.[6][7]

  • Data Analysis: The TPD profile shows peaks corresponding to the desorption of ammonia from acid sites of different strengths. The area under the peaks is proportional to the number of acid sites.[6][20]

Protocol 3: Surface Area and Pore Volume Determination by N2 Adsorption-Desorption

Objective: To measure the specific surface area (BET method) and pore size distribution of the catalyst.

Methodology:

  • Sample Degassing: A known weight of the catalyst is degassed under vacuum at an elevated temperature to remove adsorbed contaminants from the surface.[8]

  • Adsorption Isotherm: The sample is cooled to liquid nitrogen temperature (77 K), and nitrogen gas is introduced into the sample tube at a series of controlled pressures. The amount of nitrogen adsorbed at each pressure is measured.[9][21]

  • Desorption Isotherm: The pressure is then systematically reduced, and the amount of nitrogen desorbed is measured at each step.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35) to calculate the specific surface area.[21]

    • Pore Size Distribution: The Barrett-Joyner-Halenda (BJH) method or other models can be applied to the desorption branch of the isotherm to determine the pore size distribution.

References

Technical Support Center: Separation and Purification of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for the separation of cyclohexylbenzene from unreacted benzene and associated byproducts generated during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities and byproducts in a crude this compound reaction mixture?

A1: Following the synthesis of this compound (CHB), typically via the alkylation of benzene with cyclohexene or through benzene hydroalkylation, the crude product mixture commonly contains several impurities. These include unreacted starting materials, primarily excess benzene, and various byproducts. The most significant byproducts are poly-substituted species like dicyclohexylbenzenes (DCHB) and tricyclohexylbenzenes.[1][2] In processes involving the hydroalkylation of benzene, cyclohexane and methyl cyclopentane are also common byproducts.[3]

Q2: What is the primary industrial and laboratory method for separating this compound from unreacted benzene?

A2: The primary method for separating this compound from unreacted benzene is fractional distillation .[3][4][5] This technique is effective due to the significant difference in the boiling points of the components. Benzene has a much lower boiling point than this compound and will distill first, allowing for its removal and recovery.[4][5][6] The remaining mixture is then distilled, often under vacuum, to isolate the pure this compound product.[3]

Q3: How are high-boiling byproducts like dithis compound (DCHB) removed?

A3: High-boiling byproducts such as dithis compound are separated from this compound during fractional distillation. After the lower-boiling components like benzene are removed, the temperature is raised to distill the this compound product. The DCHB and other polyalkylated species remain in the distillation residue as "heavies" due to their significantly higher boiling points.[6] In some industrial processes, this DCHB-rich stream can be isolated and reacted with additional benzene in a separate transalkylation step to produce more of the desired this compound product.[2]

Q4: What are the boiling points of the key components involved in the separation?

A4: The effectiveness of fractional distillation relies on the differences in boiling points. The table below summarizes the atmospheric boiling points for the main components.

ComponentChemical FormulaBoiling Point (°C)Boiling Point (K)
BenzeneC₆H₆80.1353.2
CyclohexaneC₆H₁₂80.7353.8
This compound C₁₂H₁₆ 239 512
1,4-Dithis compoundC₁₈H₂₆364637

Note: Data compiled from various chemical data sources. Cyclohexane is included as it is a common byproduct with a boiling point very close to benzene, posing a separation challenge.[3][7]

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of the final product should be confirmed using analytical techniques. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for separating and quantifying volatile components, making them ideal for assessing the purity of this compound and detecting trace impurities.[8] For structural confirmation and purity assessment, especially in drug development, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful methods.[9][10]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation of Benzene and Cyclohexane
  • Problem: My initial distillation cut, intended to be pure benzene, is contaminated with cyclohexane.

  • Cause: Benzene and cyclohexane have very similar boiling points (80.1°C and 80.7°C, respectively) and can form an azeotrope, making them extremely difficult to separate by conventional distillation alone.[3][7][11]

  • Solutions:

    • High-Efficiency Column: Use a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) and maintain a high reflux ratio to improve separation efficiency.[6]

    • Extractive Distillation: For industrial or large-scale separations, extractive distillation is the preferred method. This involves introducing a high-boiling solvent (an "entrainer" such as sulfolane) that alters the relative volatilities of benzene and cyclohexane, allowing for their separation.[7]

    • Chemical Treatment (for removing trace benzene from cyclohexane): If the goal is highly pure cyclohexane, trace benzene can be removed by treating the mixture with nitrating acid, which converts benzene to nitrobenzene, followed by washing and distillation.[12]

Issue 2: Inefficient Separation During Fractional Distillation
  • Problem: The collected this compound fraction is contaminated with either lower-boiling (benzene) or higher-boiling (DCHB) components.

  • Cause: This can be due to several factors including an inefficient distillation column, an excessively fast distillation rate, or improper temperature control.

  • Solutions:

    • Slow the Distillation Rate: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.

    • Improve Column Insulation: Wrap the distillation column with glass wool or aluminum foil to prevent heat loss and maintain a proper temperature gradient.

    • Check Thermometer Placement: Ensure the thermometer bulb is positioned correctly—just below the sidearm leading to the condenser—to accurately measure the temperature of the vapor that is distilling.

    • Use a Fractionating Column: If not already in use, employ a column with a higher surface area, such as a Vigreux, packed, or spinning band column, to increase separation efficiency.[6]

Issue 3: Product "Oiling Out" During Fractional Freezing/Recrystallization
  • Problem: When attempting to purify this compound by fractional freezing or when recrystallizing byproducts like 1,4-dithis compound from the residue, the product separates as an oil instead of forming crystals.

  • Cause: "Oiling out" occurs when a compound separates from a solution above its melting point.[13] This can be caused by using a solvent with too high a boiling point, cooling the solution too rapidly, or the presence of significant impurities that depress the melting point.[13]

  • Solutions:

    • Slow Cooling: Allow the solution to cool slowly to room temperature before any further cooling in an ice bath. This provides time for crystal nucleation.[14]

    • Add a Seed Crystal: Introduce a small crystal of the pure compound to the cooled solution to initiate crystallization.[13]

    • Increase Solvent Volume: Add more solvent to reduce the concentration of impurities and lower the saturation point.[13]

    • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.[13]

Experimental Protocols

Protocol 1: Laboratory-Scale Purification of this compound by Fractional Distillation

This protocol is based on standard laboratory procedures for separating a mixture of benzene, this compound, and dithis compound.[6]

  • Initial Workup: After synthesis, the crude hydrocarbon layer is separated from the catalyst (e.g., sulfuric acid). It should be washed sequentially with water, a dilute sodium hydroxide solution (e.g., 3-5%), and finally with water again until the aqueous layer is neutral. This removes acidic residues.[5][6]

  • Drying: Dry the washed hydrocarbon mixture over an anhydrous drying agent like calcium chloride or magnesium sulfate. Let it stand, then decant or filter to remove the drying agent.[6]

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30-cm Vigreux column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • First Fraction (Benzene Removal): Heat the flask gently using a heating mantle. Slowly collect the first fraction, which will be unreacted benzene, at its boiling point of approximately 80°C.[6]

  • Intermediate Fraction: After all the benzene has distilled, the temperature in the distillation head will drop before rising again. There may be a small intermediate fraction that should be collected separately.

  • Second Fraction (this compound): Increase the heating mantle temperature. Collect the main product fraction of this compound at its boiling point, typically in the range of 238–243°C.[6]

  • Residue: Stop the distillation once the temperature begins to rise significantly above the boiling point of this compound or when only a small volume of dark liquid remains. The residue in the flask will contain higher-boiling byproducts like 1,4-dithis compound.[6]

  • Purity Analysis: Analyze the collected this compound fraction using GC-MS to confirm its purity.

Protocol 2: Purity Analysis by Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the purified this compound sample in a volatile solvent like dichloromethane or hexane. Also, prepare standard solutions of known concentrations for benzene, cyclohexane, and this compound for calibration.

  • Instrument Setup: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., SE-30 or HP-5MS).[8]

  • Method Parameters (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 15°C/min.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The components will separate based on their boiling points and interaction with the column. Benzene and cyclohexane will elute first, followed by this compound.

  • Quantification: Determine the purity by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Separation_Workflow crude Crude Reaction Mixture (CHB, Benzene, DCHB, etc.) wash Aqueous Wash (Acid Removal) crude->wash distill Fractional Distillation wash->distill waste Aqueous Waste wash->waste benzene Recovered Benzene (for recycle) distill->benzene Low BP Fraction chb Pure this compound (Product) distill->chb Product Fraction heavies High-Boiling Residue (DCHB, etc.) distill->heavies Residue

Caption: General workflow for the separation of this compound.

Distillation_Troubleshooting start Poor Separation in Distillation? check_rate Is Distillation Rate Too Fast? start->check_rate Yes slow_down Action: Reduce Heating Rate check_rate->slow_down Yes check_column Is Column Insulated & Efficient? check_rate->check_column No insulate Action: Insulate Column Use High-Efficiency Column check_column->insulate No check_azeotrope Separating Benzene/ Cyclohexane? check_column->check_azeotrope Yes extractive Solution: Consider Extractive Distillation check_azeotrope->extractive Yes ok Standard Procedure OK check_azeotrope->ok No

Caption: Troubleshooting logic for fractional distillation issues.

Synthesis_Purification_Pathway benzene Benzene reaction Alkylation Reaction (Acid Catalyst) benzene->reaction cyclohexene Cyclohexene cyclohexene->reaction crude Crude Product reaction->crude purification Purification Steps (Wash, Distillation) crude->purification product Pure this compound purification->product byproducts Byproducts (DCHB, Benzene) purification->byproducts

References

Technical Support Center: Purification of Crude Cyclohexylbenzene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals purifying crude cyclohexylbenzene via fractional distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is fractional distillation necessary to purify this compound?

Fractional distillation is employed to separate components of a liquid mixture that have close boiling points (a difference of less than 70-100°C).[1][2] Crude this compound often contains unreacted starting materials like benzene and cyclohexene, or byproducts such as dithis compound, whose boiling points are distinct but may require the efficiency of a fractionating column for effective separation.

Q2: What are the expected boiling points for the fractions?

The primary fractions to be collected are unreacted benzene (if present), followed by the purified this compound. The boiling point of this compound is approximately 239-240°C at atmospheric pressure.[3]

Q3: My distillation is running very slowly, or no distillate is being collected. What should I do?

This is a common issue that can be caused by several factors:

  • Insufficient Heating: The heating mantle or oil bath may not be set to a high enough temperature to cause the vapors to reach the condenser.[1] Gradually increase the temperature.

  • Poor Insulation: The fractionating column may be losing too much heat to the surrounding environment, causing the vapor to condense and fall back into the distilling flask before reaching the condenser. To remedy this, you can wrap the column with glass wool or aluminum foil.[1][4]

  • Improper Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled.[1]

Q4: The temperature reading on my thermometer is fluctuating wildly. What does this mean?

Temperature fluctuations often indicate an uneven heating rate or that the distillation of a particular component is complete and the vapor of a higher-boiling point component is starting to enter the column. If the temperature drops significantly, it usually means that one fraction has finished distilling.[1] Ensure your heating source is providing steady and even heat. Using a sand bath or oil bath with a heating mantle can help moderate the temperature more effectively than a heating mantle alone.[5]

Q5: What is "flooding" in the context of a distillation column, and how can I fix it?

Flooding occurs when an excessive amount of vapor causes liquid to be pushed up the column, rather than allowing it to flow back down. This prevents the necessary vapor-liquid equilibrium for separation. If you observe a large pool or "river" of liquid in the column, you should reduce the heating rate to allow the liquid to drain back into the distilling flask, and then resume heating at a gentler pace.[4]

Q6: The purity of my collected this compound is lower than expected. How can I improve it?

Poor separation can result from several factors:

  • Distillation Rate is Too Fast: A slow, steady distillation rate is crucial for achieving good separation.[1] If the distillation is too rapid, the necessary series of vaporization-condensation cycles (theoretical plates) within the column cannot occur effectively.

  • Inefficient Fractionating Column: For components with very close boiling points, a longer fractionating column or one with a higher surface area packing material (like glass beads or Raschig rings) may be necessary to increase the number of theoretical plates.[1][2]

  • Improper Fraction Collection: Be sure to switch receiving flasks promptly when the temperature begins to rise after the lower-boiling point impurity has been distilled and before the main this compound fraction begins to distill over.

Data Presentation

Table 1: Physical Properties of this compound
PropertyValue
CAS Number 827-52-1[3][6]
Molecular Formula C₁₂H₁₆[3]
Molecular Weight 160.26 g/mol [3]
Boiling Point (atm) 239-240 °C[3]
Boiling Point (4.0 kPa) 127-128 °C
Melting Point 5-8 °C[3]
Density (25°C) 0.95 g/mL[3]
Refractive Index (n20/D) 1.526[3]
Table 2: Potential Impurities in Crude this compound and Their Boiling Points
CompoundBoiling Point (°C)Reason for Presence
Benzene 80.1Unreacted starting material[6]
Cyclohexene 83Unreacted starting material[7]
Cyclohexanol 161.8Potential starting material for cyclohexene synthesis[7]
Dithis compound ~320-330Potential byproduct of the alkylation reaction

Experimental Protocol: Fractional Distillation of Crude this compound

This protocol outlines the general procedure for purifying crude this compound.

1. Apparatus Setup: a. Assemble a fractional distillation apparatus as shown in the workflow diagram below. This includes a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a receiving flask.[1] b. Ensure all glass joints are properly sealed and clamped. Keck clips can be used for added security.[1] c. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[1] d. Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.[1] e. Place boiling chips or a magnetic stir bar in the round-bottom flask to ensure smooth boiling.

2. Distillation Procedure: a. Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its capacity. b. Begin heating the flask gently using a heating mantle or an oil bath. c. Observe the vapor rising slowly up the fractionating column. This should be a gradual process to ensure proper separation.[1] If the ring of condensate stops rising, slightly increase the heating rate.[1] d. The temperature should hold steady as the first fraction (lowest boiling point impurity, likely benzene) begins to distill. Collect this in a separate receiving flask. e. After the first fraction has been completely removed, the temperature reading may drop before rising again. f. As the temperature approaches the boiling point of this compound (approx. 239°C at atmospheric pressure), change to a clean, pre-weighed receiving flask. g. Collect the this compound fraction while maintaining a steady distillation rate of 1-2 drops per second. The temperature should remain constant during the collection of this pure fraction.[1]

3. Completion: a. Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness. b. Allow the apparatus to cool completely before disassembling. c. Weigh the collected fraction of pure this compound and calculate the yield. d. Analyze the purity of the collected fraction using methods such as Gas Chromatography (GC) or Refractive Index measurement.

Visualizations

Fractional_Distillation_Workflow Experimental Workflow for Fractional Distillation cluster_setup Setup cluster_distillation Distillation cluster_completion Completion & Analysis A Assemble Apparatus: - Round-bottom flask - Fractionating column - Condenser - Receiving flask B Add Crude this compound & Boiling Chips to Flask A->B C Ensure Proper Thermometer & Water Line Placement B->C D Begin Gentle Heating C->D Start Process E Observe Vapor Rise & Condensate Ring D->E F Collect First Fraction (Low-Boiling Impurities) E->F G Change Receiving Flask F->G H Collect this compound Fraction at Constant Temperature G->H I Stop Heating Before Flask is Dry H->I Fraction Collected J Cool & Disassemble Apparatus I->J K Measure Yield & Purity (e.g., GC, Refractive Index) J->K

Caption: Workflow for the purification of this compound.

Caption: Troubleshooting logic for fractional distillation issues.

References

Technical Support Center: Managing Heat of Reaction in Large-Scale Cyclohexylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cyclohexylbenzene. Here you will find essential information, troubleshooting guidance, and answers to frequently asked questions regarding the critical task of managing the reaction's exothermic heat.

Frequently Asked Questions (FAQs)

Q1: Why is heat management so critical in large-scale this compound synthesis?

A1: The primary industrial route to this compound is the hydroalkylation of benzene, which is a highly exothermic reaction.[1] Failure to effectively manage the heat generated can lead to a dangerous situation known as thermal runaway.[2][3] Proper heat management is essential for ensuring the safety of the operation, maintaining product selectivity by avoiding unwanted side reactions (like the formation of cyclohexane), and preserving the lifespan of the catalyst.[1]

Q2: What is a thermal runaway and what are its potential consequences?

A2: A thermal runaway occurs when the heat generated by the exothermic reaction exceeds the rate of heat removal by the cooling system.[2] This imbalance causes the reaction temperature to rise, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[2][4] This uncontrolled positive feedback loop can result in a rapid increase in temperature and pressure, potentially causing violent boiling, catastrophic vessel failure, explosions, and the release of flammable and toxic materials.[3]

Q3: How does scaling up the synthesis from a laboratory to a large-scale reactor increase the thermal risk?

A3: Scaling up significantly increases the risk of a thermal runaway. The amount of heat produced is proportional to the volume of the reaction mixture, while the heat removed depends on the available surface area for heat transfer (e.g., the reactor jacket). As the reactor size increases, the volume-to-surface area ratio grows larger.[2] This means that cooling becomes much less efficient on a larger scale, and a reaction that is easily controlled in a lab flask can become hazardous in a production reactor if the cooling capacity is not adequately increased.[2]

Q4: What are the primary engineering controls used to manage reaction heat in an industrial setting?

A4: Several key engineering strategies are employed:

  • Reactor Cooling Jackets/Coils: These are the most direct method, where a coolant (like chilled water or a thermal fluid) circulates through a jacket surrounding the reactor or internal coils to remove heat.

  • Effluent Recycle Cooling: A preferred method involves recycling a portion of the hot reactor effluent through an external heat exchanger to cool it down before mixing it back with the fresh feed.[1] This helps to absorb the heat of reaction directly within the reaction mass.

  • Staged Reactant Addition: In fixed-bed reactors, hydrogen can be added in stages across multiple catalyst beds.[1] This distributes the heat generation along the reactor train, preventing a large temperature spike in a single zone.

  • Semi-Batch Operation: For stirred-tank reactors, adding one of the reactants (e.g., cyclohexene or hydrogen) at a controlled rate ensures that the rate of heat generation never exceeds the cooling capacity of the reactor.

Q5: What are "hot spots" in a fixed-bed reactor and why are they a concern?

A5: Hot spots are localized areas within a catalyst bed that reach a significantly higher temperature than the surrounding areas. They are a major concern in fixed-bed reactors running exothermic reactions. These hot spots can accelerate catalyst deactivation, reduce product selectivity by promoting unwanted side reactions, and in severe cases, can be an initiating point for a thermal runaway.

Troubleshooting Guide

Problem: Reactor temperature is rapidly exceeding the setpoint (Temperature Excursion).

  • Immediate Actions:

    • Stop all reagent feeds immediately. This is the most critical first step to halt further heat generation.

    • Maximize cooling. Ensure full, unrestricted coolant flow to the reactor jacket and any internal coils. If possible, use an emergency cooling source.

    • Verify agitation. Confirm that the agitator is running at the correct speed. Loss of agitation severely compromises heat transfer to the reactor walls.

    • Prepare for emergency shutdown/quenching if the temperature continues to rise uncontrollably.

  • Potential Causes & Solutions:

    • Reagent Addition Rate Too High: The rate of heat generation is exceeding the maximum heat removal rate.

      • Solution: Re-evaluate the process safety data. Reduce the reagent addition rate to stay within the determined safe operating limits.

    • Cooling System Failure: The coolant pump may have failed, a valve may be closed, or the coolant temperature may be too high.

      • Solution: Troubleshoot the cooling utility. Check pumps, valves, and the chiller system. Implement redundant cooling systems for critical processes.

    • Agitator Failure: A failed agitator leads to a buildup of reactants and poor heat transfer.

      • Solution: An agitator failure during an exothermic reaction is a major emergency. An emergency shutdown is typically required.

    • Incorrect Kinetic Understanding: The reaction may be faster than anticipated under process conditions.

      • Solution: Perform reaction calorimetry to accurately measure the heat of reaction and the rate of heat evolution under the planned process conditions.[4]

Problem: Product analysis shows low selectivity and increased byproducts (e.g., cyclohexane).

  • Potential Causes & Solutions:

    • High Reaction Temperature or Hot Spots: Elevated temperatures, even localized ones, can favor side reactions like the over-hydrogenation of benzene to cyclohexane.[1]

      • Solution: Review the reactor's temperature profile. In fixed-bed reactors, add more thermocouples to better detect hot spots. Consider improving heat transfer by adjusting flow rates or using a diluent.

    • Incorrect Hydrogen-to-Benzene Ratio: An excessively high molar ratio of hydrogen can drive the competing reaction of benzene reduction to cyclohexane.[1]

      • Solution: Optimize the hydrogen-to-benzene molar ratio. Typical ranges are between 0.4:1 and 4:1.[1]

    • Catalyst Deactivation/Fouling: Deactivated catalyst sites can sometimes alter the reaction pathway.

      • Solution: Analyze the catalyst for deactivation. Implement a catalyst regeneration or replacement schedule.

Data Presentation

Table 1: Typical Operating Conditions for this compound Synthesis

ParameterHydroalkylation (Benzene + H₂)Friedel-Crafts Alkylation (Benzene + Cyclohexene)
Temperature 100°C – 250°C[1]120°C - 200°C (with solid acid catalyst)[5]
Pressure 500 – 5,000 kPa[1]2.0 - 4.0 MPa[5]
Catalyst Bifunctional: Hydrogenation metal (e.g., Pd, Ni) on a molecular sieve (e.g., MCM-22 family)[1][6]Solid acid catalyst (e.g., Y-type molecular sieve)[5]
Key Reactant Ratio H₂ to Benzene Molar Ratio: 0.4:1 to 4:1[1]Benzene to Cyclohexene Molar Ratio: 10:1 to 25:1[5]
Primary Exothermic Source Benzene Hydrogenation[1]Benzene Alkylation

Experimental Protocols

Protocol: Thermal Hazard Assessment using Reaction Calorimetry (RC)

Objective: To quantify the thermal output of the this compound synthesis (heat of reaction, heat flow, and adiabatic temperature rise) to define safe operating parameters before scale-up.[4]

Methodology:

  • System Calibration:

    • Assemble the reaction calorimeter (e.g., RC1, EasyMax HFCal) according to the manufacturer's instructions.

    • Add the solvent (e.g., excess benzene) and all non-limiting reagents to the reactor.

    • Perform a "heater calibration" by applying a known amount of electrical heat to the system. This accurately determines the overall heat transfer coefficient (U) and the heat capacity (Cp) of the reactor and its contents.

  • Reaction Baseline:

    • Bring the reactor contents to the desired starting temperature (e.g., 150°C).

    • Stir at the planned agitation speed for the process.

    • Monitor the heat flow for 15-30 minutes to establish a stable, non-reacting baseline.

  • Controlled Reagent Addition (Dosing):

    • For a semi-batch process, begin adding the limiting reagent (e.g., cyclohexene or hydrogen) at a slow, controlled, and pre-calculated rate.

    • The calorimeter will continuously measure the heat flow (Qr) from the reactor jacket required to maintain a constant reaction temperature (isothermal operation). This measured heat flow is equal to the heat being generated by the reaction (Qg).

  • Isothermal Hold:

    • Once the addition is complete, hold the reaction mixture at the process temperature.

    • Monitor the heat flow until it returns to the pre-reaction baseline, indicating the reaction is complete.

  • Data Analysis:

    • Heat of Reaction (ΔHr): Integrate the heat flow curve over the duration of the reaction to determine the total energy released.

    • Heat Generation Rate (Qg): The real-time heat flow plot shows the rate of energy release, which is critical for ensuring the cooling system can handle it.

    • Adiabatic Temperature Rise (ΔT_ad): Calculate the theoretical temperature increase in a "worst-case scenario" (i.e., complete cooling failure). This is calculated from the heat of reaction, the mass of the reactants, and the specific heat capacity.[4] This value is crucial for ensuring it does not reach a temperature where a more dangerous secondary decomposition could occur.[4]

Visualizations

G cluster_0 Troubleshooting Workflow: Reactor Temperature Excursion start Reactor Temperature Exceeds Setpoint action1 IMMEDIATELY Stop All Reagent Feeds start->action1 action2 Maximize Cooling Flow action1->action2 action3 Verify Agitator Operation action2->action3 decision1 Is Temperature Still Rising? action3->decision1 emergency Initiate Emergency Shutdown / Quench decision1->emergency Yes stable Temperature is Stable or Decreasing decision1->stable No investigate Investigate Root Cause: - Feed Rate Too High? - Coolant Failure? - Agitator Issue? stable->investigate

Caption: Troubleshooting workflow for a reactor temperature excursion.

G cluster_1 Conceptual Model of Thermal Runaway Qg Heat Generation (Qg) (Exponential function of Temp) Temp Reaction Temperature Qg->Temp heats mass Qr Heat Removal (Qr) (Linear function of Temp) Qr->Temp cools mass Temp->Qg increases rate Temp->Qr increases ΔT Stable Stable Operation Qg <= Qr Runaway Thermal Runaway Qg > Qr

Caption: The relationship between heat generation and removal leading to thermal runaway.

References

troubleshooting carbocation rearrangements in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering issues with carbocation rearrangements during Friedel-Crafts reactions.

Frequently Asked Questions (FAQs)

Q1: I ran a Friedel-Crafts alkylation expecting a straight-chain alkylbenzene, but I isolated a branched isomer. What happened?

A: This is a classic case of carbocation rearrangement, a common side reaction in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. If this intermediate can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one), it will do so before the aromatic ring attacks.[1][2] This rearrangement typically occurs via a 1,2-hydride shift or a 1,2-alkyl shift, leading to an isomeric product. For example, reacting benzene with 1-chloropropane is expected to form n-propylbenzene, but the major product is isopropylbenzene because the initial primary carbocation rearranges to a more stable secondary carbocation.[1][3]

Q2: What is the driving force behind carbocation rearrangement?

A: The primary driving force is the pursuit of thermodynamic stability.[1] Carbocations follow a stability order: tertiary > secondary > primary. A less stable carbocation will rearrange to a more stable one if a simple shift of an adjacent hydrogen atom (hydride shift) or an alkyl group (alkyl shift) can achieve this higher stability.[1][4] This rearrangement is a rapid process that occurs before the electrophilic aromatic substitution takes place.

Q3: How can I predict if my chosen alkylating agent will undergo rearrangement?

A: Rearrangement is likely if your alkylating agent can form a primary or secondary carbocation that has an adjacent hydrogen or alkyl group that can shift to form a more stable (secondary or tertiary) carbocation.[1]

  • Prone to Rearrangement: Straight-chain alkyl halides with three or more carbons (e.g., 1-chloropropane, 1-bromobutane).[1]

  • Not Prone to Rearrangement:

    • Methyl and ethyl halides, as they cannot form more stable carbocations.[1]

    • Tertiary alkyl halides, because they already form a stable tertiary carbocation.[1][5]

    • Alkylating agents that yield resonance-stabilized carbocations (e.g., benzylic halides).

The following diagram illustrates the decision process for predicting a rearrangement.

G start Select Alkyl Halide q1 Forms a 1° or 2° carbocation? start->q1 q2 Can a 1,2-shift form a more stable (2° or 3°) carbocation? q1->q2 Yes tertiary Forms a 3° or resonance-stabilized carbocation? q1->tertiary No rearrange Rearrangement is LIKELY q2->rearrange Yes no_rearrange Rearrangement is UNLIKELY q2->no_rearrange No tertiary->no_rearrange Yes G cluster_0 Carbocation Rearrangement A 1-Chloropropane + AlCl3 B Primary Carbocation (Unstable) A->B C 1,2-Hydride Shift B->C Rearrangement D Secondary Carbocation (More Stable) C->D E Attack by Benzene D->E F Isopropylbenzene (Rearranged Product) E->F G start Unexpected Product Obtained check1 Analyze product via NMR and/or GC-MS start->check1 q1 Is product an isomer of the expected alkylbenzene? check1->q1 cause Probable Cause: Carbocation Rearrangement q1->cause Yes other Other issue: Check starting materials, reagents, and other reaction limitations. q1->other No solution Solution: Use two-step Friedel-Crafts Acylation-Reduction cause->solution

References

Technical Support Center: Strategies for Enhancing Cyclohexylbenzene Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclohexylbenzene (CHB) synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their experiments for improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing this compound?

A1: The main industrial methods for synthesizing this compound are:

  • Hydroalkylation of Benzene: This one-pot process involves the partial hydrogenation of benzene to cyclohexene, which then alkylates another benzene molecule. This is often carried out using a bifunctional catalyst.

  • Friedel-Crafts Alkylation of Benzene with Cyclohexene: This classic electrophilic aromatic substitution reaction uses an acid catalyst to promote the alkylation of benzene with cyclohexene.[1][2]

Q2: What are the most common byproducts in this compound synthesis, and how can they be minimized?

A2: Common byproducts that reduce the selectivity of this compound include:

  • Cyclohexane: Formed from the complete hydrogenation of benzene. This can be minimized by controlling the hydrogenation catalyst activity and hydrogen pressure.[3][4]

  • Dithis compound (DCHB): Results from the alkylation of this compound with another cyclohexene molecule. Lowering the reaction temperature and controlling the benzene-to-cyclohexene ratio can reduce its formation.[3][5]

  • Methylcyclopentylbenzene (MCPB): Isomers that are difficult to separate from this compound due to similar boiling points. Catalyst choice and reaction conditions play a role in minimizing its formation.[6]

Q3: How does the catalyst's acidity affect the selectivity of the reaction?

A3: The acidity of the catalyst is a critical factor. A proper balance of acid sites is necessary for the alkylation step.[3] Insufficient acidity can lead to low conversion rates, while excessive acidity can promote side reactions like cracking and isomerization, thus reducing selectivity. For instance, modifying H-USY zeolites to increase acidity has been shown to improve both conversion and selectivity.[3]

Q4: What is the role of the metal component in bifunctional catalysts for hydroalkylation?

A4: In bifunctional catalysts, the metal component (commonly Palladium or Ruthenium) is responsible for the partial hydrogenation of benzene to form the cyclohexene intermediate. The efficiency and selectivity of this metal-catalyzed step are crucial for the overall success of the hydroalkylation reaction. An imbalance, such as excessive metal active sites, can lead to over-hydrogenation and the formation of cyclohexane.[3][7]

Troubleshooting Guides

Problem 1: Low Selectivity to this compound with High Formation of Cyclohexane.

Possible Cause Troubleshooting Step Expected Outcome
Hydrogen pressure is too high.Decrease the hydrogen pressure in increments.Reduced rate of complete benzene hydrogenation, favoring cyclohexene formation.
Overactive hydrogenation metal on the catalyst.Decrease the metal loading on the catalyst support.A better balance between hydrogenation and alkylation functions, leading to higher CHB selectivity.
Reaction temperature is too high.Lower the reaction temperature. High temperatures can favor the thermodynamically stable cyclohexane.Increased selectivity towards this compound.

Problem 2: Significant Formation of Dithis compound (DCHB) and other Polycyclohexylbenzenes.

Possible Cause Troubleshooting Step Expected Outcome
High concentration of cyclohexene relative to benzene.Increase the benzene to cyclohexene molar ratio.Reduces the probability of a second alkylation on the this compound product.
Reaction time is too long.Optimize the reaction time; shorter times may be sufficient for high CHB yield without significant byproduct formation.Minimized formation of poly-alkylated products.
Inefficient mixing.Improve the stirring or agitation in the reactor.Ensures a more homogeneous reaction mixture, preventing localized high concentrations of reactants.

Data Presentation: Catalyst Performance and Reaction Conditions

The following tables summarize quantitative data from various studies to provide a comparative overview of how different catalysts and conditions affect reaction outcomes.

Table 1: Performance of Different Catalysts in Benzene Hydroalkylation

CatalystBenzene Conversion (%)CHB Selectivity (%)Reaction Temperature (°C)Hydrogen Pressure (MPa)Reference
Pd/Hβ38.472.81902.5[3]
Pd/Hβ24.388.02002.5[3]
0.2% Ru/Hβ54.6974.312002.0[3]
Pd@HPW@USY47.3 (Yield)73.8Not SpecifiedNot Specified[8][9]
Pd/HPW/USY25.5 (Yield)40.9Not SpecifiedNot Specified[8][9]
Molecular Sieve Binary Catalyst67.647.82002.5[10]

Table 2: Effect of Reaction Conditions on this compound Formation over Ni/Hβ Catalyst

ParameterCondition 1Benzene Conversion (%)CHB Selectivity (%)Condition 2Benzene Conversion (%)CHB Selectivity (%)
Reaction Temperature 190°C38.472.8200°C--
Hydrogen Pressure 2.5 MPa38.472.8---
Catalyst Amount 4% of total liquid38.472.8---

Note: Data for "Condition 2" was not fully available in the provided search results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is based on the procedure described in Organic Syntheses.[5]

Materials:

  • Benzene (6 moles)

  • Concentrated Sulfuric Acid (92 g)

  • Cyclohexene (2 moles)

  • Anhydrous Calcium Chloride

  • Sodium Hydroxide Solution (3%)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine benzene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath to between 5° and 10°C.

  • With continuous stirring, add cyclohexene dropwise over 1.5 hours, maintaining the temperature range.

  • After the addition is complete, continue stirring for an additional hour.

  • Separate the hydrocarbon layer and wash it sequentially with cold concentrated sulfuric acid, warm water, 3% sodium hydroxide solution, and finally pure water.

  • Dry the hydrocarbon mixture over anhydrous calcium chloride.

  • Perform fractional distillation to first remove unreacted benzene and then collect the this compound fraction at 238–243°C.[5]

Protocol 2: Preparation of a Pd/Hβ Bifunctional Catalyst

This is a general procedure based on the impregnation method mentioned in the literature.[3]

Materials:

  • Hβ Zeolite

  • Palladium Chloride (PdCl₂) solution of known concentration

  • Deionized Water

Procedure:

  • Dry the Hβ zeolite support at an elevated temperature (e.g., 120°C) overnight to remove adsorbed water.

  • Prepare an aqueous solution of Palladium Chloride.

  • Add the Hβ zeolite to the Palladium Chloride solution with constant stirring. The volume of the solution should be just enough to fill the pores of the zeolite (incipient wetness impregnation).

  • Continue stirring for several hours to ensure uniform distribution of the palladium precursor.

  • Dry the impregnated zeolite in an oven at a controlled temperature (e.g., 100-120°C).

  • Calcine the dried catalyst in air at a high temperature (e.g., 350-500°C) for several hours to decompose the palladium precursor and form palladium oxide.

  • Reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature to obtain the final Pd/Hβ catalyst with metallic palladium particles.

Visualizations

experimental_workflow start Start: Reactant Preparation reactants Benzene & Cyclohexene/H₂ start->reactants catalyst_prep Catalyst Preparation (e.g., Pd/Hβ) start->catalyst_prep reaction Alkylation/ Hydroalkylation Reaction reactants->reaction catalyst_prep->reaction separation Product Separation (Distillation) reaction->separation product This compound separation->product byproducts Byproducts (Cyclohexane, DCHB) separation->byproducts analysis Analysis (GC, GC-MS) product->analysis

Caption: General experimental workflow for this compound synthesis.

logical_relationship goal Improve CHB Selectivity catalyst Catalyst Optimization goal->catalyst conditions Reaction Condition Optimization goal->conditions acidity Balance Acidity catalyst->acidity metal Control Metal Function catalyst->metal temp Optimize Temperature conditions->temp pressure Adjust H₂ Pressure conditions->pressure ratio Reactant Ratio conditions->ratio minimize_dchb Minimize DCHB acidity->minimize_dchb minimize_ch Minimize Cyclohexane metal->minimize_ch temp->minimize_dchb pressure->minimize_ch ratio->minimize_dchb

Caption: Key strategies for improving this compound selectivity.

References

Technical Support Center: Oxidation of Cyclohexylbenzene to its Hydroperoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oxidation of cyclohexylbenzene (CHB) to this compound hydroperoxide (CHBHP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my conversion of this compound low?

Low conversion of this compound can be attributed to several factors. Primarily, inefficient initiation of the radical chain reaction is a common cause. The auto-oxidation of CHB is a free-radical process, and without an effective initiator, the reaction rate will be slow.[1]

Troubleshooting Steps:

  • Initiator Presence: Ensure an appropriate initiator is used. While the reaction can proceed without one, initiators like azo compounds or even the product, this compound hydroperoxide (CHBHP), can significantly increase the reaction rate.

  • Catalyst Activity: If using a catalyst such as N-hydroxyphthalimide (NHPI), verify its purity and concentration. The concentration of NHPI has a direct impact on the reaction rate.

  • Reaction Temperature: The oxidation of CHB is temperature-dependent. Ensure the reaction is conducted within the optimal temperature range, typically between 70°C and 130°C.[2] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of the desired hydroperoxide product.[3]

  • Oxygen Supply: Inadequate oxygen supply can limit the reaction. Ensure efficient bubbling of an oxygen-containing gas (like air) through the reaction mixture and adequate agitation to maximize the gas-liquid interface.[2]

2. What is causing the low selectivity towards this compound hydroperoxide in my reaction?

Low selectivity is a common challenge and is primarily due to the formation of byproducts through competing side reactions. The main byproducts in CHB oxidation are phenylcyclohexanols and phenylcyclohexanones.[2]

Troubleshooting Steps:

  • Optimize Catalyst System: The use of N-hydroxyphthalimide (NHPI) as a catalyst has been shown to significantly increase the selectivity for the desired 1-hydroperoxide.[3] NHPI promotes the abstraction of the tertiary hydrogen at the 1-position of the cyclohexyl ring over the secondary hydrogens.

  • Control Reaction Temperature: Higher temperatures can favor the formation of byproducts. Operating at the lower end of the effective temperature range can improve selectivity.

  • Limit Conversion: Selectivity often decreases with increasing conversion. It may be necessary to stop the reaction at a lower conversion to achieve higher selectivity for CHBHP.

  • Byproduct Conversion: In some process schemes, byproducts like phenylcyclohexanols and phenylcyclohexanones can be converted back to this compound through dehydration and hydrogenation, which can then be recycled.[2]

3. How can I identify and quantify the products of my reaction?

Accurate analysis of the reaction mixture is crucial for determining conversion and selectivity. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is well-suited for separating and quantifying volatile components like this compound, cyclohexanone, and phenylcyclohexanol. The hydroperoxide is thermally labile and may decompose in the injector port of the GC. Therefore, it is common to reduce the hydroperoxide to the corresponding alcohol (1-phenyl-1-cyclohexanol) using a reducing agent like triphenylphosphine before GC analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for the direct analysis of this compound hydroperoxide without derivatization. An external standard method can be developed for the quantification of CHB, CHBHP, and other byproducts like 1-phenylcyclohexanol.[4]

  • Iodometric Titration: This classical method can be used to determine the concentration of the hydroperoxide in the reaction mixture.[5]

4. What are the key safety precautions I should take during this experiment?

The oxidation of this compound involves potentially hazardous materials and conditions.

  • Peroxide Hazard: this compound hydroperoxide is an organic peroxide and should be handled with care. Organic peroxides can be thermally unstable and may decompose violently. Avoid high temperatures and contamination with incompatible materials. Always work behind a safety shield when handling significant quantities of peroxides.[6]

  • Flammability: this compound is a combustible liquid.[7] Keep the reaction setup away from ignition sources.

  • Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.[8]

Experimental Protocols

Typical Experimental Procedure for NHPI-Catalyzed Oxidation of this compound

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • This compound (CHB)

  • N-hydroxyphthalimide (NHPI)

  • This compound hydroperoxide (CHBHP) as an initiator (optional)

  • Oxygen or air supply

  • Solvent (optional, the reaction can be run neat)[3]

Apparatus:

  • A three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet tube, and a thermometer.

Procedure:

  • Charge the reaction flask with this compound.

  • Add the desired amount of N-hydroxyphthalimide (e.g., 0.5 mol%).

  • If using an initiator, add a small amount of this compound hydroperoxide (e.g., 2 mol%).

  • Begin stirring the mixture and start bubbling oxygen or air through the gas inlet tube at a controlled flow rate.

  • Heat the reaction mixture to the desired temperature (e.g., 100°C) using a heating mantle.[9]

  • Monitor the reaction progress by taking samples periodically and analyzing them by GC (after reduction) or HPLC.

  • Once the desired conversion is reached, cool the reaction mixture to room temperature.

  • Stop the oxygen/air flow.

Data Presentation

Table 1: Influence of NHPI Concentration on this compound Oxidation

EntryRatio CHB/NHPIConversion of CHB (%)Selectivity for 1-ROOH (%)
1No NHPI3.286.0
220001494.1
310001996.7
42003297.6
51002996.2

Conditions: no solvent, 60 mmol CHB, 1.2 mmol CHBHP (2 mol%) as initiator, 8 h reaction time, 1 atm O₂, 100°C. Data sourced from.

Table 2: Effect of Initiator on this compound Oxidation

EntryInitiator (mol%)Conversion of CHB (%)Selectivity for 1-ROOH (%)
1None3.286.0
2CHBHP (2)2996.2
3Azo initiator (0.05)15.195.7

Conditions: no solvent, 60 mmol CHB, 0.6 mmol NHPI (1 mol%), 8 h reaction time, 1 atm O₂, 100°C. Data sourced from.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Product Analysis Reactants Charge this compound, NHPI, and Initiator Setup Assemble Reaction Apparatus Reactants->Setup Oxygen Start Oxygen/Air Flow Setup->Oxygen Heat Heat to Reaction Temperature Oxygen->Heat Monitor Monitor Reaction Progress (GC/HPLC) Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Analyze Analyze Final Product Mixture Cool->Analyze

Caption: A typical experimental workflow for the oxidation of this compound.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Low Selectivity Start Low Yield or Selectivity? Check_Initiator Check Initiator Presence/Concentration Start->Check_Initiator Check_Catalyst Verify Catalyst Activity/Concentration Start->Check_Catalyst Check_Temp_Yield Optimize Reaction Temperature Start->Check_Temp_Yield Check_O2 Ensure Adequate Oxygen Supply Start->Check_O2 Optimize_Catalyst Optimize Catalyst System (e.g., NHPI) Start->Optimize_Catalyst Control_Temp_Select Control Reaction Temperature Start->Control_Temp_Select Limit_Conversion Limit Reaction Conversion Start->Limit_Conversion Check_Initiator->Check_Catalyst Check_Catalyst->Check_Temp_Yield Check_Temp_Yield->Check_O2 Optimize_Catalyst->Control_Temp_Select Control_Temp_Select->Limit_Conversion

Caption: A logical flow for troubleshooting common issues in this compound oxidation.

Signaling_Pathway CHB This compound (CHB) Radical_Initiation Radical Initiation (e.g., Initiator, Heat) CHB->Radical_Initiation CHB_Radical Cyclohexylbenzyl Radical Radical_Initiation->CHB_Radical Oxygen O₂ CHB_Radical->Oxygen Peroxy_Radical Cyclohexylbenzyl Peroxy Radical Oxygen->Peroxy_Radical Peroxy_Radical->CHB H-abstraction CHBHP This compound Hydroperoxide (CHBHP) Peroxy_Radical->CHBHP Byproducts Byproducts (Phenylcyclohexanols, Phenylcyclohexanones) Peroxy_Radical->Byproducts CHBHP->Radical_Initiation Autocatalysis

References

Technical Support Center: Enhancing Catalyst Efficiency in Benzene Hydroalkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on improving the efficiency of catalysts for benzene hydroalkylation.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during benzene hydroalkylation experiments in a question-and-answer format.

Issue 1: Low Conversion of Benzene

  • Question: My benzene conversion is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low benzene conversion can stem from several factors:

    • Catalyst Activity: The catalyst may not be sufficiently active. Ensure that the metal component is properly reduced and that the acidic support has the desired properties. For instance, the addition of a small amount of platinum to a nickel-based catalyst has been shown to promote low-temperature reduction and improve performance.[1]

    • Reaction Conditions: The reaction temperature, pressure, and time may not be optimal. An increase in reaction temperature and time can generally lead to higher conversion.[1] For example, in one study, the conversion of benzene increased with reaction time over a Pd/Hβ binary catalyst.[1]

    • Catalyst Deactivation: The catalyst may have deactivated due to coking or poisoning. Refer to the "Catalyst Deactivation and Regeneration" section for troubleshooting steps.

    • Reagent Purity: Ensure that the benzene and hydrogen used are of high purity, as impurities can poison the catalyst.

Issue 2: Poor Selectivity to this compound (CHB)

  • Question: I am observing high conversion of benzene, but the selectivity to the desired this compound (CHB) is low, with significant formation of cyclohexane (CHA) and dithis compound (DCHB). How can I improve the selectivity to CHB?

  • Answer: Poor selectivity is a common challenge and can be addressed by:

    • Balancing Metal and Acid Sites: The key to high CHB selectivity is a proper balance between the metal sites (for benzene hydrogenation to cyclohexene) and acid sites (for the alkylation of benzene with cyclohexene). An imbalance can lead to over-hydrogenation to cyclohexane or further alkylation to dithis compound.[1]

    • Catalyst Modification: The addition of a second metal can modulate the electronic properties of the primary metal and improve selectivity. For example, the addition of Zn to a Pd/HBeta catalyst was found to improve CHB selectivity from 16.0% to 39.0%.[2] Similarly, the use of Ni-Cu/Hβ catalysts has been shown to achieve high selectivity to CHB.[1]

    • Optimizing Reaction Conditions:

      • Temperature: Lowering the reaction temperature can sometimes favor the desired alkylation reaction over complete hydrogenation.

      • Pressure: Hydrogen pressure is a critical parameter. While sufficient pressure is needed for hydrogenation, excessive pressure can lead to the over-hydrogenation of benzene to cyclohexane.

    • Catalyst Support: The nature of the support material plays a crucial role. Zeolites with appropriate acidity, such as Hβ, are commonly used to promote the alkylation step.[1][2]

Issue 3: Catalyst Deactivation

  • Question: My catalyst's activity is decreasing over time. What is causing this deactivation, and can the catalyst be regenerated?

  • Answer: Catalyst deactivation in benzene hydroalkylation is typically caused by:

    • Coke Formation: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites. This is more prevalent at higher reaction temperatures.

    • Sintering: At high temperatures, the metal nanoparticles on the support can agglomerate (sinter), leading to a decrease in the active surface area.

    • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can irreversibly bind to the active metal sites, leading to poisoning.

    Regeneration: In many cases, a deactivated catalyst can be regenerated. A common method for removing coke is to carry out a controlled oxidation by passing a diluted stream of air or oxygen over the catalyst at an elevated temperature, followed by reduction. It is crucial to carefully control the temperature during regeneration to avoid further sintering of the metal particles.

Quantitative Data Presentation

The following tables summarize the performance of different catalytic systems for benzene hydroalkylation, allowing for easy comparison.

Table 1: Performance of Various Catalysts in Benzene Hydroalkylation

CatalystBenzene Conversion (%)CHB Selectivity (%)Reaction Temperature (°C)Hydrogen Pressure (MPa)Reference
4%(w) Ni - 0.2%(w) Cu/Hβ57.7471.382102[1]
Pd/Hβ24.388.0Not SpecifiedNot Specified[1]
Pd/HBetaNot Specified16.0Not SpecifiedNot Specified[2]
Pd14Zn/HBetaNot Specified39.0Not SpecifiedNot Specified[2]
Pd@HPW@USYNot Specified73.8Not SpecifiedNot Specified[3]
Pd/HPW/USYNot Specified40.9Not SpecifiedNot Specified[3]
Ru/B30 - 8040 - 60175 - 2002[4]

Table 2: Effect of Reaction Conditions on Ni-Cu/Hβ Catalyst Performance [1]

ParameterCondition 1Condition 2Benzene Conversion (%)CHB Selectivity (%)
Ni loading (w%)4257.7445.21
Reaction Time (h)1357.7468.93
H2 Pressure (MPa)2457.7465.32
Reaction Temp (°C)21019057.7448.15

Experimental Protocols

This section provides detailed methodologies for key experiments in benzene hydroalkylation.

1. Catalyst Preparation: Impregnation Method for Ni-Cu/Hβ [1]

  • Support Pre-treatment: Dry the Hβ zeolite support at 120°C for 4 hours.

  • Impregnation Solution: Prepare an aqueous solution containing the desired amounts of nickel acetate (Ni(CH₃COO)₂) and copper nitrate (Cu(NO₃)₂).

  • Impregnation: Add the Hβ support to the impregnation solution and stir continuously for 24 hours at room temperature.

  • Drying: Remove the solvent by rotary evaporation at 60°C.

  • Calcination: Calcine the dried solid in a muffle furnace at 500°C for 4 hours.

  • Reduction: Reduce the calcined catalyst in a stream of hydrogen at a specified temperature before the reaction.

2. Benzene Hydroalkylation Reaction [1]

  • Reactor Setup: Place the desired amount of catalyst in a high-pressure autoclave reactor.

  • Reactant Charging: Add the specified amount of benzene to the reactor.

  • Purging: Seal the reactor and purge with hydrogen several times to remove air.

  • Reaction: Heat the reactor to the desired reaction temperature and then pressurize with hydrogen to the desired pressure. Maintain the reaction under constant stirring for the specified duration.

  • Cooling and Product Collection: After the reaction, cool the reactor to room temperature. Collect the liquid products for analysis.

3. Product Analysis by Gas Chromatography (GC)

  • Sample Preparation: Dilute the collected liquid product with a suitable solvent (e.g., ethanol).

  • GC Conditions:

    • Column: Use a capillary column suitable for separating aromatic hydrocarbons (e.g., HP-5).

    • Injector and Detector: Use a flame ionization detector (FID). Set the injector and detector temperatures appropriately (e.g., 250°C).

    • Temperature Program: Use a temperature program to effectively separate the components (benzene, cyclohexane, this compound, dithis compound).

  • Quantification: Calibrate the GC using standard solutions of the expected products to determine their concentrations in the reaction mixture.

Mandatory Visualizations

Diagram 1: Benzene Hydroalkylation Reaction Pathway

Benzene_Hydroalkylation Benzene Benzene Cyclohexene Cyclohexene Benzene->Cyclohexene + H2 (Metal Site) CHB This compound (CHB) Benzene->CHB + Cyclohexene (Acid Site) Cyclohexane Cyclohexane Cyclohexene->Cyclohexane + H2 (Metal Site) DCHB Dithis compound (DCHB) CHB->DCHB + Cyclohexene (Acid Site)

Caption: Reaction network for benzene hydroalkylation.

Diagram 2: Troubleshooting Workflow for Low CHB Selectivity

Troubleshooting_Workflow start Low CHB Selectivity check_balance Check Metal/Acid Site Balance start->check_balance high_cha High Cyclohexane (CHA)? check_balance->high_cha high_dchb High Dithis compound (DCHB)? check_balance->high_dchb adjust_pressure Decrease H2 Pressure or Temperature high_cha->adjust_pressure Yes modify_catalyst Modify Catalyst (e.g., add promoter) high_cha->modify_catalyst No adjust_acidity Decrease Catalyst Acidity high_dchb->adjust_acidity Yes optimize_ratio Optimize Benzene/Cyclohexene Ratio high_dchb->optimize_ratio No end_node Improved Selectivity adjust_pressure->end_node modify_catalyst->end_node adjust_acidity->end_node optimize_ratio->end_node

Caption: Troubleshooting logic for low CHB selectivity.

Diagram 3: Experimental Workflow for Catalyst Evaluation

Experimental_Workflow prep Catalyst Preparation char Catalyst Characterization (XRD, TEM, etc.) prep->char react Benzene Hydroalkylation Reaction char->react analysis Product Analysis (GC) react->analysis eval Performance Evaluation (Conversion, Selectivity) analysis->eval report Report Results eval->report

Caption: Workflow for catalyst synthesis and testing.

References

Technical Support Center: Regeneration of Zeolite Catalysts in Cyclohexylbenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the regeneration of zeolite catalysts used in cyclohexylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of zeolite catalyst deactivation in this compound synthesis?

Zeolite catalyst deactivation during the alkylation of benzene with cyclohexene is primarily caused by two phenomena:

  • Fouling by Coke Deposition: This is the most common cause. Coke consists of carbonaceous deposits that form on the catalyst's active sites and within its porous structure.[1][2] These deposits physically block the pores and cover the acid sites, preventing reactant molecules from accessing them.[1][2][3] Coke formation is often accelerated by suboptimal reaction conditions, such as excessively high temperatures.[4]

  • Poisoning: This occurs when impurities in the feedstock strongly chemisorb onto the active sites of the catalyst.[1][5] Common poisons include nitrogen and sulfur compounds, as well as certain oxygenated organic compounds.[5][6] Unlike coke, which is a deposit, poisons are specific molecules that chemically bond to and deactivate the catalytic sites.[1]

Q2: What are the common methods for regenerating coked zeolite catalysts?

Several methods exist to remove coke and restore catalyst activity. The choice of method depends on the nature of the coke, the type of zeolite, and the available equipment. The main techniques are:

  • Oxidative Regeneration (Calcination): This is the most widely used industrial method. It involves burning off the coke deposits in a controlled flow of air or a mixture of nitrogen and oxygen at high temperatures, typically between 450°C and 600°C.[4][7][8]

  • Low-Temperature Oxidation: To avoid potential thermal damage to the zeolite structure, stronger oxidizing agents can be used at lower temperatures. Ozone (O₃) can effectively remove coke at temperatures between 50°C and 200°C.[8][9] Nitrogen oxides (NOx) have also been used for regeneration at temperatures around 350-400°C.[9]

  • Solvent Extraction: This method uses organic solvents to dissolve and remove soluble coke precursors from the catalyst surface.[6][9] However, it is generally less effective against highly aromatic or "hard" coke.[6]

  • Gasification and Hydrogenation: These methods involve reacting the coke with agents like steam, carbon dioxide, or hydrogen to convert it into gaseous products.[1]

Q3: How can I determine if my catalyst is deactivated and needs regeneration?

You can identify catalyst deactivation through several indicators during your experiment:

  • Decreased Ethylene Conversion: A drop in the conversion rate of ethylene is a primary indicator of reduced catalytic activity.[10]

  • Reduced Selectivity: A change in the product distribution, specifically a decrease in the selectivity towards the desired ethylbenzene product and an increase in byproducts, suggests deactivation.[10]

  • Visual Inspection: Coked catalysts often appear darker, ranging from yellow to brown or black, depending on the extent of coke deposition.

  • Analytical Characterization: Techniques like Temperature-Programmed Oxidation (TPO) can quantify the amount of coke on a catalyst.[1][7] Textural analysis using N₂ adsorption-desorption can reveal a loss of surface area and pore volume due to blockage.[7]

Troubleshooting Guides

Problem 1: Low catalyst activity after performing a standard air calcination regeneration.

Potential Cause Troubleshooting Step
Incomplete Coke Removal The regeneration temperature may have been too low or the duration too short. Verify your protocol against recommended parameters (see Table 1). Consider performing a Temperature-Programmed Oxidation (TPO) analysis on the regenerated catalyst to check for residual carbon.[7]
Irreversible Deactivation (Poisoning) The catalyst may be deactivated by poisons (e.g., sulfur, nitrogen, oxygenates) that are not removed by calcination.[5][6] Review the purity of your feedstock. If poisoning is suspected, specific pre-treatment of the feed or different regeneration strategies may be needed.
Thermal Damage (Sintering/Dealuminati on) Excessive regeneration temperatures (e.g., > 600°C) or the presence of steam can cause irreversible damage to the zeolite's crystalline structure, reducing the number of active sites.[9] Use analytical techniques like XRD or N₂ physisorption to check for structural changes.[1] Optimize regeneration by using a lower temperature for a longer duration or employing milder oxidants like ozone.[9]
Firm Adsorption of Contaminants Certain oxygenated organic compounds can firmly adsorb on acid sites and may not be effectively removed by standard calcination or solvent extraction.[6] Ensuring high purity of reactants is critical to prevent this type of deactivation.

Problem 2: The regeneration process itself seems to be damaging the catalyst structure.

Potential Cause Troubleshooting Step
Exothermic "Runaway" Reaction The combustion of coke is highly exothermic. A high concentration of oxygen and a rapid temperature ramp can lead to localized "hot spots" that exceed the thermal stability of the zeolite.[9]
Hydrothermal Damage If water is produced during coke combustion and the temperature is high, it can lead to dealumination of the zeolite framework, which irreversibly destroys acid sites.

Quantitative Data Summary

The following table summarizes typical parameters for different regeneration methods.

Table 1: Comparison of Zeolite Regeneration Methods

Regeneration Method Oxidizing Agent Typical Temperature Range (°C) Typical Duration Advantages Disadvantages
High-Temperature Calcination Air / O₂ in N₂450 - 600[4][8]3 - 6 hours[4]Widely used, effective for most types of coke.High energy consumption, potential for thermal damage to the catalyst.[9]
Low-Temperature Ozonation Ozone (O₃)50 - 200[8][9]1.5 - 3 hours[9]Low temperature preserves catalyst structure, high efficiency.Ozone generation equipment is required, potential safety hazards.
Solvent Extraction Organic Solvents (e.g., benzene, dichloromethane)Ambient to 250[6]VariableMild conditions, removes soluble coke precursors.Ineffective for hard, graphitic coke.[6]

Experimental Protocols

Protocol 1: Standard Regeneration by Calcination in Air

This protocol describes a general procedure for regenerating a coked zeolite catalyst by burning off carbonaceous deposits in a stream of air.

  • Preparation: Place the spent (coked) catalyst in a quartz or ceramic tube within a tube furnace.

  • Purging: Heat the catalyst to 100-120°C under a flow of inert gas (e.g., nitrogen) to remove any physisorbed water and volatile organic compounds. Hold for 1-2 hours.

  • Oxidation: While maintaining the inert gas flow, slowly ramp the temperature (e.g., 1-5°C/min) to the target calcination temperature, typically between 450°C and 550°C.[4]

  • Coke Removal: Once at the target temperature, gradually introduce a flow of dry air. Hold at this temperature for 3-6 hours to ensure complete combustion of the coke.[4] The catalyst color should change from dark to its original white or off-white color.

  • Cooling: Switch the gas flow back to inert gas and cool the furnace down to room temperature.

  • Storage: Once cooled, store the regenerated catalyst in a desiccator to prevent moisture adsorption.

Protocol 2: Characterization of Coke by Temperature-Programmed Oxidation (TPO)

TPO is used to determine the amount and nature of coke on a catalyst.

  • Sample Loading: Place a known mass of the coked catalyst in a microreactor, typically connected to a thermal conductivity detector (TCD) or a mass spectrometer (MS).

  • Pre-treatment: Heat the sample in an inert gas flow (e.g., Helium or Argon) to a temperature of 100-150°C to remove moisture and weakly adsorbed species.

  • Oxidation Ramp: Switch to a dilute oxygen mixture (e.g., 5-10% O₂ in He) and begin heating the sample at a constant rate (e.g., 10°C/min) up to 700-800°C.

  • Data Acquisition: Continuously monitor the concentration of oxidation products (primarily CO₂ and H₂O) in the effluent gas using the detector.

  • Analysis: The resulting TPO profile (detector signal vs. temperature) will show one or more peaks. The temperature of the peaks can provide information about the nature of the coke (e.g., lower temperatures for "soft" coke, higher temperatures for more graphitic "hard" coke).[1] The total area under the CO₂ peak is proportional to the total amount of carbon deposited on the catalyst.[7]

Visualizations

Deactivation_Regeneration_Cycle cluster_process This compound Synthesis cluster_regeneration Regeneration Process Fresh Fresh Zeolite Catalyst Active Active Catalyst in Reactor Fresh->Active Activation/ Loading Deactivated Deactivated (Coked) Catalyst Active->Deactivated Reaction Time (Coke Formation) Regen Regeneration (e.g., Calcination) Deactivated->Regen Unloading Regen->Fresh Activity Restored

Caption: Workflow of the zeolite catalyst deactivation and regeneration cycle.

Troubleshooting_Flowchart Start Low Activity After Regeneration CheckCoke Perform TPO Analysis. Is coke still present? Start->CheckCoke CheckStructure Perform XRD/N2 Physisorption. Is catalyst structure damaged? CheckCoke->CheckStructure No OptimizeRegen Incomplete Regeneration. Optimize T, time, or oxidant. CheckCoke->OptimizeRegen Yes CheckFeed Review Feedstock Purity. Possibility of poisons? CheckStructure->CheckFeed No IrreversibleDamage Thermal/Hydrothermal Damage. Use milder regeneration conditions. CheckStructure->IrreversibleDamage Yes Poisoning Irreversible Poisoning. Purify feedstock. CheckFeed->Poisoning Yes End Problem Resolved CheckFeed->End No OptimizeRegen->End IrreversibleDamage->End Poisoning->End

Caption: Troubleshooting flowchart for post-regeneration catalyst issues.

References

Technical Support Center: Mitigating Corrosion in Cyclohexylbenzene Production Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address and mitigate corrosion issues encountered during the experimental production of cyclohexylbenzene.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your experiments.

Q1: We are observing unexpected and rapid corrosion of our 316L stainless steel reactor during the hydroalkylation of benzene to this compound. What are the likely causes?

A1: Rapid corrosion of 316L stainless steel in this process is often due to a combination of factors that create a more aggressive environment than anticipated. Key potential causes include:

  • Acidic Catalyst Residues: If you are using or have previously used acidic catalysts such as sulfuric acid or hydrofluoric acid, even trace amounts can significantly increase corrosion rates.[1][2] In older methods, catalysts like aluminum chloride were used, which are also highly corrosive.[3]

  • Water Contamination: The presence of water in the reactor can lead to the formation of acidic species, especially if acidic catalysts are present, which dramatically increases the corrosivity of the environment towards stainless steel.[4] Water content above 1.5 wt% in similar alkylation processes has been shown to increase carbon steel corrosion rates.[4]

  • High Operating Temperatures: The hydroalkylation process can operate at temperatures up to 350°C.[5] At elevated temperatures, corrosion rates generally increase. For instance, in a high-temperature water environment (320°C), the corrosion mechanism of 316L stainless steel is well-documented.[6]

  • Hydrogen Embrittlement: The presence of high-pressure hydrogen, a key reactant, can lead to hydrogen embrittlement in some stainless steels, making them more susceptible to cracking and failure.[7] Type 316L is generally considered resistant to hydrogen embrittlement, but this can be a contributing factor, especially under stress.[8]

Q2: Our fixed-bed reactor is showing a significant pressure drop, and post-run analysis reveals fouling. Could this be related to corrosion?

A2: Yes, an increasing pressure drop and fouling are often linked to corrosion.[9] Corrosion products, such as iron oxides and sulfides, can detach from the reactor walls and deposit on the catalyst bed, leading to blockages.[10] This not only restricts flow but can also deactivate the catalyst. In some alkylation units, dislodged iron fluoride scale is a known cause of fouling.[4]

Q3: We have noticed localized pitting corrosion on the internal surfaces of our reactor. What causes this, and how can we prevent it?

A3: Pitting corrosion is a localized form of corrosion that can be particularly damaging. In the context of this compound production, it is often caused by:

  • Chloride Contamination: The presence of chlorides, even at low concentrations, can break down the passive film that protects stainless steel, leading to pitting.[4]

  • Acidic Hot Spots: Uneven temperature distribution within the reactor can create localized areas with higher corrosion rates.[5]

  • Crevice Corrosion: This can occur in areas with restricted fluid flow, such as under gaskets or in flange joints, where corrosive species can concentrate.

To prevent pitting, it is crucial to ensure high-purity reactants, particularly benzene and hydrogen, and to maintain a well-controlled and uniform temperature profile within the reactor.[11] Regular inspection and cleaning of the reactor internals are also essential.

Frequently Asked Questions (FAQs)

Q1: What are the recommended materials of construction for a reactor used in this compound production?

A1: The choice of material depends on the specific process conditions, particularly the catalyst used.

  • For non-acidic or mildly corrosive conditions (e.g., using a bifunctional zeolite catalyst): Type 316L stainless steel is often a suitable and cost-effective choice due to its general corrosion resistance.[8]

  • For processes involving aggressive acids (e.g., sulfuric acid, hydrofluoric acid, or aluminum chloride): More corrosion-resistant alloys are necessary.

    • Carbon Steel: Can be used in some acidic alkylation units but requires very strict control of process parameters like water content and temperature.[4]

    • Nickel Alloys (e.g., Monel, Hastelloy): These are preferred for more severe acidic conditions. Hastelloy C-276, a nickel-molybdenum-chromium alloy, offers excellent resistance to a wide range of corrosive chemicals, including hot contaminated mineral acids, and is highly resistant to pitting and stress corrosion cracking.[1][4]

Q2: How can we proactively monitor for corrosion in our experimental reactor?

A2: Proactive corrosion monitoring is crucial for preventing unexpected failures. Recommended methods include:

  • Corrosion Coupons: Inserting coupons of the same material as the reactor into the process stream allows for direct measurement of corrosion rates through weight loss analysis.

  • Non-Destructive Testing (NDT): Techniques like ultrasonic thickness measurement can be used to periodically assess the thickness of the reactor walls without the need for shutdown.[5]

  • Analysis of Process Fluids: Regularly analyzing the product stream for dissolved metals (e.g., iron, nickel, chromium) can indicate ongoing corrosion.

Q3: Are there any operational adjustments we can make to minimize corrosion?

A3: Yes, several operational parameters can be controlled to mitigate corrosion:

  • Feed Purity: Ensure that the benzene and hydrogen feeds are free from contaminants like water, sulfur compounds, and chlorides.[4][11]

  • Temperature Control: Maintain the lowest possible operating temperature that still allows for an efficient reaction rate, as corrosion generally accelerates with temperature.

  • Flow Dynamics: Avoid excessively high fluid velocities, which can lead to erosion-corrosion, especially in areas with changes in flow direction.[2]

Data Presentation: Corrosion Rate of Common Reactor Materials

MaterialEnvironmentTemperature (°C)Corrosion Rate (mm/year)Source(s)
Type 316L Stainless Steel 30-50 wt% NaOH25 - 900.01 - 18[2]
H₂S Environment (3 bar)600.7 (uniform), 2.4 (pitting)
High-Temperature Water320Varies with oxygen content[6]
Hastelloy C-276 10% Sulfuric AcidBoiling0.38
10% Hydrochloric Acid751.02
0.5 M Sulfuric AcidAmbient0.39[7]
0.5 M Hydrochloric AcidAmbient0.16[7]
Formic AcidBoiling0.12

Experimental Protocols: Weight-Loss Corrosion Testing

This protocol outlines a standard laboratory procedure for determining the corrosion rate of a material in a simulated this compound production environment, based on the principles of ASTM G31 and NACE TM0169.

1. Test Specimen (Coupon) Preparation: a. Machine test coupons from the material of interest (e.g., 316L SS, Hastelloy C-276) to a standard size (e.g., 50mm x 25mm x 3mm). b. Drill a small hole near the top of the coupon for mounting. c. Polish all surfaces of the coupon with progressively finer grit sandpaper (up to 600 grit) to achieve a uniform surface finish. d. Measure the dimensions of each coupon to three decimal places and calculate the total surface area. e. Degrease the coupons by sonicating in acetone, rinse with deionized water, and dry in a desiccator. f. Weigh each coupon to the nearest 0.1 mg and record the initial weight.

2. Test Environment Simulation: a. Prepare the test solution to mimic the reactor environment. This should consist of a mixture of benzene, this compound, and any potential acidic contaminants at concentrations relevant to the process. b. The test should be conducted in a high-pressure autoclave or a similar vessel capable of safely handling the required temperature and pressure, as well as the flammable reactants. c. The vessel should be equipped with a means to introduce and maintain a hydrogen atmosphere at the desired partial pressure.

3. Experimental Procedure: a. Mount the prepared coupons on a non-metallic rack (e.g., PTFE) ensuring they are electrically isolated from each other and the test vessel. b. Place the coupon rack into the test vessel and add the prepared test solution, ensuring the coupons are fully immersed. c. Seal the vessel, purge with an inert gas (e.g., argon), and then pressurize with hydrogen to the desired operating pressure. d. Heat the vessel to the target operating temperature (e.g., 150-250°C) and maintain for the duration of the test (e.g., 100-500 hours). e. After the test duration, cool the vessel, safely vent the hydrogen, and retrieve the coupons.

4. Post-Test Analysis: a. Photograph the coupons to document their appearance. b. Clean the coupons to remove any corrosion products according to ASTM G1 standards. This may involve chemical cleaning (e.g., inhibited hydrochloric acid) or gentle mechanical cleaning. c. After cleaning, rinse the coupons with deionized water, dry them thoroughly, and reweigh them to the nearest 0.1 mg. d. Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (8.76 x 10⁴ * W) / (A * T * D) Where:

  • W = Mass loss in grams (Initial Weight - Final Weight)
  • A = Surface area of the coupon in cm²
  • T = Exposure time in hours
  • D = Density of the material in g/cm³

Visualizations

CorrosionTroubleshootingWorkflow start Corrosion Issue Identified (e.g., visual inspection, leak, pressure drop) check_symptoms Characterize the Problem: - Uniform Corrosion? - Pitting/Crevice? - Cracking? start->check_symptoms uniform_corrosion Investigate General Corrosion: 1. Analyze feed for contaminants (water, acids). 2. Verify operating temperature and pressure. 3. Review material selection. check_symptoms->uniform_corrosion Uniform pitting_cracking Investigate Localized Corrosion/Cracking: 1. Check for chloride contamination. 2. Inspect for crevices and stagnant areas. 3. Analyze for signs of hydrogen embrittlement. check_symptoms->pitting_cracking Localized/Cracking process_review Review Process Parameters: - Temperature profiles. - Flow rates. - Catalyst history. uniform_corrosion->process_review material_analysis Perform Material Analysis: - Metallurgical analysis of failed components. - Corrosion coupon testing. pitting_cracking->material_analysis mitigation Implement Corrective Actions: - Improve feed purification. - Adjust operating parameters. - Upgrade materials of construction. material_analysis->mitigation process_review->mitigation monitor Monitor and Document: - Increased inspection frequency. - Continuous corrosion monitoring. mitigation->monitor

Caption: Troubleshooting workflow for diagnosing and mitigating corrosion issues in reactors.

CorrosionFactors cluster_env cluster_mat cluster_op corrosion Reactor Corrosion environment Corrosive Environment environment->corrosion acid Acidic Catalysts / Residues (H₂SO₄, HF, AlCl₃) materials Material Properties materials->corrosion material_selection Material Selection (e.g., SS316L vs. Hastelloy) operation Operating Conditions operation->corrosion temperature High Temperature acid->environment water Water Contamination water->environment hydrogen High-Pressure Hydrogen hydrogen->environment chlorides Chloride Impurities chlorides->environment material_selection->materials passive_film Passive Film Stability passive_film->materials welds Welds and Heat-Affected Zones welds->materials temperature->operation pressure High Pressure pressure->operation flow Fluid Velocity (Erosion) flow->operation

Caption: Key factors contributing to corrosion in this compound production reactors.

References

Validation & Comparative

comparative study of Lewis acid catalysts for Cyclohexylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acid Catalysts in Cyclohexylbenzene Synthesis

For researchers and professionals in drug development and chemical synthesis, the efficient production of this compound (CHB) is a critical step in the synthesis of phenol and cyclohexanone. The Friedel-Crafts alkylation of benzene with cyclohexene, catalyzed by Lewis acids, remains a prominent method for CHB production. This guide provides a comparative analysis of various Lewis acid catalysts for this reaction, supported by experimental data, to facilitate catalyst selection and process optimization.

Performance of Lewis Acid Catalysts

The choice of a Lewis acid catalyst significantly influences the yield and selectivity of this compound synthesis. While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, issues related to their homogeneous nature, such as catalyst separation and waste generation, have led to the exploration of solid acid catalysts with Lewis acid sites. The following table summarizes the performance of various Lewis acid catalysts based on available experimental data. It is important to note that the reaction conditions may vary across different studies.

CatalystCatalyst TypeBenzene:Cyclohexene Molar RatioTemperature (°C)Reaction Time (h)Cyclohexene Conversion (%)This compound Selectivity (%)Reference
AlCl₃ Homogeneous Lewis AcidExcess Benzene5-101.5High (not specified)Good (not specified)[1]
FeCl₃ Homogeneous Lewis AcidNot SpecifiedNot SpecifiedNot SpecifiedEffective CatalystNot Specified[1]
ZnCl₂ Homogeneous Lewis AcidNot SpecifiedNot SpecifiedNot SpecifiedEffective CatalystNot Specified[2]
H-La-Y Zeolite Solid Acid (with Lewis sites)Not SpecifiedNot SpecifiedNot Specified98.2797.63[3]
Y-type Zeolite Solid Acid (with Lewis sites)Not SpecifiedNot SpecifiedNot Specified99.687.7[4]

Note: Direct comparative studies under identical conditions are limited in the available literature. The data presented is a compilation from various sources and should be interpreted with consideration of the differing experimental parameters.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below is a representative protocol for the synthesis of this compound using aluminum chloride as the catalyst, based on general Friedel-Crafts alkylation procedures.

Synthesis of this compound using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene

  • Cyclohexene

  • Anhydrous Diethyl Ether

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for reactions under anhydrous conditions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous benzene (in excess) and cool the flask to 0-5 °C using an ice bath.

  • Carefully and portion-wise, add anhydrous AlCl₃ to the stirred benzene.

  • Slowly add cyclohexene dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature between 5-10 °C.[1]

  • After the addition is complete, continue stirring the mixture at this temperature for an additional hour.

  • Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography (GC).

  • Upon completion, quench the reaction by carefully pouring the reaction mixture into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Experimental Workflow and Reaction Mechanism

The synthesis of this compound via Friedel-Crafts alkylation follows a well-established electrophilic aromatic substitution mechanism. The experimental workflow is designed to facilitate this reaction while ensuring safety and maximizing yield.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification setup Assemble dry glassware under N2 reactants Add anhydrous benzene and AlCl3 setup->reactants cooling Cool to 0-5 °C reactants->cooling addition Add cyclohexene dropwise (5-10 °C) cooling->addition stirring Stir for 1 hour addition->stirring monitoring Monitor reaction by GC stirring->monitoring quench Quench with ice-cold water monitoring->quench extraction Separate and wash organic layer quench->extraction drying Dry with Na2SO4 extraction->drying purification Filter and purify by distillation drying->purification product This compound purification->product reaction_mechanism cyclohexene Cyclohexene activated_complex Activated Complex cyclohexene->activated_complex + lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->activated_complex sigma_complex Sigma Complex (Arenium Ion) activated_complex->sigma_complex + Benzene benzene Benzene benzene->sigma_complex product This compound sigma_complex->product -H+ catalyst_regen Regenerated Lewis Acid sigma_complex->catalyst_regen catalyst_regen->lewis_acid recycles

References

A Comparative Guide to High-Boiling Point Solvents: Cyclohexylbenzene vs. Toluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of solvent is critical to reaction success, influencing yield, purity, and safety. When high temperatures are required, high-boiling point solvents are indispensable. This guide provides an objective comparison between two such solvents: cyclohexylbenzene and toluene, supported by their physicochemical properties and examples of their application in common synthetic methodologies.

At a Glance: Physical and Chemical Properties

A direct comparison of key properties is essential for solvent selection. The following table summarizes the quantitative data for this compound and toluene.

PropertyThis compoundTolueneReference(s)
Chemical Formula C₁₂H₁₆C₇H₈[1],[2]
Molecular Weight 160.26 g/mol 92.14 g/mol [3],[4]
Boiling Point 239-240 °C110.6 °C[3],[2][5][6][7]
Melting Point 5-8 °C-95 °C[3][8][9],[2][4][5][10]
Density 0.95 g/mL at 25 °C0.8669 g/mL at 20 °C[3][9][11],[5][7]
Flash Point 98 °C (210 °F)4 °C (40 °F)[3][9],[6][7][12]
Vapor Pressure 0.03 mmHg (25Pa) at 25 °C28.5 Torr at 20 °C[1][3],[5][7]
Solubility in Water Insoluble0.052% at 25 °C[3][11][13],[7]
Refractive Index 1.526 at 20 °C1.4969 at 20 °C[3][9][11],[5][7]
Viscosity 2.04 mm²/s0.59 cP at 20 °C[11],[7]

In-Depth Comparison

This compound (CHB) is a colorless oily liquid with a significantly higher boiling point and flash point compared to toluene, making it a safer option for reactions requiring sustained high temperatures.[3][9] Its lower vapor pressure also reduces inhalation exposure and solvent loss through evaporation.[1][3] CHB is used as a high-boiling point solvent and penetrant in plastics, paints, and adhesives.[9][11][14] In organic synthesis, it serves as an intermediate in the production of phenol and cyclohexanone.[8][9][15] It is also gaining attention as an additive in lithium-ion battery electrolytes to enhance safety.[11][16] From a safety perspective, this compound is considered a skin and eye irritant.[3][17]

Toluene , also known as methylbenzene, is a widely used aromatic hydrocarbon solvent due to its ability to dissolve a wide range of organic compounds.[2][10] It is a colorless liquid with a characteristic sweet, paint-thinner-like odor.[5][12] Its lower boiling point of 110.6 °C makes it suitable for reactions that require moderate heating.[2][5][6][7] Toluene is a common solvent in paints, adhesives, and rubber production.[2][5][10] It also serves as a precursor for the synthesis of other important chemicals like benzene and xylene.[4][5] However, toluene is highly flammable, with a low flash point of 4 °C, and poses significant health risks.[6][7][12] It is a central nervous system depressant and can cause irritation to the skin, eyes, and respiratory tract upon exposure.[6]

Logical Workflow for Solvent Selection

The choice between this compound and toluene depends on several factors, including the required reaction temperature, safety considerations, and the nature of the chemical transformation. The following diagram illustrates a logical workflow for selecting the appropriate solvent.

G Solvent Selection Workflow Start Start: Define Reaction Requirements Temp Required Reaction Temperature? Start->Temp HighTemp > 110°C? Temp->HighTemp Yes Toluene Consider Toluene Temp->Toluene No (<= 110°C) Safety High Flash Point Required? HighTemp->Safety CHB Select this compound Safety->CHB Yes Reconsider Re-evaluate Reaction Conditions or Consider Other Solvents Safety->Reconsider No End End CHB->End Toluene->End Reconsider->End

Caption: A decision tree for selecting between this compound and toluene.

Experimental Protocols: Application in Cross-Coupling Reactions

High-boiling point solvents are frequently employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions often require elevated temperatures to proceed efficiently.

Representative Experimental Workflow

The following diagram illustrates a general workflow for a palladium-catalyzed cross-coupling reaction.

G General Cross-Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add aryl halide, boronic acid/amine, and base to a flame-dried flask. B 2. Add Pd catalyst and ligand. A->B C 3. Add anhydrous solvent (e.g., Toluene or this compound). B->C D 4. Degas the mixture and place under inert atmosphere (Ar or N2). C->D E 5. Heat the mixture to the desired temperature (e.g., 80-110 °C for Toluene) with stirring. D->E F 6. Monitor reaction progress by TLC or GC-MS. E->F G 7. Cool to room temperature and dilute with an organic solvent. F->G H 8. Wash with water and brine. G->H I 9. Dry the organic layer and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: A typical experimental workflow for a cross-coupling reaction.

Example Protocol: Suzuki-Miyaura Coupling in Toluene

The following is a general procedure for a Suzuki-Miyaura coupling reaction using toluene as the solvent.

Materials:

  • Aryl halide (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Anhydrous toluene

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and base.[4]

  • Add the palladium catalyst.[4]

  • Add anhydrous toluene and degassed water (typically in a 4:1 to 10:1 ratio).[4]

  • Seal the flask and heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C.[4]

  • Monitor the reaction's progress using an appropriate analytical technique such as TLC or GC-MS.[4]

  • Once the reaction is complete, cool the mixture to room temperature.[4]

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[4]

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[4]

Example Protocol: Buchwald-Hartwig Amination in Toluene

This protocol describes a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., 2,6-dichloropyrazine, 1.0 equiv.)

  • Amine (e.g., 4-((3-methyloxetan-3-yl)methoxy)-2-nitrobenzenamine, 1.0 equiv.)

  • Palladium(II) acetate (4 mol%)

  • Ligand (e.g., (±)-BINAP, 4 mol%)

  • Base (e.g., Cesium carbonate, 1.4 equiv.)

  • Anhydrous toluene

  • Inert gas (Nitrogen)

Procedure:

  • Combine the aryl halide, amine, palladium(II) acetate, (±)-BINAP, and cesium carbonate in a reaction vessel.[11]

  • Add anhydrous toluene.[11]

  • Stir the mixture at 90 °C under a nitrogen atmosphere for 23 hours.[11]

  • After cooling, filter the mixture through a pad of Celite® and wash with ethyl acetate.[11]

  • Evaporate the filtrate under reduced pressure.[11]

  • Purify the crude product by flash chromatography on silica gel.[11]

While specific protocols for this compound are less commonly published in general guides, its higher boiling point would allow for reaction temperatures well above 110 °C, which could be beneficial for less reactive substrates in both Suzuki-Miyaura and Buchwald-Hartwig reactions. The general setup and work-up procedures would be similar, with adjustments made for the higher temperature and the physical properties of this compound.

Conclusion

Both this compound and toluene are effective high-boiling point aromatic solvents for organic synthesis. Toluene is a well-established and versatile solvent suitable for reactions up to 110 °C. However, its high flammability and toxicity are significant drawbacks. This compound offers a safer alternative for high-temperature applications due to its much higher boiling and flash points, and lower volatility. As the principles of green chemistry become increasingly important, solvents like this compound may be considered more frequently as alternatives to traditional solvents like toluene, particularly when reaction conditions demand temperatures exceeding toluene's boiling point. The choice between these two solvents will ultimately depend on the specific requirements of the chemical transformation, with careful consideration of both performance and safety.

References

performance of Cyclohexylbenzene as a heat transfer fluid compared to biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cyclohexylbenzene and Biphenyl as Heat Transfer Fluids

For researchers and scientists in drug development and other fields requiring precise thermal control, the choice of a heat transfer fluid (HTF) is critical. An ideal HTF offers excellent thermal stability, a wide operating temperature range, and predictable performance. This guide provides a detailed, data-driven comparison between two common synthetic aromatic heat transfer fluids: this compound (CHB) and biphenyl.

Comparative Analysis of Physicochemical Properties

The selection of a heat transfer fluid is governed by its physical, thermal, and safety characteristics. The following tables summarize the key quantitative data for this compound and biphenyl.

Table 1: General and Physical Properties

PropertyThis compound (CHB)Biphenyl
Chemical Formula C₁₂H₁₆[1][2]C₁₂H₁₀[3]
Molecular Weight 160.26 g/mol [1][2]154.21 g/mol [3][4]
CAS Number 827-52-1[1][2]92-52-4[3]
Appearance Colorless liquid[5]White to straw-yellow crystalline solid[4]
Normal Boiling Point 239-240 °C (462-464 °F)[2]254-255 °C (489-491 °F)[4]
Melting/Freezing Point 5 °C (41 °F)[2]69-72 °C (156-162 °F)[4]
Density at 20-25°C 0.942-0.95 g/mL[2][6]1.04 g/mL (solid)[4]

Table 2: Safety and Thermal Properties

PropertyThis compound (CHB)Biphenyl
Flash Point (Closed Cup) 81 °C (178 °F)[6]113 °C (235 °F)[4]
Autoignition Temperature 342 °C (648 °F)[6]540 °C (1004 °F)[4]
Maximum Recommended Operating Temperature Approx. 260-300 °CUp to 400 °C (in mixtures)[7][8]
Thermal Stability Good, but generally lower than biphenyl-based fluids.Considered one of the most thermally stable organic compounds.[9]

Performance Deep Dive

Operating Range and Physical State: A primary distinction between the two fluids is their physical state at ambient temperatures. This compound is a liquid down to 5°C, simplifying handling and system startup in many laboratory environments.[2] In contrast, biphenyl is a solid with a melting point of approximately 70°C, which necessitates a trace heating system to prevent solidification in pipes and equipment when the system is not in operation.[4]

Thermal Stability and Degradation: Heat transfer fluids degrade at sufficiently high temperatures, forming byproducts that can compromise system performance and safety.[10][11][12] These degradation products include low and high boiling components, as well as non-condensable gases like hydrogen.[10][11][12] Biphenyl is renowned for its exceptional thermal stability, making it a component in high-temperature HTFs, often in a eutectic mixture with diphenyl oxide to lower the freezing point.[7][9][13] While CHB also possesses good thermal stability, its maximum operating temperature is generally lower than that of biphenyl-based fluids.

Safety Profile: Biphenyl is classified as a hazardous chemical, with potential to cause skin and eye irritation, and may cause organ damage through prolonged or repeated exposure.[14] It is also noted as being very toxic to aquatic life.[14] this compound is considered combustible but not readily ignited.[6] Repeated exposure may cause skin dryness or cracking.[6] Researchers should always consult the full Safety Data Sheet (SDS) for each compound before use.

Experimental Protocols

To ensure a standardized evaluation of performance, specific experimental methods are employed. The thermal stability of organic heat transfer fluids is a critical parameter, often determined using a standardized test method.

Key Experiment: Thermal Stability Assessment (ASTM D6743)

This test method is designed to determine the relative thermal stability of unused organic heat transfer fluids at elevated temperatures in the absence of oxygen.[10][11]

  • Objective: To quantify the formation of degradation products (low boilers, high boilers, and non-vaporizable components) after a fluid is thermally stressed.[10][11]

  • Apparatus: A test cell capable of withstanding high temperatures and pressures, a heating unit with precise temperature control, and analytical equipment such as a gas chromatograph (GC).

  • Procedure Summary:

    • A precise mass (approximately 27 g) of the unstressed heat transfer fluid is placed into a clean, dry test cell.[15]

    • The cell is sealed and heated to a specified test temperature, typically between 260°C and 454°C, for a defined period (e.g., 720 hours).[11][15][16]

    • During the test, volatile decomposition products remain in continuous contact with the fluid.[10][11]

    • After the heating period, the cell is cooled, and the stressed fluid is analyzed.

    • Gas Chromatography (Test Method D2887) is used to determine the mass percentage of low and high boiling components that have formed.[15]

    • A separate bulb tube distillation is used to quantify the non-vaporizable products.[15]

  • Data Interpretation: The amount and type of degradation products provide a quantitative measure of the fluid's thermal stability under the test conditions. This allows for a direct comparison of the relative stability of different fluids.[10][11]

Logical Workflow for HTF Selection

The process of selecting an appropriate heat transfer fluid involves several key decision points. The following diagram illustrates a logical workflow for researchers.

HTF_Selection_Workflow start Start: Define Application Requirements temp_range Determine Required Operating Temperature Range start->temp_range is_solid Is a high melting point (> ambient) acceptable? temp_range->is_solid chb Consider this compound (CHB) (Liquid at ambient temp) is_solid->chb No biphenyl Consider Biphenyl-based fluids (Requires trace heating) is_solid->biphenyl Yes stability_check Evaluate Thermal Stability Needs at Max Temp. chb->stability_check biphenyl->stability_check safety_review Review Safety & Toxicity Profile (SDS & Hazard Classification) stability_check->safety_review final_choice Select Optimal HTF and Implement Safety Protocols safety_review->final_choice

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of cyclohexylbenzene is critical in various stages of chemical synthesis and drug development, particularly in processes involving its use as a raw material or its formation as an intermediate or byproduct. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and versatile technique for the analysis of non-volatile or thermally labile compounds. A validated reverse-phase HPLC method has been established for the analysis of this compound, particularly in the context of its oxidation process, where it is crucial to monitor the parent compound alongside its oxidation products such as this compound hydroperoxide and 1-phenylcyclohexanol.[1]

Experimental Protocol: HPLC

A reverse-phase HPLC method with UV detection is a common approach for the analysis of aromatic compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: Newcrom R1 reverse-phase column or equivalent C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.[2] The exact ratio would be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

Sample Preparation: Samples are typically diluted in the mobile phase or a compatible solvent to an appropriate concentration within the linear range of the method.

Performance Data: HPLC

The following table summarizes the validation parameters for a reported HPLC method for the analysis of this compound (CHB), this compound hydroperoxide (CHBHP), and 1-phenylcyclohexanol (PCHO).[1]

ParameterThis compound (CHB)This compound Hydroperoxide (CHBHP)1-Phenylcyclohexanol (PCHO)
Correlation Coefficient (r²) 0.99550.99070.9982
Recovery >99%~100%>99%
Relative Standard Deviation (RSD) (n=5) <0.35%<0.35%<0.35%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. It is a powerful alternative for the quantification of this compound, especially when high selectivity is required to differentiate it from other components in a complex matrix.

Experimental Protocol: GC-MS

A typical GC-MS method for the analysis of aromatic hydrocarbons would involve the following:

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 60 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of 280 °C.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of this compound.

Sample Preparation: Samples are typically diluted in a volatile organic solvent such as hexane or dichloromethane.

Performance Data: GC-MS

While specific validation data for a GC-MS method for this compound was not found in the immediate search, the performance of GC-MS methods for similar polycyclic aromatic hydrocarbons (PAHs) can be extrapolated.[3][4][5]

ParameterExpected Performance for this compound
Correlation Coefficient (r²) >0.99
Recovery 70-120%
Relative Standard Deviation (RSD) <15%
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantitation (LOQ) Low ng/mL to pg/mL range

Method Comparison

FeatureHPLCGC-MS
Principle Separation in liquid phase based on polaritySeparation in gas phase based on volatility and polarity, with mass-based detection
Applicability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds
Sensitivity Good, detector dependentExcellent, highly sensitive
Selectivity Good, can be optimized with mobile phase and column selectionExcellent, mass spectrometer provides high specificity
Sample Preparation Often simpler, direct injection of liquid samplesMay require extraction and solvent exchange
Analysis Time Can be faster for some applicationsCan be longer due to temperature programming
Instrumentation Cost Generally lowerGenerally higher

Logical Workflow for Method Selection

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the presence of interfering substances. The following diagram illustrates a logical workflow for selecting the appropriate analytical method.

MethodSelection start Start: Need to analyze this compound matrix What is the sample matrix? start->matrix volatility Are there volatile interferences? matrix->volatility Liquid / Dissolved Solid gcms GC-MS is the preferred method matrix->gcms Gas / Volatile Liquid sensitivity Is high sensitivity required? volatility->sensitivity No volatility->gcms Yes hplc HPLC is a suitable choice sensitivity->hplc No sensitivity->gcms Yes

Figure 1: Decision workflow for selecting an analytical method for this compound.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • HPLC is a robust and often more straightforward method, particularly suitable for routine analysis in process monitoring where the sample matrix is relatively clean and high sensitivity is not the primary concern. Its ability to simultaneously analyze this compound and its less volatile oxidation products is a significant advantage in reaction monitoring.[1]

  • GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis or when analyzing complex matrices where interferences are a concern. The mass spectrometric detection provides a higher degree of confidence in the identification of the analyte.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and selectivity, and the available instrumentation.

References

A Comparative Guide to Cyclohexylbenzene Synthesis: Friedel-Crafts Alkylation vs. Hydroalkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of cyclohexylbenzene (CHB) is a critical step in various industrial processes, notably in the production of phenol and cyclohexanone. Two primary methods dominate the landscape of CHB synthesis: the traditional Friedel-Crafts alkylation and the more recent hydroalkylation process. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in the selection of the most suitable synthesis route for specific research and development needs.

At a Glance: Key Differences and Performance Metrics

The choice between Friedel-Crafts alkylation and hydroalkylation for this compound synthesis hinges on a trade-off between raw material accessibility, catalyst system, and desired product purity. Friedel-Crafts alkylation directly reacts benzene with an alkylating agent like cyclohexene, typically using a strong Lewis acid or a solid acid catalyst. In contrast, hydroalkylation utilizes a bifunctional catalyst to first hydrogenate benzene to cyclohexene in situ, which then alkylates the remaining benzene in a one-pot process.

ParameterFriedel-Crafts AlkylationHydroalkylation
Reactants Benzene, Cyclohexene/Cyclohexyl ChlorideBenzene, Hydrogen
Catalyst Lewis Acids (e.g., AlCl₃), Solid Acids (e.g., Zeolites)Bifunctional (Metal + Acidic Support, e.g., Pd/Hβ, Ni/MMT)
Typical Temperature 5 - 250°C150 - 250°C
Typical Pressure Atmospheric - 5.0 MPa1.0 - 7.0 MPa
Cyclohexene Conversion >95%N/A (formed in situ)
Benzene Conversion N/A (typically in excess)24 - 68%
This compound Selectivity 87 - 98%48 - 88%
Key Byproducts Polyalkylated benzenes, IsomersCyclohexane, Dithis compound

Deep Dive into the Methodologies

Friedel-Crafts Alkylation: The Established Route

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction.[1] In the context of this compound synthesis, it involves the reaction of benzene with cyclohexene or a cyclohexyl halide in the presence of a catalyst.[2]

Mechanism: The catalyst, typically a Lewis acid like aluminum chloride or a solid acid like a zeolite, activates the cyclohexene or cyclohexyl halide to form a cyclohexyl carbocation. This electrophile then attacks the electron-rich benzene ring, leading to the formation of this compound after deprotonation.[1]

Advantages:

  • High conversion of the alkylating agent (cyclohexene).

  • Can achieve high selectivity to this compound with appropriate catalyst selection.

  • Milder reaction conditions may be possible with highly active catalysts.

Disadvantages:

  • Susceptible to polyalkylation, where the product (this compound) undergoes further alkylation.[3]

  • Use of corrosive and hazardous Lewis acids like AlCl₃ can pose environmental and handling challenges.

  • Catalyst deactivation can be an issue.

Hydroalkylation: The Integrated Approach

Hydroalkylation presents a more integrated approach by combining the generation of the alkylating agent and the alkylation step in a single reactor.[4] This process involves the reaction of benzene with hydrogen over a bifunctional catalyst that possesses both hydrogenation and acidic functionalities.[5]

Mechanism: The metallic component of the catalyst (e.g., palladium, nickel) facilitates the partial hydrogenation of benzene to cyclohexene. The cyclohexene, once formed on the catalyst surface, then reacts with another molecule of benzene at the acidic sites of the catalyst support (e.g., zeolites like Hβ or MCM-22) to yield this compound.[4][6]

Advantages:

  • Utilizes readily available feedstocks: benzene and hydrogen.

  • Avoids the separate production and handling of cyclohexene.

  • Can be a more atom-economical process.

Disadvantages:

  • The reaction is a delicate balance between hydrogenation and alkylation; over-hydrogenation can lead to the formation of cyclohexane as a significant byproduct.[4]

  • Typically requires higher pressures to facilitate the hydrogenation step.

  • Selectivity to this compound can be lower compared to optimized Friedel-Crafts processes due to competing side reactions.

Experimental Protocols

Representative Protocol for Friedel-Crafts Alkylation of Benzene with Cyclohexene

This protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials:

  • Benzene (468 g, 6 moles)

  • Cyclohexene (164 g, 2 moles)

  • Concentrated Sulfuric Acid (92 g)

  • Anhydrous Calcium Chloride

Procedure:

  • In a 1-liter three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine benzene and concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 5-10°C.

  • Slowly add cyclohexene to the stirred mixture over 1.5 hours, maintaining the temperature between 5°C and 10°C.

  • Continue stirring for an additional hour after the addition is complete.

  • Separate the hydrocarbon layer and wash it sequentially with cold concentrated sulfuric acid, warm water, 3% sodium hydroxide solution, and finally with pure water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude product by fractional distillation to obtain this compound (boiling point: 238–243°C).[2]

Representative Protocol for Hydroalkylation of Benzene

This protocol is a composite based on typical conditions reported in the literature.[4][7]

Materials:

  • Benzene

  • Hydrogen

  • Bifunctional catalyst (e.g., 0.5% Pd on Hβ zeolite)

Procedure:

  • A fixed-bed reactor is loaded with the bifunctional catalyst.

  • The catalyst is typically pre-treated in situ under a flow of hydrogen at an elevated temperature.

  • A feed of benzene and hydrogen is introduced into the reactor at the desired molar ratio.

  • The reaction is carried out at a temperature of 150-250°C and a pressure of 1.0-5.0 MPa.

  • The reaction products are cooled and collected.

  • The product mixture is analyzed by gas chromatography to determine the conversion of benzene and the selectivity to this compound, cyclohexane, and other byproducts.

  • The liquid product can be purified by distillation to isolate this compound.

Visualizing the Processes

To better understand the relationship between the two synthetic methods and their respective chemical transformations, the following diagrams are provided.

logical_flow cluster_start Starting Materials cluster_fc Friedel-Crafts Alkylation cluster_hydro Hydroalkylation Benzene Benzene FC_Reaction Friedel-Crafts Alkylation Benzene->FC_Reaction Hydro_Reaction Hydroalkylation Benzene->Hydro_Reaction Cyclohexene Cyclohexene Cyclohexene->FC_Reaction Product This compound FC_Reaction->Product Hydrogen Hydrogen Hydrogen->Hydro_Reaction Hydro_Reaction->Product

Caption: Comparison of synthetic routes to this compound.

reaction_pathways cluster_fc Friedel-Crafts Alkylation cluster_hydro Hydroalkylation Benzene1 Benzene CHB1 This compound Benzene1->CHB1 Electrophilic Aromatic Substitution Cyclohexene1 Cyclohexene Cyclohexene1->CHB1 Catalyst1 Lewis Acid / Solid Acid Catalyst1->CHB1 Benzene2 Benzene Cyclohexene2 Cyclohexene (in situ) Benzene2->Cyclohexene2 Partial Hydrogenation CHB2 This compound Benzene2->CHB2 Alkylation Hydrogen2 Hydrogen Hydrogen2->Cyclohexene2 Catalyst2 Bifunctional Catalyst (e.g., Pd/Hβ) Catalyst2->Cyclohexene2 Catalyst2->CHB2 Cyclohexene2->CHB2

Caption: Reaction pathways for this compound synthesis.

Conclusion

Both Friedel-Crafts alkylation and hydroalkylation are viable methods for the synthesis of this compound, each with its own set of advantages and challenges. The choice of method will ultimately depend on the specific requirements of the application, including cost and availability of raw materials, desired product purity, and environmental considerations. For applications where high selectivity is paramount and cyclohexene is readily available, a well-optimized Friedel-Crafts process using a solid acid catalyst may be preferable. Conversely, for large-scale production where the direct use of benzene and hydrogen is more economical, the hydroalkylation route offers a compelling alternative, provided that the catalyst and process conditions are carefully controlled to minimize the formation of byproducts like cyclohexane.

References

A Comparative Economic Analysis of Cyclohexylbenzene Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Cyclohexylbenzene Synthesis

This compound (CHB) is a key intermediate in the chemical and pharmaceutical industries, notably in the co-production of phenol and cyclohexanone, offering a promising alternative to the conventional cumene-based Hock process. The economic viability of this alternative route is critically dependent on the efficiency and cost-effectiveness of CHB synthesis. This guide provides a detailed comparison of the two primary commercial routes to this compound: one-step benzene hydroalkylation and two-step benzene alkylation with cyclohexene . This analysis is supported by experimental data from peer-reviewed literature and patents to aid researchers and process chemists in selecting the optimal synthesis strategy.

Executive Summary

The one-step benzene hydroalkylation process is emerging as a more atom-economical and potentially cost-effective method for this compound production compared to the traditional two-step alkylation with cyclohexene. By integrating the in-situ generation of cyclohexene from benzene hydrogenation with its subsequent alkylation of benzene in a single reactor, the hydroalkylation route offers a simplified process flow. However, it presents challenges in catalyst design to balance hydrogenation and alkylation functions and to minimize the formation of by-products such as cyclohexane and dithis compound. The two-step route, while potentially having higher capital and operational costs due to an additional reaction step, allows for more straightforward process control. The choice between these routes will ultimately depend on factors such as catalyst performance and longevity, feedstock costs, and the desired product purity.

Comparative Performance Data

The following table summarizes key performance indicators for the different this compound production routes based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, catalysts, and reactor configurations.

ParameterBenzene Hydroalkylation (One-Step)Benzene Alkylation with Cyclohexene (Two-Step)
Benzene Conversion (%) 38.4% - 57.74%[1][2]Not directly applicable (Benzene is in excess)
Cyclohexene Conversion (%) (In-situ generated and consumed)95.3% - 99.9%[3]
This compound Selectivity (%) 47.8% - 88.0%[1][4]Up to 97.4%[3]
Key By-products Cyclohexane, Dithis compound[1][5]Dithis compound
Catalyst System Bifunctional: Hydrogenation metal (e.g., Pd, Ni) on an acidic support (e.g., H-Beta, MCM-22)[1][2][5]Solid acid catalyst (e.g., modified USY zeolite)[3]
Typical Reaction Temperature (°C) 170 - 210[2]120 - 200[6]
Typical Reaction Pressure (MPa) 1.0 - 4.0[2][7]2.0 - 4.0[6]

Production Route Analysis

Benzene Hydroalkylation (One-Step Process)

This route involves the reaction of benzene with hydrogen over a bifunctional catalyst. A portion of the benzene is first hydrogenated to cyclohexene, which then instantaneously alkylates another molecule of benzene to form this compound.[5] This process is a prime example of tandem catalysis, offering the potential for process intensification and reduced capital expenditure.

Advantages:

  • Process Simplification: Combines two reaction steps into a single unit operation.

  • Atom Economy: Utilizes benzene as the source for both the alkylating agent and the substrate.

  • Safety: Avoids the handling and storage of neat cyclohexene.

Disadvantages:

  • Catalyst Complexity: Requires a catalyst with carefully balanced hydrogenation and acidic functionalities to maximize CHB selectivity and minimize over-hydrogenation to cyclohexane or multiple alkylations to dithis compound.[1]

  • By-product Formation: The primary challenge is controlling the selectivity to avoid the formation of cyclohexane, which represents a loss of valuable benzene feedstock, and dicyclohexylbenzenes, which require downstream separation.[1][5]

  • Process Control: The tandem nature of the reaction can make it more challenging to optimize and control.

Benzene Alkylation with Cyclohexene (Two-Step Process)

This traditional approach first involves the selective partial hydrogenation of benzene to produce cyclohexene in a separate step. The purified cyclohexene is then reacted with benzene in a classic Friedel-Crafts alkylation reaction using an acidic catalyst.

Advantages:

  • Independent Optimization: Each reaction step (hydrogenation and alkylation) can be individually optimized for maximum yield and selectivity.

  • Higher Selectivity (Alkylation Step): The alkylation of benzene with cyclohexene can achieve very high selectivity to this compound.[3]

  • Process Maturity: The underlying reaction principles are well-established in industrial practice.

Disadvantages:

  • Process Complexity: Requires two separate reactor systems and an intermediate separation/purification step, leading to higher capital and operational costs.

  • Cyclohexene Handling: Involves the production and handling of cyclohexene, which can be reactive.

  • Lower Overall Atom Economy (potentially): The efficiency of the separate cyclohexene production step directly impacts the overall process economics.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the key reactions.

Benzene Hydroalkylation

A typical experimental setup for benzene hydroalkylation involves a high-pressure autoclave reactor. For a batch reaction, the catalyst (e.g., 0.5 g of a bifunctional catalyst such as Pd supported on an acidic zeolite) and benzene (e.g., 25 mL) are loaded into the reactor.[7] The reactor is then sealed, purged multiple times with hydrogen to remove air, and heated to the desired reaction temperature (e.g., 200 °C) under an initial hydrogen pressure (e.g., 0.1 MPa).[7] Once the temperature is stable, the hydrogen pressure is increased to the target reaction pressure (e.g., 4.0 MPa).[7] The reaction is allowed to proceed for a set duration with vigorous stirring. After the reaction, the reactor is cooled, and the liquid products are collected and analyzed using gas chromatography (GC) to determine the conversion of benzene and the selectivity to this compound and other products.

Benzene Alkylation with Cyclohexene

The liquid-phase alkylation of benzene with cyclohexene is typically carried out in a stirred batch reactor. The catalyst (e.g., a solid acid zeolite) is activated prior to the reaction. Benzene, serving as both reactant and solvent, is added to the reactor and heated to the reaction temperature (e.g., 120-200 °C) under a controlled pressure (e.g., 2.0-4.0 MPa) to maintain the liquid phase.[6] Cyclohexene is then fed into the reactor at a controlled rate. The molar ratio of benzene to cyclohexene is kept high to favor mono-alkylation and suppress the formation of dithis compound. The reaction progress is monitored by taking samples periodically and analyzing them by GC. After the desired reaction time, the catalyst is separated by filtration, and the product mixture is subjected to distillation to separate the unreacted benzene, this compound product, and heavier by-products.

Logical Relationship of Production Routes

The following diagram illustrates the relationship between the two main production routes for this compound.

G cluster_hydroalkylation One-Step Hydroalkylation cluster_alkylation Two-Step Alkylation Benzene_H2 Benzene + H2 Bifunctional_Catalyst Bifunctional Catalyst (e.g., Pd/H-Beta) Benzene_H2->Bifunctional_Catalyst Benzene_H2_sep Benzene + H2 CHB_1 This compound Bifunctional_Catalyst->CHB_1 Byproducts_1 By-products (Cyclohexane, DCHB) Bifunctional_Catalyst->Byproducts_1 Hydrogenation Partial Hydrogenation Catalyst Benzene_H2_sep->Hydrogenation Cyclohexene Cyclohexene Hydrogenation->Cyclohexene Alkylation_Catalyst Acid Catalyst (e.g., Zeolite) Cyclohexene->Alkylation_Catalyst Benzene_alk Benzene Benzene_alk->Alkylation_Catalyst CHB_2 This compound Alkylation_Catalyst->CHB_2 Byproducts_2 By-products (DCHB) Alkylation_Catalyst->Byproducts_2

References

A Comparative Spectroscopic Analysis of Cyclohexylbenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data for Cyclohexylbenzene, Bicyclohexyl, and Phenylcyclohexane.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its key isomers, bicyclohexyl and phenylcyclohexane. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including synthetic chemistry, materials science, and pharmaceutical development. This document presents a side-by-side analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the key spectroscopic data for this compound and its isomers.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound 7.14–7.29[1]mAromatic protons (5H)
2.46–2.52[1]mMethine proton on cyclohexyl ring (1H)
1.72–1.89[1]mMethylene protons on cyclohexyl ring (4H)
1.22–1.44[1]mMethylene protons on cyclohexyl ring (6H)
Bicyclohexyl 0.80-1.80mAll cyclohexyl protons (22H)
Phenylcyclohexane 7.15-7.30mAromatic protons (5H)
2.45-2.55mMethine proton on cyclohexyl ring (1H)
1.20-1.90mMethylene protons on cyclohexyl ring (10H)
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound 148.0C1' (ipso-carbon of benzene ring)
128.3C3', C5' (meta-carbons of benzene ring)
126.7C2', C6' (ortho-carbons of benzene ring)
125.9C4' (para-carbon of benzene ring)
44.8C1 (methine carbon of cyclohexyl ring)
34.6C2, C6 (methylene carbons of cyclohexyl ring)
27.0C3, C5 (methylene carbons of cyclohexyl ring)
26.2C4 (methylene carbon of cyclohexyl ring)
Bicyclohexyl 44.0C1, C1' (methine carbons)
31.0C2, C6, C2', C6' (methylene carbons)
27.0C3, C5, C3', C5' (methylene carbons)
26.5C4, C4' (methylene carbons)
Phenylcyclohexane 147.8C1' (ipso-carbon of benzene ring)
128.2C3', C5' (meta-carbons of benzene ring)
126.8C2', C6' (ortho-carbons of benzene ring)
125.8C4' (para-carbon of benzene ring)
44.7C1 (methine carbon of cyclohexyl ring)
34.5C2, C6 (methylene carbons of cyclohexyl ring)
26.9C3, C5 (methylene carbons of cyclohexyl ring)
26.1C4 (methylene carbon of cyclohexyl ring)
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)
CompoundWavenumber (cm⁻¹)Assignment
This compound 3080-3030Aromatic C-H stretch
2925, 2850Aliphatic C-H stretch
1605, 1495, 1450Aromatic C=C stretch
750, 695Aromatic C-H bend (monosubstituted)
Bicyclohexyl 2920, 2850Aliphatic C-H stretch
1445C-H bend
Phenylcyclohexane 3080-3030Aromatic C-H stretch
2925, 2850Aliphatic C-H stretch
1600, 1490, 1450Aromatic C=C stretch
755, 700Aromatic C-H bend (monosubstituted)
Table 4: Mass Spectrometry (MS) Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 160[2]104, 91, 77
Bicyclohexyl 166[3]83, 67, 55
Phenylcyclohexane 160104, 91, 77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of the compound (5-25 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for protons.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a wider spectral width and a longer relaxation delay (2-5 seconds) to ensure quantitative observation of all carbon signals.

  • Data Processing: The acquired free induction decay (FID) is Fourier-transformed to generate the spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): For a liquid sample, a drop of the neat (undiluted) liquid is placed between two polished salt plates (e.g., NaCl or KBr).[4] The plates are then gently pressed together to form a thin film.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is plotted as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative analysis of spectroscopic data of this compound and its isomers.

Spectroscopic_Comparison_Workflow cluster_compounds Isomeric Compounds cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Compound1 This compound NMR NMR (1H, 13C) Compound1->NMR IR Infrared (IR) Compound1->IR MS Mass Spectrometry (MS) Compound1->MS Compound2 Bicyclohexyl Compound2->NMR Compound2->IR Compound2->MS Compound3 Phenylcyclohexane Compound3->NMR Compound3->IR Compound3->MS NMR_Data Chemical Shifts (ppm) Multiplicity NMR->NMR_Data IR_Data Vibrational Frequencies (cm-1) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) Fragmentation Patterns MS->MS_Data Compare_NMR Compare NMR Spectra NMR_Data->Compare_NMR Compare_IR Compare IR Spectra IR_Data->Compare_IR Compare_MS Compare MS Spectra MS_Data->Compare_MS Identification Isomer Identification Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for Spectroscopic Comparison of Isomers.

References

A Comparative Guide to Assessing the Purity of Synthesized Cyclohexylbenzene using GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized compounds is a critical parameter in research and development, directly impacting experimental outcomes, product efficacy, and safety. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for assessing the purity of synthesized Cyclohexylbenzene. Detailed experimental protocols and supporting data are presented to aid in method selection and implementation.

Introduction to this compound and the Importance of Purity Analysis

This compound (C₁₂H₁₆) is an aromatic hydrocarbon with applications in the production of phenol and cyclohexanone, which are key precursors for various polymers and pharmaceuticals. The synthesis of this compound can result in several impurities that need to be identified and quantified to ensure the quality of the final product. Common impurities include unreacted starting materials such as benzene and cyclohexane, as well as byproducts like dithis compound and other poly-substituted benzenes.

Comparison of Analytical Methods for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. However, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy also offer distinct advantages and can be employed for purity determination. The choice of method depends on the specific analytical requirements, including the nature of the impurities, required sensitivity, and available instrumentation.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

Analytical TechniquePrincipleAdvantages for this compound AnalysisLimitations for this compound AnalysisTypical Limit of Detection (LOD)Estimated Purity (%)
GC-MS Separation based on boiling point and polarity; detection by mass-to-charge ratio.High sensitivity and selectivity; provides structural information for definitive impurity identification; excellent for volatile and semi-volatile impurities.Requires the analyte to be volatile and thermally stable.0.1 - 10 ppm> 99.5%
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Suitable for a wider range of compounds, including less volatile or thermally labile impurities.May have lower resolution for volatile, nonpolar compounds like this compound and its common impurities compared to GC.1 - 50 ppm> 99.0%
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural elucidation of the main component and impurities; can be used for absolute quantification (qNMR) without a reference standard for each impurity.Lower sensitivity compared to GC-MS, may not detect trace impurities; complex mixtures can lead to overlapping signals.100 - 1000 ppm> 98.0%

Experimental Protocols

Detailed GC-MS Protocol for this compound Purity Analysis

This protocol provides a general framework for the GC-MS analysis of synthesized this compound. Optimization may be required based on the specific instrumentation and the expected impurity profile.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound sample.

  • Dissolve the sample in 10 mL of a high-purity solvent (e.g., dichloromethane or hexane) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar or moderately polar capillary column is recommended for the separation of aromatic hydrocarbons.[1] A common choice is a (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector: Split/splitless inlet at 250°C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 400 amu.

3. Data Analysis:

  • Integrate the peak areas of all components in the total ion chromatogram (TIC).

  • Identify the this compound peak based on its retention time and mass spectrum (characteristic ions: m/z 160, 104, 91, 77).

  • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by understanding the synthesis reaction byproducts.

  • Calculate the percentage purity using the area percent method: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100

Alternative Methodologies

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2]

  • Typical Conditions for this compound:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Detector: UV detector at a wavelength of 254 nm.

  • Advantages: Suitable for analyzing less volatile impurities that may not be amenable to GC.

  • Limitations: Lower resolution for separating highly nonpolar and volatile compounds like benzene and cyclohexane compared to GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Principle: NMR spectroscopy provides detailed information about the chemical structure of molecules by observing the behavior of atomic nuclei in a magnetic field.[3]

  • Typical Analysis:

    • ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃).

    • The purity is assessed by integrating the signals corresponding to this compound and comparing them to the integrals of impurity signals.

  • Advantages: Provides definitive structural confirmation and can be used for quantitative analysis without the need for individual impurity standards (qNMR).

  • Limitations: Lower sensitivity, making it difficult to detect impurities at very low concentrations.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Synthesized This compound dissolve Dissolve in Solvent start->dissolve filter Filter (optional) dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Quantify Purity identify->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

The assessment of this compound purity is crucial for its application in research and industry. GC-MS stands out as a highly sensitive and selective method for identifying and quantifying volatile and semi-volatile impurities. While HPLC and NMR offer complementary information and can be valuable in specific contexts, the detailed structural information and high resolution provided by GC-MS make it the preferred technique for a comprehensive purity profile of synthesized this compound. The choice of the most appropriate method should be guided by the specific analytical goals, the nature of the expected impurities, and the required level of sensitivity.

References

Comparative Kinetic Analysis of Catalysts for Cyclohexylbenzene Formation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic performance and experimental protocols for Pd/Hβ, Ni-Cu/Hβ, and Pd@HPW@USY catalysts in the hydroalkylation of benzene to produce cyclohexylbenzene reveals distinct differences in their efficiency and operational parameters. This guide provides a comprehensive comparison of these catalytic systems, offering valuable insights for researchers and professionals in chemical synthesis and process development.

The synthesis of this compound (CHB) through the direct hydroalkylation of benzene is a significant area of research, driven by the increasing demand for CHB as a precursor in the production of phenol and cyclohexanone. The choice of catalyst is paramount in optimizing this process, directly influencing reaction kinetics, product selectivity, and overall economic viability. This report presents a comparative analysis of three prominent catalysts: Palladium on Beta Zeolite (Pd/Hβ), Nickel-Copper on Beta Zeolite (Ni-Cu/Hβ), and Palladium nanoparticles and phosphotungstic acid encapsulated within a USY zeolite (Pd@HPW@USY).

Performance Comparison

A summary of the key performance indicators for each catalyst under their respective optimal reaction conditions is presented in the table below. This data highlights the trade-offs between benzene conversion, selectivity towards this compound, and the reaction conditions employed.

CatalystBenzene Conversion (%)This compound (CHB) Selectivity (%)Reaction Temperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)Key Findings
Pd/Hβ 24.388.02002.53A good balance between metal active sites and acidic sites is crucial for performance.[1]
Ni-Cu/Hβ 57.7471.382102.01The active metallic and acidic sites are key factors in the hydroalkylation process.[2]
Pd@HPW@USY ~64 (calculated from 47.3% yield)73.8Not specifiedNot specifiedNot specifiedThe dual-confinement architecture enhances selectivity and yield by promoting the migration of cyclohexene intermediates.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the synthesis and experimental procedures for the kinetic studies of each catalyst.

Pd/Hβ Catalyst

Catalyst Preparation: The Pd/Hβ binary catalyst is prepared via the impregnation method.[1][2]

Experimental Procedure for Kinetic Studies: The hydroalkylation of benzene is carried out in a batch reactor. The effects of various parameters are systematically investigated, including:

  • Reaction Temperature: Varied to determine the optimal temperature for CHB formation.

  • Reaction Time: Monitored to understand the progress of the reaction and determine the point of maximum yield.

  • Hydrogen Pressure: Adjusted to study its influence on the hydrogenation and subsequent alkylation steps.[1][2]

  • Hβ Acidity and Metal Loading: Different formulations are tested to find the ideal balance between the acidic and metallic functions of the catalyst.[1][2]

Ni-Cu/Hβ Catalyst

Catalyst Preparation: The bifunctional Ni-Cu/Hβ catalysts are prepared by the impregnation method. Characterization is performed using XRD, N2 adsorption-desorption, TEM, and NH3-TPD to understand the physical and chemical properties of the catalyst.[2]

Experimental Procedure for Kinetic Studies: The catalytic performance is evaluated in a fixed-bed reactor. The study investigates the influence of:

  • Catalyst Preparation Conditions: Including Ni loading, the presence of co-catalysts, and the source of Ni and Cu precursors.[2]

  • Reaction Conditions: A comprehensive study of the effects of reaction temperature, hydrogen pressure, reaction time, and catalyst dosage on the conversion of benzene and selectivity to CHB.[2]

Pd@HPW@USY Catalyst

Catalyst Preparation: This advanced catalyst is synthesized using a dual-confinement approach where palladium nanoparticles and Keggin-type phosphotungstic acid (HPW) are encapsulated within a USY zeolite. The synthesis involves a ship-in-a-bottle strategy followed by ion exchange and reduction steps.[3]

Experimental Procedure for Kinetic Studies: The benzene hydroalkylation reaction is performed to evaluate the catalyst's performance. The study focuses on:

  • Spatial Proximity of Active Sites: Comparing the performance of Pd@HPW@USY with catalysts having suboptimal spatial configurations (Pd/HPW/USY, Pd/HPW@USY, and Pd@HPW/USY) to demonstrate the importance of the dual-confinement architecture.[3]

  • Cycling Stability: The catalyst is subjected to multiple reaction cycles to assess its durability and potential for industrial applications.[3]

Reaction Pathway and Experimental Workflow

The hydroalkylation of benzene to this compound is a tandem catalytic process. The general reaction pathway and a typical experimental workflow for studying the kinetics of this reaction are illustrated in the diagrams below.

ReactionPathway Benzene Benzene Cyclohexene Cyclohexene (Intermediate) Benzene->Cyclohexene Hydrogenation (Metal site) This compound This compound (Product) Cyclohexene->this compound Alkylation (Acid site) Cyclohexane Cyclohexane (Byproduct) Cyclohexene->Cyclohexane Further Hydrogenation

Caption: Reaction pathway for benzene hydroalkylation.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Kinetic Study cluster_analysis Product Analysis Catalyst_Synthesis Catalyst Synthesis (e.g., Impregnation, Encapsulation) Catalyst_Characterization Characterization (XRD, TEM, etc.) Catalyst_Synthesis->Catalyst_Characterization Reactor_Setup Reactor Setup (Batch/Fixed-bed) Catalyst_Characterization->Reactor_Setup Reaction_Execution Reaction Execution under varying conditions (T, P, time) Reactor_Setup->Reaction_Execution Sampling Periodic Sampling Reaction_Execution->Sampling Product_Analysis Product Analysis (e.g., GC-MS) Sampling->Product_Analysis Data_Analysis Data Analysis (Conversion, Selectivity, Kinetics) Product_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for kinetic studies.

References

A Comparative Guide to the Thermal Stability of Cyclohexylbenzene and Other Alkylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the thermal stability of cyclohexylbenzene against other common alkylbenzenes, including toluene, ethylbenzene, isopropylbenzene (cumene), and tert-butylbenzene. The information herein is supported by established chemical principles and available experimental data, offering insights into the decomposition pathways and relative stabilities of these compounds.

Introduction to Alkylbenzene Thermal Stability

The thermal stability of alkylbenzenes is a critical factor in their application as high-temperature heat transfer fluids, lubricants, and solvents, as well as in understanding their degradation pathways in various chemical processes. Thermal decomposition is primarily initiated by the homolytic cleavage of the weakest chemical bond within the molecule, which is typically the bond at the benzylic position (the carbon atom attached to the aromatic ring). The stability of the resulting radical intermediate is a key determinant of the decomposition temperature.

Generally, the thermal stability of alkylbenzenes decreases with increasing substitution at the benzylic carbon. This is because the stability of the benzylic radical follows the order: tertiary > secondary > primary. Consequently, an alkylbenzene that can form a more stable benzylic radical upon bond cleavage will have a lower thermal decomposition temperature.

Comparative Thermal Stability Data

CompoundStructureBenzylic Carbon TypeWeakest Bond CleavageBond Dissociation Energy (kcal/mol)Relative Thermal Stability Ranking
TolueneC₆H₅-CH₃PrimaryC-H~88-901 (Most Stable)
EthylbenzeneC₆H₅-CH₂CH₃SecondaryC-C (benzylic)~74-782
This compound C₆H₅-C₆H₁₁ Secondary C-C (benzylic) or C-H (benzylic) ~75-80 (estimated) 2
Isopropylbenzene (Cumene)C₆H₅-CH(CH₃)₂TertiaryC-H (benzylic)~84-863
tert-ButylbenzeneC₆H₅-C(CH₃)₃QuaternaryC-C (ring-tert-butyl)~71-744 (Least Stable)

Note: Bond Dissociation Energies are approximate values from various sources and are provided for comparative purposes. The relative thermal stability is inferred from these values and general pyrolysis trends.

Discussion of Thermal Stability Trends

The thermal stability of alkylbenzenes is intrinsically linked to the stability of the radical formed during the initial decomposition step.

  • Toluene is the most thermally stable among the compared alkylbenzenes. Its decomposition is initiated by the cleavage of a primary benzylic C-H bond, which has a relatively high bond dissociation energy.

  • Ethylbenzene and this compound exhibit similar and intermediate thermal stability. Both possess a secondary benzylic carbon. The primary decomposition route for ethylbenzene is the cleavage of the C-C bond between the benzylic and terminal carbon atoms, forming a stable benzyl radical. This compound can also undergo cleavage of the benzylic C-C bond to the ring or the benzylic C-H bond. Its stability is expected to be comparable to that of ethylbenzene.

  • Isopropylbenzene (Cumene) is less thermally stable than ethylbenzene. Although the benzylic C-H bond is relatively strong, the formation of a highly stable tertiary benzylic radical upon its cleavage facilitates decomposition at a lower temperature.

  • tert-Butylbenzene is generally the least stable of the series under pyrolysis conditions. It lacks benzylic hydrogens, and its decomposition is initiated by the cleavage of the stronger C-C bond between the aromatic ring and the bulky tert-butyl group. However, the relief of steric strain and the formation of the stable tert-butyl radical contribute to a lower decomposition temperature compared to less substituted alkylbenzenes. Pyrolysis studies have shown that n-butylbenzene has a lower decomposition temperature than toluene and ethylbenzene, and sec-butylbenzene, in turn, has a lower decomposition temperature than n-butylbenzene, supporting the trend of decreasing stability with increased alkyl chain substitution and branching.[1][2]

Experimental Protocols

The thermal stability of alkylbenzenes is typically determined using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of the alkylbenzene as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the alkylbenzene is placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The furnace is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset decomposition temperature is determined from the resulting TGA curve, often defined as the temperature at which a 5% mass loss is observed.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of the alkylbenzene and to determine the enthalpy of decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are subjected to the same temperature program as in TGA, with a constant heating rate.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Exothermic or endothermic peaks in the DSC thermogram indicate thermal events such as decomposition. The area under the decomposition peak is integrated to determine the enthalpy of decomposition.

Visualizing Relationships and Processes

To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental_Workflow Experimental Workflow for Thermal Stability Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_start Start TGA TGA_sample Weigh 5-10 mg sample into inert pan TGA_start->TGA_sample TGA_load Place sample and reference in TGA furnace TGA_sample->TGA_load TGA_purge Purge with N2/Ar (e.g., 20-50 mL/min) TGA_load->TGA_purge TGA_heat Heat at constant rate (e.g., 10 °C/min) TGA_purge->TGA_heat TGA_record Record Mass vs. Temperature TGA_heat->TGA_record TGA_analyze Determine Onset Decomposition Temperature TGA_record->TGA_analyze TGA_end End TGA TGA_analyze->TGA_end DSC_start Start DSC DSC_sample Weigh 1-5 mg sample and seal in pan DSC_start->DSC_sample DSC_load Place sample and reference in DSC cell DSC_sample->DSC_load DSC_purge Purge with N2/Ar DSC_load->DSC_purge DSC_heat Heat at constant rate (e.g., 10 °C/min) DSC_purge->DSC_heat DSC_record Record Heat Flow vs. Temperature DSC_heat->DSC_record DSC_analyze Determine Enthalpy of Decomposition (ΔH) DSC_record->DSC_analyze DSC_end End DSC DSC_analyze->DSC_end

Caption: A typical experimental workflow for determining the thermal stability of alkylbenzenes using TGA and DSC.

Stability_Ranking Relative Thermal Stability of Alkylbenzenes Toluene Toluene (Primary Benzylic) Ethylbenzene Ethylbenzene / this compound (Secondary Benzylic) Toluene->Ethylbenzene Decreasing Stability Cumene Cumene (Tertiary Benzylic) Ethylbenzene->Cumene Decreasing Stability tButylbenzene tert-Butylbenzene (Quaternary Benzylic) Cumene->tButylbenzene Decreasing Stability

Caption: Logical relationship of thermal stability among the compared alkylbenzenes.

Decomposition_Pathways General Thermal Decomposition Pathways cluster_main Initiation Step: Homolytic Cleavage cluster_propagation Propagation Steps cluster_termination Termination Step Alkylbenzene Alkylbenzene (R-Ph) Radicals Benzylic Radical + Alkyl/H Radical Alkylbenzene->Radicals Heat (Δ) Radicals2 Radicals Decomposition β-Scission, H-Abstraction Radicals2->Decomposition Products Smaller Olefins + Aromatic Fragments Decomposition->Products Radicals3 Radicals Combination Radical Combination Radicals3->Combination StableProducts Stable Products Combination->StableProducts

Caption: A simplified diagram of the free-radical decomposition pathway for alkylbenzenes.

Conclusion

The thermal stability of this compound is comparable to that of ethylbenzene, placing it in the mid-range among the common alkylbenzenes. The primary factor governing the thermal stability of these compounds is the stability of the benzylic radical formed upon initial bond cleavage. The general trend of decreasing thermal stability is observed as follows: Toluene > Ethylbenzene ≈ this compound > Isopropylbenzene (Cumene) > tert-Butylbenzene. This understanding is crucial for selecting appropriate alkylbenzenes for high-temperature applications and for predicting their degradation behavior. Further experimental studies employing consistent analytical methodologies would be beneficial for a more precise quantitative comparison.

References

Cyclohexylbenzene: A Comparative Environmental Impact Assessment Against Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclohexylbenzene's Environmental Profile with Toluene, Acetone, and Ethyl Acetate.

The selection of a solvent in research and pharmaceutical development is a critical decision that extends beyond its physical and chemical properties. As the chemical industry increasingly embraces green and sustainable practices, a thorough evaluation of a solvent's environmental impact is paramount. This guide provides a comprehensive comparison of the environmental attributes of this compound against three widely used solvents: toluene, acetone, and ethyl acetate. The following sections present quantitative data on key environmental indicators, detailed experimental protocols for their assessment, and a logical workflow for solvent environmental impact evaluation.

Comparative Environmental Data

To facilitate a clear and objective comparison, the following tables summarize the key environmental impact data for this compound and the selected alternative solvents.

Solvent CAS Number Molecular Formula Molecular Weight ( g/mol ) Vapor Pressure (at 20°C)
This compound827-52-1C₁₂H₁₆160.260.18 hPa
Toluene108-88-3C₇H₈92.1428.5 mmHg (37.9 hPa)[1]
Acetone67-64-1C₃H₆O58.08184.5 mmHg (245.9 hPa)[1]
Ethyl Acetate141-78-6C₄H₈O₂88.1173.0 mmHg (97.3 hPa)[1][2]
Table 1: Physical and Chemical Properties
Solvent Biodegradability (OECD 301) Result
This compoundData not readily available, suggested to "may persist".Not readily biodegradable (presumed)
TolueneConsidered biodegradable, but specific OECD 301 percentage not consistently reported.Inherently biodegradable
AcetoneReadily biodegradable.Readily biodegradable
Ethyl AcetateRapidly biodegrades.Readily biodegradable
Table 2: Biodegradability
Solvent Test Species Endpoint Value (mg/L)
This compoundOryzias latipes (Fish)96h LC501.2
Daphnia magna (Crustacean)48h EC500.55
TolueneOncorhynchus mykiss (Fish)96h LC505.8
Daphnia magna (Crustacean)48h EC5011.5
AcetonePimephales promelas (Fish)96h LC50>100
Daphnia magna (Crustacean)48h EC50>100
Ethyl AcetatePimephales promelas (Fish)96h LC50230
Daphnia magna (Crustacean)48h EC50164
Table 3: Aquatic Toxicity

Experimental Protocols

A brief overview of the standardized experimental protocols used to generate the environmental data is provided below. Adherence to these OECD (Organisation for Economic Co-operation and Development) guidelines ensures data quality and comparability.

Ready Biodegradability - OECD 301D (Closed Bottle Test)

This test evaluates the potential of a chemical to be readily biodegradable under aerobic conditions.

  • Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge). The sealed bottles are incubated in the dark at a constant temperature. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen over a 28-day period.

  • Procedure:

    • Preparation of a mineral medium saturated with air.

    • Addition of the inoculum.

    • Addition of the test substance to the test bottles and a reference compound to control bottles.

    • Incubation of the sealed bottles in the dark at 20 ± 1°C for 28 days.

    • Measurement of dissolved oxygen concentration at the beginning and end of the test.

  • Pass Level: A substance is considered readily biodegradable if the percentage of biodegradation is ≥ 60% within a 10-day window, which starts when the biodegradation has reached 10% of the theoretical oxygen demand (ThOD).

Acute Immobilisation Test for Daphnia sp. - OECD 202

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Principle: Young daphnids (Daphnia magna or Daphnia pulex), aged less than 24 hours, are exposed to the test substance in a static or semi-static system for 48 hours.

  • Procedure:

    • Preparation of a series of test solutions of different concentrations.

    • Introduction of daphnids into the test and control vessels.

    • Incubation for 48 hours under controlled conditions of temperature and light.

    • Observation of the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The EC50, the concentration of the test substance that results in the immobilization of 50% of the daphnids, is calculated.

Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of a population of fish over a short exposure period.

  • Principle: Fish of a recommended species (e.g., Zebrafish, Rainbow trout) are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Procedure:

    • Acclimatization of the fish to the test conditions.

    • Preparation of a range of test concentrations.

    • Introduction of fish into the test and control tanks.

    • Incubation for 96 hours, with observations of mortality and other signs of toxicity at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50, the concentration of the test substance that is lethal to 50% of the test fish, is determined.

Visualization of Solvent Environmental Impact Assessment

The following diagram illustrates the logical workflow for a comprehensive environmental impact assessment of a solvent, from initial screening to a final decision-making process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Environmental Fate & Ecotoxicity Testing cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Decision & Implementation A Identify Solvent Alternatives B Gather Existing Data (Physical Properties, Known Hazards) A->B C Biodegradability Assessment (e.g., OECD 301) B->C Proceed if data is insufficient D Aquatic Toxicity Testing (Fish, Daphnia - e.g., OECD 202, 203) C->D E VOC Emission Potential (Vapor Pressure Analysis) D->E F Tabulate Quantitative Data (Biodegradation %, LC50, EC50, VP) E->F G Comparative Risk Assessment F->G H Select Solvent with Favorable Environmental Profile G->H I Implement in Research/Process & Monitor H->I

Caption: Logical workflow for solvent environmental impact assessment.

References

A Comparative Guide to the Safety of Cyclohexylbenzene and Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety protocols and toxicological profiles of cyclohexylbenzene and three common alternative solvents: toluene, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF). The information presented is intended to assist researchers and laboratory managers in making informed decisions regarding solvent selection to ensure a safe working environment.

Executive Summary

This compound is a versatile solvent with applications in organic synthesis and as a high-boiling-point penetrant.[1][2] However, its handling requires stringent safety protocols due to its associated health and environmental hazards. This guide presents a comparative analysis of key safety metrics for this compound and its alternatives, supported by experimental data and methodologies. The selection of an appropriate solvent should be based on a thorough risk assessment that considers the specific application, potential for exposure, and the safety data presented herein.

Quantitative Safety Data Comparison

The following tables summarize the key quantitative safety data for this compound and its alternatives. This data is essential for a comparative risk assessment.

Property This compound Toluene Cyclopentyl Methyl Ether (CPME) 2-Methyltetrahydrofuran (2-MeTHF)
Flash Point (°C) 81 - 98[3][4][5]4[6][7][8][9]-1[10]-11 to -10[11][12][13]
Boiling Point (°C) 239 - 240[5][14]110.6[6]106[10]78 - 80[12]
Oral LD50 (rat, mg/kg) >2000[15][16]2650 - 7530[8]>200 - <2000[17]>300[18]
Carcinogenicity (IARC) Not classifiable[11]Group 3 (Not classifiable)[19][20]Not listedNot listed
GHS Aspiration Hazard Category 1[21][22]Not classifiedNot classifiedNot classified
GHS Skin Irritation Category 2 (Causes skin irritation)[21]Category 2 (Causes skin irritation)[23]Category 2 (Causes skin irritation)[24][25]Category 2 (Causes skin irritation)[22][26][27]
GHS Eye Irritation Category 2A (Causes serious eye irritation)[21]Not classifiedCategory 2A (Causes serious eye irritation)[24][25]Category 1 (Causes serious eye damage)[26][28]
GHS Aquatic Hazard (Acute) Category 1 (Very toxic to aquatic life)[21][22]Not classifiedHarmful to aquatic lifeNot classified
GHS Aquatic Hazard (Chronic) Category 1 (Very toxic to aquatic life with long lasting effects)[21][22]Not classifiedNot classifiedNot classified
Occupational Exposure Limits This compound Toluene Cyclopentyl Methyl Ether (CPME) 2-Methyltetrahydrofuran (2-MeTHF)
OSHA PEL (8-hr TWA) Not established200 ppm[29][30]Not establishedNot established
ACGIH TLV (8-hr TWA) Not established20 ppm[31]Not establishedNot established

Experimental Protocols

Flash Point Determination (ASTM D93)

The flash points listed in this guide are primarily determined using the Pensky-Martens closed-cup method (ASTM D93). This standard test method is applicable for distillate fuels, new and in-use lubricating oils, and other homogeneous petroleum liquids.[9][24]

Methodology Overview:

  • Apparatus: A brass test cup with a specified cover is used. The apparatus includes a heating source, a stirrer, and an ignition source.[9]

  • Procedure: The test cup is filled with the sample to a specified level. The sample is then heated at a slow, constant rate while being stirred.[9]

  • Ignition: At specified temperature intervals, the ignition source is applied to the vapor space above the liquid.

  • Flash Point: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

  • Barometric Pressure Correction: The observed flash point is corrected to a standard barometric pressure.

Acute Oral Toxicity (LD50) Determination (OECD Guideline 401/425)

The LD50 values are determined following the OECD guidelines for the testing of chemicals, specifically for acute oral toxicity. These guidelines provide a systematic approach to assess the dose of a substance that is lethal to 50% of the tested animal population.[7][21]

Methodology Overview (Up-and-Down Procedure - OECD 425): [6][8][32]

  • Test Animals: Healthy, young adult rodents (typically rats, with females being preferred) are used.[32]

  • Dosing: A single animal is dosed with the test substance. The dose for the next animal is adjusted up or down based on the outcome (survival or death) of the previously dosed animal.[6][32] This sequential dosing continues until a reliable estimate of the LD50 can be made.

  • Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[32]

  • Data Analysis: The LD50 is calculated using a statistical method, such as the maximum likelihood method.[32]

Establishment of Occupational Exposure Limits (OELs)

Occupational Exposure Limits (OELs) are established by regulatory agencies and professional organizations to protect workers from the adverse health effects of chemical exposure.[30] The process involves a comprehensive review of available toxicological and epidemiological data.[33]

General Methodology: [15][34][35]

  • Hazard Identification: All available data on the chemical's hazards, including human and animal studies, are collected and evaluated.[35]

  • Dose-Response Assessment: The relationship between the dose of the substance and the observed health effects is determined to identify a "no-observed-adverse-effect level" (NOAEL) or a "lowest-observed-adverse-effect level" (LOAEL).

  • Uncertainty Factors: To account for uncertainties in extrapolating from animal data to humans and for variability within the human population, safety or uncertainty factors are applied to the NOAEL or LOAEL.

  • OEL Derivation: The OEL is calculated by dividing the NOAEL or LOAEL by the combined uncertainty factors.

Toxicological Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these solvents exert their toxic effects is crucial for risk assessment and the development of safety protocols.

Aromatic Hydrocarbon Metabolism and Toxicity

Aromatic hydrocarbons, including this compound and toluene, are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver.[28] This metabolic process can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA, potentially leading to genotoxicity and carcinogenicity.[28] The activation of the aryl hydrocarbon receptor (AhR) is a key event in the toxicity of many polycyclic aromatic hydrocarbons.[19]

Aromatic_Hydrocarbon Aromatic Hydrocarbon (e.g., this compound, Toluene) CYP450 Cytochrome P450 (CYP) Enzymes Aromatic_Hydrocarbon->CYP450 Metabolism AhR Aryl Hydrocarbon Receptor (AhR) Aromatic_Hydrocarbon->AhR Activation Reactive_Metabolites Reactive Metabolites (e.g., Epoxides, Quinones) CYP450->Reactive_Metabolites DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Cellular_Damage Cellular Damage & Toxicity DNA_Adducts->Cellular_Damage Gene_Expression Altered Gene Expression AhR->Gene_Expression Gene_Expression->Cellular_Damage

General metabolic activation pathway for aromatic hydrocarbons.

Toluene Neurotoxicity Pathway

Toluene is known to cause central nervous system (CNS) depression. Its neurotoxic effects are mediated through its interaction with several neurotransmitter receptors.

Toluene Toluene GABA_A_Receptor GABA-A Receptor Toluene->GABA_A_Receptor Potentiates NMDA_Receptor NMDA Receptor Toluene->NMDA_Receptor Inhibits Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Neuronal_Excitation Decreased Neuronal Excitation NMDA_Receptor->Neuronal_Excitation CNS_Depression CNS Depression Neuronal_Inhibition->CNS_Depression Neuronal_Excitation->CNS_Depression

Simplified signaling pathway of Toluene's neurotoxic effects.

Toxicity of Ethereal Solvents (CPME and 2-MeTHF)

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) are considered "greener" alternatives to some traditional solvents. Their toxicity profiles are generally more favorable than those of many aromatic hydrocarbons. However, they are not without hazards.

CPME has low acute toxicity but can cause moderate to severe skin and eye irritation.[29] 2-MeTHF is also considered to have low toxicity, though it can cause serious eye damage.[18][22][27][31] The primary mechanism of acute toxicity for many ethers is CNS depression at high concentrations. A notable hazard for these ethers is the potential for peroxide formation upon storage and exposure to air, which can lead to explosions.

Recommended Safety Protocols for Handling this compound

Given its hazard profile, the following safety protocols are essential when working with this compound:

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

  • Ground and bond containers when transferring material to prevent static discharge.

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and water for at least 15 minutes.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • In case of ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

The selection of a solvent in a research or drug development setting should be a deliberate process that prioritizes safety. While this compound is an effective solvent for many applications, its hazard profile necessitates careful handling and the implementation of robust safety protocols. The alternatives discussed in this guide—toluene, CPME, and 2-MeTHF—each present their own set of safety considerations. Toluene, while having a lower flash point, has well-established occupational exposure limits. CPME and 2-MeTHF are often considered more environmentally friendly, but they are also flammable and can cause significant eye and skin irritation.

Ultimately, the principle of "As Low As Reasonably Achievable" (ALARA) should be applied to all chemical exposures. Researchers are encouraged to consult the full Safety Data Sheet (SDS) for any chemical before use and to perform a thorough risk assessment for their specific experimental conditions.

References

A Comparative Analysis of Experimental and Theoretical Spectroscopic Data for Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signature of Cyclohexylbenzene

This guide provides a comprehensive cross-comparison of experimental and theoretical spectroscopic data for this compound, a key aromatic hydrocarbon intermediate in various chemical syntheses. By juxtaposing experimentally obtained spectra with theoretically calculated values, this document aims to offer a deeper understanding of the molecule's structural and electronic properties, serving as a valuable resource for researchers in spectral analysis, quality control, and drug development.

Spectroscopic Data Comparison

To facilitate a clear and direct comparison, the experimental and theoretical spectroscopic data for this compound are summarized in the following tables. These tables cover Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ) in ppm

Proton AssignmentExperimental δ (ppm)[1]
Phenyl (C₂-H, C₆-H)7.26-7.29 (m)
Phenyl (C₃-H, C₄-H, C₅-H)7.14-7.21 (m)
Cyclohexyl (C₁-H)2.46-2.52 (m)
Cyclohexyl (C₂, C₆-H)1.82-1.89 (m)
Cyclohexyl (C₃, C₅-H)1.72-1.77 (m)
Cyclohexyl (C₄-H)1.22-1.44 (m)

Note: "m" denotes a multiplet. Theoretical values are pending further research for a specific, citable source.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ) in ppm

Carbon AssignmentExperimental δ (ppm)
Phenyl (C₁)148.0
Phenyl (C₂, C₆)126.8
Phenyl (C₃, C₅)128.3
Phenyl (C₄)125.8
Cyclohexyl (C₁)44.8
Cyclohexyl (C₂, C₆)34.6
Cyclohexyl (C₃, C₅)27.0
Cyclohexyl (C₄)26.2

Note: Specific experimental values are compiled from various sources. Theoretical values are pending further research for a specific, citable source.

Infrared (IR) Spectroscopy

Table 3: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹)
Aromatic C-H Stretch~3020-3080
Aliphatic C-H Stretch~2850-2930
Aromatic C=C Stretch~1600, 1495, 1450
Aliphatic C-H Bend~1450
Aromatic C-H Out-of-Plane Bend~700-750, ~690

Note: Experimental values represent typical ranges for the specified functional groups. A detailed theoretical vibrational analysis with specific frequency assignments is pending further research.

Mass Spectrometry (MS)

Table 4: Comparison of Key Experimental and Predicted Mass-to-Charge Ratios (m/z) and Relative Intensities

m/zExperimental Relative Intensity (%)[2]Predicted Fragmentation Pathway
16069.8Molecular Ion [M]⁺
11780.0[M - C₃H₇]⁺
104100.0[M - C₄H₈]⁺ (via McLafferty rearrangement)
9151.7[C₇H₇]⁺ (Tropylium ion)
825.6[C₆H₁₀]⁺
777.5[C₆H₅]⁺ (Phenyl cation)

Note: The predicted fragmentation pathways are based on common fragmentation patterns of alkylbenzenes.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the experimental spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A trace amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, number of data points, acquisition time, and relaxation delay. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: The prepared sample is placed in the spectrometer's probe. For ¹H NMR, a single pulse experiment is usually sufficient. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrument Setup: The FTIR spectrometer is configured to scan the mid-infrared region, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean, empty sample compartment is recorded.

  • Data Acquisition: The prepared salt plates with the sample are placed in the instrument's sample holder. The infrared spectrum is then recorded by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The previously recorded background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide. The resulting spectrum shows the infrared absorbance or transmittance of the sample as a function of wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the volatile this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe. The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺) and fragment ions.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Data Comparison

The process of comparing experimental and theoretical spectroscopic data is a critical step in structural elucidation and analysis. The following diagram illustrates a typical workflow for this comparative analysis.

G cluster_exp Experimental Analysis cluster_theo Theoretical Calculation exp_sample Prepare this compound Sample exp_nmr Acquire 1H & 13C NMR Spectra exp_sample->exp_nmr exp_ir Acquire FTIR Spectrum exp_sample->exp_ir exp_ms Acquire Mass Spectrum exp_sample->exp_ms exp_data Process Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Cross-Comparison of Data exp_data->comparison theo_model Build Molecular Model of this compound theo_nmr Calculate NMR Chemical Shifts (DFT) theo_model->theo_nmr theo_ir Calculate Vibrational Frequencies (DFT) theo_model->theo_ir theo_ms Predict MS Fragmentation theo_model->theo_ms theo_data Generate Theoretical Spectra theo_nmr->theo_data theo_ir->theo_data theo_ms->theo_data theo_data->comparison conclusion Structural Elucidation & Validation comparison->conclusion

Caption: Workflow for comparing experimental and theoretical spectroscopic data.

References

Safety Operating Guide

Proper Disposal of Cyclohexylbenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cyclohexylbenzene in a laboratory setting. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental compliance. This compound is classified as a hazardous waste due to its flammability and high toxicity to aquatic life; therefore, it must be disposed of following strict regulatory guidelines.[1][2]

Immediate Safety and Handling

Before beginning any disposal-related activities, it is crucial to take the following safety precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves, and a lab coat.[3]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling open containers.[3]

  • Spill Kit: Ensure a spill kit for chemical spills is readily accessible and that you are trained in its use.

  • Incompatible Materials: Keep this compound waste away from strong oxidizing agents, as they are incompatible.[3]

In case of accidental exposure, follow these first aid measures immediately:

  • Eyes: Flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]

This compound Properties and Hazards

The following table summarizes key quantitative data for this compound, critical for safe handling and disposal.

PropertyValueSource
Molecular Formula C12H16[3]
Molecular Weight 160.26 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 239-240 °C (462.2-464 °F)[3][4]
Flash Point 98 °C (208.4 °F)[2][3]
Density 0.95 g/cm³ at 25°C[3][4]
Solubility in Water Insoluble[3]
NFPA Rating Health: 1, Flammability: 1, Instability: 0[3]
Recommended Storage Temp. 15 – 25 °C[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

Step 1: Waste Collection and Segregation
  • Identify as Hazardous Waste: From the moment it is designated for disposal, this compound must be treated as a hazardous waste.

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizers. Keep it separate from non-hazardous waste.

Step 2: Container Selection
  • Choose a Compatible Container: Collect liquid this compound waste in a suitable, leak-proof container.[5] Approved containers for flammable liquids include glass, plastic, or metal containers.[6][7] For quantities of 5 gallons or less, Department of Transportation (DOT) approved safety cans are recommended.[8]

  • Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[5]

  • Headspace: Leave adequate headspace in the container (approximately 10-15% of the volume) to allow for vapor expansion.

Step 3: Labeling the Waste Container

Properly labeling the hazardous waste container is a critical regulatory requirement.

  • Affix Hazardous Waste Label: As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label to the container.

  • Complete Information: The label must include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]

    • The accumulation start date (the date the first waste was placed in the container).

    • The specific hazard characteristics: "Flammable" and "Environmentally Hazardous".

    • Generator's name and contact information.

Step 4: Storage of Waste
  • Designated Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[5]

  • Segregation: Store the container away from incompatible materials, particularly strong oxidizers.[3]

Step 5: Arranging for Final Disposal
  • Engage a Licensed Professional: The final disposal of this compound must be handled by a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of hazardous materials in compliance with all federal, state, and local regulations.

  • Disposal Methods: Common disposal methods for flammable liquid waste include incineration at a permitted hazardous waste facility.[9] Some companies may also offer recycling or fuel blending options. The disposal company will determine the most appropriate method.

  • Manifest Tracking: The disposal company will provide a hazardous waste manifest, a legal document that tracks the waste from your facility to its final destination. Retain a copy of this manifest for your records as proof of proper disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G This compound Disposal Workflow A Generation of This compound Waste B Step 1: Identify as Hazardous Waste & Segregate A->B C Step 2: Select Appropriate Waste Container B->C D Step 3: Label Container with 'Hazardous Waste' & Contents C->D E Step 4: Store in Designated Satellite Accumulation Area D->E F Container Full? E->F F->E No G Step 5: Contact Licensed Hazardous Waste Disposal Company F->G Yes H Waste Collected with Manifest Tracking G->H I Final Disposal via Incineration or other Approved Method H->I

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cyclohexylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling cyclohexylbenzene, a common solvent and intermediate. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

When handling this compound, a combustible liquid that can be fatal if swallowed or inhaled, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE, drawing from safety data sheet (SDS) recommendations.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or a face shieldEssential to protect against splashes and vapors that can cause eye irritation.
Hand Protection Chemical-resistant glovesThis compound is an aromatic hydrocarbon. Glove selection should be based on resistance to this chemical class. Viton® and Butyl rubber gloves generally offer excellent resistance to aromatic hydrocarbons. Nitrile gloves may provide adequate splash protection but are not recommended for prolonged contact.[1][2][3][4][5] Always inspect gloves for degradation or punctures before use.
Body Protection Laboratory coat or chemical-resistant apronProtects skin from accidental splashes and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodAdequate ventilation is crucial to minimize the inhalation of vapors. For situations with a potential for higher concentrations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Glove Selection Guide for Aromatic Hydrocarbons (General Guidance)

Glove MaterialResistance to Aromatic HydrocarbonsGeneral Recommendation
Viton® ExcellentRecommended for prolonged contact and immersion.[1][6][7]
Butyl Rubber Good to ExcellentA suitable alternative to Viton® for good protection.[1][6]
Nitrile Rubber Fair to PoorSuitable for incidental splash protection only. Not for immersion or prolonged contact.[4][5][8]
Neoprene PoorNot recommended for use with aromatic hydrocarbons.[3]
Natural Rubber (Latex) PoorNot recommended for use with aromatic hydrocarbons.[2]

Operational Workflow for Handling this compound

To ensure a safe and efficient process, a structured workflow should be followed. The diagram below illustrates the key steps from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Ensure Fume Hood is Operational B->C D Dispense this compound in Fume Hood C->D Proceed with caution E Perform Experimental Procedure D->E F Keep Containers Tightly Closed When Not in Use E->F G Segregate Waste F->G End of experiment H Label Waste Container Correctly G->H I Store Waste in Designated Area H->I J Arrange for Professional Disposal I->J

This compound Handling Workflow Diagram

First Aid Measures: Immediate Response to Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Detailed Disposal Plan: A Step-by-Step Protocol

This compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[9][10]

Experimental Protocol for Disposal:

  • Waste Segregation:

    • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container.

    • Solid waste contaminated with this compound (e.g., gloves, absorbent materials, filter paper) should be collected in a separate, clearly labeled, sealed container.

    • Do not mix this compound waste with other incompatible waste streams.[11]

  • Container Selection and Labeling:

    • Use containers made of a material compatible with aromatic hydrocarbons (e.g., glass or a suitable plastic).

    • The container must be in good condition and have a secure, leak-proof lid.[12]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. Include the date and the name of the principal investigator or laboratory.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Keep waste containers closed at all times, except when adding waste.[12][13]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and disposal of the hazardous waste.

    • Provide a detailed inventory of the waste to the disposal service.

By implementing these robust safety and handling protocols, researchers can mitigate the risks associated with this compound, fostering a secure and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the integrity and responsibility of the scientific community.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexylbenzene
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Reactant of Route 2
Cyclohexylbenzene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。